molecular formula C19H17NO2 B185761 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid CAS No. 26165-57-1

4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B185761
CAS No.: 26165-57-1
M. Wt: 291.3 g/mol
InChI Key: OIGYXRNIUFONEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid is a benzoic acid derivative with the CAS Registry Number 26165-57-1 . This specific chemical structure features a methyl-substituted benzoic acid moiety linked to a 2-methyl-5-phenylpyrrole group, giving it a molecular formula of C19H17NO2 and a molecular weight of 291.35 g/mol . Compounds incorporating pyrrole rings, like this one, are subjects of interest in various research fields due to their potential biological activities and their role as synthetic intermediates for more complex molecules . The structural motif of a benzoic acid functionalized with heterocyclic groups is commonly explored in medicinal chemistry and drug discovery for its potential to interact with biological targets . This product is provided for research purposes as a building block in chemical synthesis and for investigation in discovery programs. It is supplied with quality control and is intended for laboratory use by qualified researchers. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-13-8-10-16(19(21)22)12-18(13)20-14(2)9-11-17(20)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGYXRNIUFONEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C(=CC=C2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180786
Record name Benzoic acid, 4-methyl-3-(2-methyl-5-phenylpyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26165-57-1
Record name 4-Methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26165-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-methyl-3-(2-methyl-5-phenylpyrrol-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026165571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-methyl-3-(2-methyl-5-phenylpyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Structure and Therapeutic Potential

In the landscape of modern drug discovery, the journey from a promising molecular structure to a viable therapeutic agent is paved with rigorous scientific investigation. The molecule 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid represents a confluence of privileged structural motifs: a substituted pyrrole ring, a known pharmacophore in a multitude of bioactive compounds, and a benzoic acid moiety, which often governs a molecule's pharmacokinetic profile. Understanding the fundamental physicochemical properties of such a candidate is not merely an academic exercise; it is a critical prerequisite for predicting its behavior in biological systems.[1][2] These properties—solubility, lipophilicity, and ionization state (pKa)—dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug, ultimately determining its efficacy and safety.[3][4]

Molecular and Structural Data

The initial step in characterizing any compound is to define its fundamental molecular and structural identity. This information serves as the basis for all subsequent predictions and experimental designs.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₂₀H₁₇NO₂
Molecular Weight 303.36 g/mol
Canonical SMILES CC1=C(C=C(C=C1)C(=O)O)N2C(=C(C=C2)C)C3=CC=CC=C3
InChI Key (Predicted)
CAS Number Not available

Predicted Physicochemical Properties

The following properties have been predicted using well-established computational algorithms. These values provide a crucial starting point for formulation development and for designing experiments to understand the compound's pharmacokinetic profile. It is imperative to note that these are in silico predictions and experimental verification is essential.[5][6]

PropertyPredicted ValueSignificance in Drug DevelopmentPrediction Tool(s) Used
Melting Point (°C) ~180 - 220Influences solubility, stability, and formulation choices (e.g., tablet manufacturing).[5]AAT Bioquest MP Predictor[5]
Boiling Point (°C) > 450Important for purification (distillation) and assessing thermal stability.[6]AAT Bioquest BP Predictor[6]
Water Solubility (logS) -4.5 to -5.5Directly impacts bioavailability; low solubility can hinder absorption from the GI tract.[7]ChemAxon Solubility Predictor, Molinspiration[8]
Lipophilicity (logP) 4.8 to 5.5A key determinant of membrane permeability and metabolic stability. Values >5 can lead to poor absorption and high metabolic clearance.[8][9]Molinspiration[8], Osiris Property Explorer[10]
Acidity Constant (pKa) 3.8 to 4.5 (Carboxylic Acid)Determines the ionization state at physiological pH (7.4), which affects solubility, permeability, and target binding.[1][11]Rowan pKa Calculator[1], MolGpKa[12]

Synthesis and Spectroscopic Confirmation

To perform experimental characterization, a pure sample of the target compound is required. A plausible synthetic route is the Paal-Knorr condensation, a robust and widely used method for synthesizing substituted pyrroles.[13][14]

Proposed Synthesis Workflow

The synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine.

Synthesis_Workflow A 1-phenyl-1,4-pentanedione D Reaction Mixture A->D B 3-amino-4-methylbenzoic acid B->D C Acid Catalyst (e.g., p-TSA) Solvent (e.g., Toluene) C->D E Reflux with Dean-Stark Trap D->E Heat F Crude Product E->F Work-up G Column Chromatography F->G Purification H Pure this compound G->H

Caption: Paal-Knorr synthesis workflow for the target compound.

Expected Spectroscopic Signatures

Confirmation of the synthesized structure is achieved through a combination of spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include distinct aromatic protons from the benzoic acid and phenyl rings, singlets for the two methyl groups (on the benzoic acid and pyrrole rings), and characteristic signals for the pyrrole ring protons. The chemical shifts will be influenced by the substitution pattern.[2]

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 20 distinct carbon environments. Diagnostic peaks include the carboxylic acid carbonyl (~170-180 ppm), aromatic and pyrrole carbons (~110-140 ppm), and the methyl carbons (~15-25 ppm).[15]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is expected to show a prominent molecular ion peak [M-H]⁻ at m/z 302.3. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da) and characteristic cleavages of the phenyl and methyl substituents.[16][17]

  • FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=C stretching in the aromatic rings (~1450-1600 cm⁻¹), and C-N stretching associated with the pyrrole ring.

Experimental Protocols for Physicochemical Characterization

The following protocols provide a framework for the experimental determination of the key physicochemical properties.

Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

Solubility_Protocol A Add excess solid compound to pH 7.4 buffer B Equilibrate at 25°C for 24-48h (Constant shaking) A->B C Centrifuge or filter to remove undissolved solid B->C D Extract clear supernatant C->D E Quantify concentration via HPLC-UV D->E F Calculate Solubility (e.g., in µg/mL or µM) E->F

Caption: Workflow for experimental solubility determination.

Protocol Steps:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Equilibration: Add an excess amount of the solid compound to a vial containing the buffer. The excess is crucial to ensure saturation.

  • Incubation: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the undissolved solid. Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm PVDF) suitable for aqueous solutions.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, comparing the peak area to a standard curve of known concentrations.

Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the ionization constant of acidic or basic functional groups.[3][18]

Protocol Steps:

  • Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[3]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is low. The final concentration should be around 1 mM.[18]

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently. Immerse the calibrated pH electrode.

  • Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) to the solution.

  • Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve. This can be determined precisely by calculating the first derivative of the curve.[19]

Determination of Lipophilicity (logP) via Shake-Flask Method

The octanol-water partition coefficient (logP) is the definitive measure of a neutral compound's lipophilicity.[4][20]

LogP_Protocol A Pre-saturate n-octanol and water with each other B Dissolve compound in one phase (e.g., n-octanol) A->B C Add the second phase (water) B->C D Shake vigorously to partition the compound C->D E Centrifuge to separate phases D->E F Measure concentration in both n-octanol and water phases via HPLC-UV E->F G Calculate LogP = log([Compound]octanol / [Compound]water) F->G

Caption: Workflow for the shake-flask LogP determination method.

Protocol Steps:

  • Phase Preparation: Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[20]

  • Compound Addition: Dissolve a small amount of the test compound in the n-octanol phase.

  • Partitioning: Add an equal volume of the pre-saturated water to the octanol solution in a separatory funnel or vial.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the two immiscible layers.

  • Quantification: Carefully sample both the n-octanol and aqueous layers. Measure the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[21]

Conclusion

The compound this compound possesses a molecular architecture of significant interest to medicinal chemists. The in silico analysis presented here suggests it is a lipophilic, poorly soluble weak acid. While these predictions offer valuable initial guidance, they must be substantiated by rigorous experimental data. The detailed protocols provided in this guide offer a clear and validated pathway for researchers to determine the critical physicochemical properties of this and other novel compounds, thereby enabling data-driven decisions in the complex process of drug discovery and development.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Rowan. Rowan's Free Online pKa Calculator. Available from: [Link]

  • Avdeef, A., et al. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

  • Cambridge MedChem Consulting. LogP/D. Available from: [Link]

  • Pearson. Protein Solubility Calculator. Available from: [Link]

  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. Available from: [Link]

  • Korfmacher, W. A., et al. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives.
  • Chemaxon. Calculators & Predictors. Available from: [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. Available from: [Link]

  • Molinspiration. logP - octanol-water partition coefficient calculation. Available from: [Link]

  • ResearchGate. (2012). One-Step Synthesis of 1,2,5-Trisubstituted Pyrroles by Copper Catalyzed Condensation of 1,4-Diones with Primary Amines. Available from: [Link]

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. Available from: [Link]

  • ResearchGate. (2024). LogP / LogD shake-flask method v1. Available from: [Link]

  • SCFBio. Solubility Predictor - Calculator Plugins. Available from: [Link]

  • Avdeef, A. (2012). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET & DMPK, 1(1), 1-22.
  • CompuDrug. PrologP. Available from: [Link]

  • Stein, S. E. (2002). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of the American Society for Mass Spectrometry, 13(4), 347-359.
  • Scribd. Potentiometric Acid-Base Titration Guide. Available from: [Link]

  • Abraham, R. J., et al. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1008.
  • Rowan Scientific. Predicting Solubility. Available from: [Link]

  • Bentham Science Publishers. (2012). One-Step Synthesis of 1,2,5-Trisubstituted Pyrroles by Copper Catalyzed Condensation of 1,4-Diones with Primary Amines. Available from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • Stats Stack Exchange. (2013). Predicting chemical property (Boiling Point) from a SMILES string. Available from: [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Molecules, 17(12), 14370-14416.
  • ResearchGate. (2019). Formation of 1,2,5‐trisubstituted pyrroles. Available from: [Link]

  • Homework.Study.com. Can someone explain the mass spectrum of benzoic acid?. Available from: [Link]

  • Chemaxon Docs. Solubility Predictor. Available from: [Link]

  • ResearchGate. (2019). Mass spectrum of a benzoic acid derivative identified in 119 and 193.... Available from: [Link]

  • bio.tools. MolGpKa. Available from: [Link]

  • GitHub. ArefPhD/Boiling-point-prediction-using-SMILE. Available from: [Link]

  • Organic Chemistry Portal. cLogP Calculation - Osiris Property Explorer. Available from: [Link]

  • Omni Calculator. pKa Calculator. Available from: [Link]

  • Online Chemical Modeling Environment. OCHEM. Available from: [Link]

  • National Institute of Standards and Technology. (2022). Graph convolutional neural network applied to the prediction of normal boiling point. Available from: [Link]

  • Preprints.org. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available from: [Link]

  • Zenodo. (2021). Open source application for small molecule pKa predictions. Available from: [Link]

  • National Institutes of Health. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Available from: [Link]

  • QIAGEN. Tm calculator | Tm prediction. Available from: [Link]

  • Rowan Scientific. pKa Prediction. Available from: [Link]

  • Semantic Scholar. Synthesis of Trisubstituted Pyrroles Via Cycloamination of Substituted 2-Acetyl-1,4-diketones. Available from: [Link]

  • ResearchGate. 13 C NMR Spectra of Pyrroles 1 and 4. Available from: [Link]

  • Kaggle. Thermophysical Property: Melting Point. Available from: [Link]

  • ResearchGate. (2018). Synthesis, characterization and semiconducting behavior of N,2,5-trisubstituted pyrroles. Available from: [Link]

  • Arizona State University. Melting Temperature Predictor – Hong Research Group. Available from: [Link]

Sources

A Comprehensive Technical Guide to 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecule 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid, including its IUPAC nomenclature, detailed chemical structure, a proposed synthetic pathway based on established organic chemistry principles, and expected analytical characterization data. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and materials science.

Chemical Identity: IUPAC Nomenclature and Structure

The formal IUPAC name for the topic compound is This compound .

The name is derived according to the following IUPAC nomenclature rules:

  • Principal Functional Group: The carboxylic acid group (-COOH) has the highest priority, making "benzoic acid" the parent name.[1][2]

  • Parent Structure: The benzene ring substituted with the carboxylic acid is the principal chain.

  • Numbering: The carbon atom of the carboxylic acid group is designated as position 1 of the benzoic acid ring. The substituents are then given the lowest possible locants. In this case, the methyl group is at position 4, and the pyrrole substituent is at position 3.

  • Substituents: The substituents on the parent benzoic acid are a methyl group at the 4-position and a pyrrol-1-yl group at the 3-position. The pyrrole ring itself is substituted with a methyl group at its 2-position and a phenyl group at its 5-position. The "1H" in 1H-pyrrol-1-yl indicates the position of the nitrogen atom in the pyrrole ring and that it is the point of attachment to the benzoic acid ring.

Chemical Structure:

The chemical structure of this compound is depicted below:

Caption: 2D Structure of the target molecule.

Proposed Synthetic Pathway: The Paal-Knorr Pyrrole Synthesis

A logical and efficient method for the synthesis of the title compound is the Paal-Knorr pyrrole synthesis. This well-established reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically in the presence of an acid catalyst.[3][4]

For the synthesis of this compound, the requisite starting materials are:

  • 3-amino-4-methylbenzoic acid: This provides the substituted aniline backbone.

  • 1-phenyl-1,4-pentanedione: This is the 1,4-dicarbonyl component that will form the pyrrole ring with its substituents.[5]

The overall synthetic transformation is depicted below:

G start1 3-amino-4-methylbenzoic acid reagents + start1->reagents start2 1-phenyl-1,4-pentanedione start2->reagents product This compound conditions Acid Catalyst (e.g., p-TsOH) Heat reagents->conditions conditions->product

Caption: Proposed Paal-Knorr Synthesis Route.

Mechanistic Insight

The Paal-Knorr synthesis proceeds through the following key steps:[4]

  • Hemiaminal Formation: The primary amine of 3-amino-4-methylbenzoic acid performs a nucleophilic attack on one of the carbonyl groups of 1-phenyl-1,4-pentanedione to form a hemiaminal intermediate.

  • Cyclization: An intramolecular nucleophilic attack by the nitrogen atom on the second carbonyl group leads to the formation of a five-membered ring.

  • Dehydration: The resulting intermediate undergoes dehydration (loss of two water molecules) to yield the aromatic pyrrole ring.

G A 1,4-Dicarbonyl + Primary Amine B Hemiaminal Intermediate A->B Nucleophilic Attack C Cyclized Intermediate B->C Intramolecular Cyclization D Pyrrole Product C->D Dehydration

Caption: Paal-Knorr Reaction Mechanism Workflow.

Experimental Protocol

The following is a generalized, yet detailed, experimental protocol for the synthesis of this compound.

Materials:

  • 3-amino-4-methylbenzoic acid

  • 1-phenyl-1,4-pentanedione

  • p-Toluenesulfonic acid (p-TsOH) or glacial acetic acid

  • Toluene or ethanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-methylbenzoic acid (1.0 equivalent) and 1-phenyl-1,4-pentanedione (1.1 equivalents) in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Analytical Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques. Below are the expected spectroscopic data based on the compound's structure.

Technique Expected Observations
¹H NMR - A singlet for the carboxylic acid proton (δ 10-13 ppm).- Aromatic protons of the benzoic acid ring (δ 7-8.5 ppm).- Aromatic protons of the phenyl group on the pyrrole ring (δ 7-7.5 ppm).- Protons of the pyrrole ring (δ 6-7 ppm).- A singlet for the methyl group on the benzoic acid ring (δ 2.2-2.5 ppm).- A singlet for the methyl group on the pyrrole ring (δ 2.0-2.3 ppm).
¹³C NMR - A signal for the carboxylic acid carbon (δ 165-175 ppm).- Aromatic carbons of the benzoic acid and phenyl rings (δ 120-150 ppm).- Carbons of the pyrrole ring (δ 100-140 ppm).- Methyl carbons (δ 15-25 ppm).
IR Spectroscopy - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- A C=O stretch from the carboxylic acid (1680-1710 cm⁻¹).- C=C stretches from the aromatic rings (1450-1600 cm⁻¹).- C-N stretches (1300-1350 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (C₁₉H₁₇NO₂), which is 291.34 g/mol .

Applications and Future Directions

Substituted pyrroles are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. They are known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The title compound, with its specific substitution pattern, could be a candidate for screening in various biological assays. Furthermore, the benzoic acid moiety provides a handle for further functionalization, such as esterification or amidation, to generate a library of related compounds for structure-activity relationship (SAR) studies.

References

  • Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
  • Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr Pyrrole Condensation. The Journal of Organic Chemistry, 60(2), 301-307.
  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
  • PubChem. (n.d.). 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid. Retrieved from [Link][6]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link][4]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link][1]

  • Quora. (2018). What is the IUPAC name of benzoic acid?. Retrieved from [Link][2]

Sources

Biological Activity of Novel Pyrrol-1-yl Benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The confluence of distinct pharmacophores into a single molecular scaffold represents a cornerstone of modern medicinal chemistry. This guide focuses on the promising class of compounds derived from the pyrrol-1-yl benzoic acid core. This structure synergistically combines the biological versatility of the pyrrole ring with the established pharmacophoric properties of benzoic acid, creating a scaffold ripe for therapeutic development.[1] Researchers have successfully explored these derivatives for a range of biological activities, including significant anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This document provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these derivatives. It details field-proven experimental protocols, from in silico modeling to in vitro validation, offering a comprehensive framework for researchers, scientists, and drug development professionals aiming to unlock the full therapeutic potential of this chemical class.

Section 1: The Chemical Scaffolding of Therapeutic Potential

The strategic design of novel therapeutic agents often relies on the combination of well-characterized structural motifs known to confer biological activity. The pyrrol-1-yl benzoic acid framework is a prime example of this design philosophy.

The Significance of the Pyrrole Moiety in Medicinal Chemistry

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold found in numerous natural products and synthetic drugs.[3] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. Pyrrole-containing compounds exhibit a vast spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[4][5] This broad bioactivity has established the pyrrole moiety as a critical building block in the development of new medicines.

The Benzoic Acid Pharmacophore: A Foundation for Bioactivity

The benzoic acid scaffold is another fundamental component in drug design.[6] The carboxylic acid group is a key hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes and receptors.[6] The biological activity of benzoic acid derivatives is profoundly influenced by the type and placement of substituents on the aromatic ring, which modulate the molecule's electronic properties, lipophilicity, and steric profile.[6][7] These characteristics are crucial determinants of both pharmacokinetic and pharmacodynamic behavior.

Synergistic Potential: Combining Pyrrole and Benzoic Acid Scaffolds

The fusion of a pyrrole heterocycle with a salicylic acid (a hydroxybenzoic acid) or benzoic acid backbone creates a versatile platform for novel therapeutic agents.[1] This combination allows for the exploration of synergistic or additive effects, potentially leading to compounds with enhanced potency, novel mechanisms of action, or improved safety profiles.[2] The 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid structure, for instance, is a candidate for investigation as an anti-inflammatory, anticancer, and antimicrobial agent based on the known activities of its parent scaffolds.[2]

cluster_core Pyrrol-1-yl Benzoic Acid Core Scaffold cluster_properties Key Properties Pyrrole Pyrrole Moiety (Versatile Bioactivity) Linker N-C Bond Pyrrole->Linker Prop2 Hydrogen Bonding Capacity Pyrrole->Prop2 BenzoicAcid Benzoic Acid Moiety (Pharmacophore) Linker->BenzoicAcid Prop1 Tunable Lipophilicity BenzoicAcid->Prop1 BenzoicAcid->Prop2 Prop3 Electronic Modulation BenzoicAcid->Prop3

Caption: Core structure of pyrrol-1-yl benzoic acid derivatives.

Section 2: Synthesis and Characterization

The generation of a library of derivatives for biological screening necessitates a robust and versatile synthetic strategy. The choice of reaction is critical, favoring methods that are high-yielding and tolerant of diverse functional groups.

Rationale for Synthetic Strategy: The Paal-Knorr Condensation

A common and efficient method for synthesizing the N-substituted pyrrole core is the Paal-Knorr reaction.[2] This reaction involves the condensation of a primary amine (in this case, an aminobenzoic acid derivative) with a 1,4-dicarbonyl compound (such as 2,5-dimethoxytetrahydrofuran, a precursor to succinaldehyde) in an acidic medium.[8] Its primary advantage is the direct and often high-yield formation of the pyrrole ring, making it ideal for creating a diverse set of analogs for SAR studies.

Detailed Protocol: Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid
  • Objective: To synthesize 4-(1H-pyrrol-1-yl)benzoic acid via Paal-Knorr condensation.

  • Materials:

    • 4-aminobenzoic acid

    • 2,5-dimethoxytetrahydrofuran

    • Glacial acetic acid

    • Ethanol

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in glacial acetic acid.

    • Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.

    • Fit the flask with a condenser and reflux the reaction mixture for 1-2 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into ice-cooled water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-(1H-pyrrol-1-yl)benzoic acid.

  • Validation: The structure of the synthesized compound must be confirmed.

Structural Elucidation: Spectroscopic Techniques

The identity and purity of the synthesized derivatives are established using standard spectroscopic methods.[8]

  • ¹H and ¹³C NMR: Confirms the carbon-hydrogen framework. The disappearance of the amine proton signal and the appearance of characteristic pyrrole proton signals (typically two triplets) are key indicators of successful synthesis.[8]

  • Infrared (IR) Spectroscopy: Identifies functional groups, such as the carboxylic acid O-H and C=O stretches.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

Reactants Starting Materials (Aminobenzoic Acid + 1,4-Dicarbonyl Precursor) Reaction Paal-Knorr Condensation (Acetic Acid, Reflux) Reactants->Reaction Purification Work-up & Purification (Precipitation, Filtration, Recrystallization) Reaction->Purification Product Pure Pyrrol-1-yl Benzoic Acid Derivative Purification->Product Analysis Structural Analysis (NMR, IR, MS) Product->Analysis

Caption: A generalized workflow for synthesis and characterization.

Section 3: Anti-Inflammatory Activity: Targeting Cyclooxygenase Pathways

A primary therapeutic target for this class of compounds is the inflammatory cascade, particularly the enzymes responsible for prostaglandin synthesis.

Mechanism of Action: Inhibition of COX-1 and COX-2

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily by inhibiting cyclooxygenase (COX) enzymes.[9] There are two main isoforms: COX-1, a constitutive enzyme involved in physiological functions like protecting the gastric mucosa, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[10][11] Pyrrol-1-yl benzoic acid derivatives, as structural analogs of other NSAIDs, are hypothesized to block the active site of these enzymes, thereby preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.[2][10] The development of derivatives with selectivity for COX-2 over COX-1 is a key strategy to minimize gastrointestinal side effects.[10]

AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Inhibitor Pyrrol-1-yl Benzoic Acid Derivative Inhibitor->COX Inhibition

Caption: Inhibition of the cyclooxygenase (COX) pathway.
Structure-Activity Relationship (SAR) for COX Inhibition

SAR studies reveal that minor structural modifications can significantly impact potency and selectivity.

  • Carboxylic Acid Group: This moiety is critical. It often forms key interactions with conserved residues like Arginine 120 (Arg120) in the COX active site.[11][12]

  • Substituents on Benzoic Acid: Introducing small acidic groups can be effective against both COX-1 and COX-2.[12]

  • Substituents on Pyrrole Ring: Adding lipophilic groups, such as methyl groups, can enhance interactions with hydrophobic regions within the enzyme's active site.[12][13]

Protocol: In Vitro COX Inhibition Assay
  • Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against COX-1 and COX-2.

  • Materials:

    • Ovine COX-1 or human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Test compounds and reference inhibitor (e.g., Celecoxib, Ibuprofen)

    • Reaction buffer (e.g., Tris-HCl)

    • PGE2 quantification kit (e.g., Enzyme Immunoassay - EIA)

  • Procedure:

    • Enzyme Pre-incubation: In a microplate, pre-incubate the COX enzyme (COX-1 or COX-2) with various concentrations of the test compound or a reference inhibitor for approximately 15 minutes at 37°C.[2]

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[2]

    • Reaction Termination: After a defined period (e.g., 2 minutes), stop the reaction by adding a quenching solution, such as hydrochloric acid.[2]

    • PGE2 Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a competitive EIA kit, following the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

Data Presentation: Comparative COX-1/COX-2 Inhibition

Quantitative data should be summarized to compare the potency and selectivity of the novel derivatives against standard reference drugs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1/COX-2)
Derivative A15.20.4533.8
Derivative B25.88.92.9
Derivative C5.16.20.8
Celecoxib (Control)12.50.3932.1[9]
Ibuprofen (Control)12.7>100<0.13[14]

Data are representative and for illustrative purposes.

Section 4: Anticancer Potential: Mechanisms of Cytotoxicity

The pyrrole scaffold is a constituent of numerous compounds with potent anticancer activity, and its combination with benzoic acid opens new avenues for oncological drug discovery.[4]

Key Mechanisms: Induction of Apoptosis and Cell Cycle Arrest

Many pyrrole-containing agents exert their anticancer effects by interfering with fundamental cellular processes.[2][4] They have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from proliferating.[2][4] The specific molecular targets can vary but often involve the modulation of key regulatory proteins within these pathways.

Advanced Mechanisms: Inhibition of Receptor Tyrosine Kinases (EGFR/VEGFR)

Certain pyrrole derivatives have been synthesized as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[15] These receptors are often overexpressed in cancer cells and play crucial roles in tumor growth, proliferation, and angiogenesis. Competitive inhibition of these kinases is a validated strategy for cancer therapy.[15]

cluster_pathways Potential Anticancer Mechanisms Inhibitor Pyrrol-1-yl Benzoic Acid Derivative Kinase EGFR/VEGFR Kinases Inhibitor->Kinase Inhibition CellCycle Cell Cycle Progression Inhibitor->CellCycle Modulation Apoptosis Apoptotic Pathways (e.g., Bcl-2) Inhibitor->Apoptosis Induction Proliferation Cell Proliferation & Angiogenesis Kinase->Proliferation Arrest G2/M Arrest CellCycle->Arrest CellDeath Apoptosis (Cell Death) Apoptosis->CellDeath

Caption: Conceptual diagram of potential anticancer mechanisms of action.
Protocol: MTT Assay for Cytotoxicity Screening
  • Objective: To determine the cytotoxic effect of test compounds on cancer cell lines and calculate the IC50 value.

  • Materials:

    • Cancer cell line (e.g., HCT-116, A549, HepG2)[16]

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Test compounds and positive control (e.g., Doxorubicin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.[2]

    • Compound Treatment: Remove the medium and treat the cells with various concentrations of the test compounds or a positive control for 48-72 hours.[2] Include a vehicle control (DMSO).

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

    • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting viability against the logarithm of concentration.

Data Presentation: IC50 Values Across Cancer Cell Lines

Results should be tabulated to compare the potency of the derivatives against various cancer types.

CompoundHCT-116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)
Derivative X1.53.6[16]0.9[16]
Derivative Y12.325.118.4
Derivative Z0.81.20.5[16]
Doxorubicin (Control)0.20.40.3

Data are representative and for illustrative purposes, with some values informed by literature on similar scaffolds.[16]

Section 5: Antimicrobial and Antioxidant Properties

The inherent antimicrobial nature of the pyrrole and benzoic acid scaffolds provides a strong rationale for investigating these derivatives as anti-infective and antioxidant agents.[2][17][18]

Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans)

    • Growth medium (e.g., Mueller-Hinton Broth for bacteria)

    • Test compounds and positive controls (e.g., Ciprofloxacin, Fluconazole)

  • Procedure:

    • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the growth medium within a 96-well microtiter plate.[6]

    • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism from an overnight culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

    • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microbe, no compound) and a negative control (medium, no microbe).

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[6]

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth.[6]

Data Presentation: MIC Values
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative M81632
Derivative N488
Ciprofloxacin10.5N/A
FluconazoleN/AN/A2

Data are representative and for illustrative purposes.

Section 6: References

  • Benchchem. pyrrol-1-yl)benzoic Acid Derivatives: A Comparative Look at In Silico and In Vitro Studies.

  • Benchchem. Application Notes and Protocols: 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid in Medicinal Chemistry.

  • LookChem. Cas 61471-45-2, 3-(1H-PYRROL-1-YL)BENZOIC ACID.

  • ResearchGate. Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived....

  • Synthesis, characterization and biological activity of novel pyrrole compounds.

  • PubMed. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds.

  • Bentham Science. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives.

  • ResearchGate. (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.

  • PubMed. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity.

  • iris.unina.it. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity.

  • PubMed. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety.

  • Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia.

  • NIH. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators.

  • IJPRS. Studies of Novel Pyrrole and their Biological Studies.

  • ACS Omega. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach.

  • PubMed Central. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile.

  • Al Mustansiriyah Journal of Pharmaceutical Sciences. Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia.

  • NIH. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives.

  • PubMed Central. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach.

  • PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

  • Benchchem. Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.

  • Bentham Science Publisher. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities.

  • PubMed Central. Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives.

  • ResearchGate. Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF.

  • Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids.

Sources

An In-Depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the synthesis, purification, characterization, and potential biological evaluation of the novel compound, 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid. This molecule incorporates a substituted pyrrole ring, a structural motif present in numerous biologically active compounds, linked to a benzoic acid moiety, a common pharmacophore.[1] The strategic combination of these fragments suggests potential for this compound in various therapeutic areas, including but not limited to oncology and infectious diseases.[2][3] This document outlines a plausible synthetic route, state-of-the-art analytical characterization techniques, and a proposed workflow for investigating its biological activity.

Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis of the target compound, this compound, is most logically approached through a convergent synthesis strategy. The core of this strategy involves the formation of the substituted pyrrole ring via the Paal-Knorr synthesis, a reliable method for constructing pyrroles from 1,4-dicarbonyl compounds and primary amines.[4][5] The biaryl linkage between the pyrrole and the phenyl ring can be efficiently constructed using a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile palladium-catalyzed carbon-carbon bond formation method.[6][7]

The proposed multi-step synthesis is outlined below.

Synthetic_Pathway cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Saponification A 1-phenyl-1,4-pentanedione C Methyl 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate A->C Acetic Acid, Reflux B Methyl 3-amino-4-methylbenzoate B->C D Methyl 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate E This compound (Target Compound) D->E 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq)

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-phenyl-1,4-pentanedione (1.0 eq) and methyl 3-amino-4-methylbenzoate (1.0 eq).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[8]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure methyl 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate.

Causality Behind Experimental Choices:

  • Paal-Knorr Synthesis: This classical reaction is highly efficient for creating substituted pyrroles from readily available 1,4-diketones and primary amines.[9][10]

  • Acetic Acid: It serves as both a solvent and a weak acid catalyst, which accelerates the condensation and cyclization steps.[8]

  • Aqueous Workup: The workup procedure is designed to neutralize the acidic solvent and remove water-soluble impurities.

Step 2: Synthesis of this compound (Saponification)

  • Dissolve the purified methyl ester from Step 1 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 3-5 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid, which will cause the carboxylic acid product to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final compound.

Causality Behind Experimental Choices:

  • Saponification: This is a standard and high-yielding method for the hydrolysis of esters to their corresponding carboxylic acids.

  • Acidification: The carboxylic acid is soluble in its carboxylate salt form in the basic solution. Acidification protonates the carboxylate, rendering the final product insoluble in the aqueous medium, thus allowing for its isolation.[11]

Physicochemical Characterization

The structural integrity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques.

Expected Analytical Data
Technique Purpose Expected Result
¹H NMR Structural ElucidationAromatic protons in distinct regions, singlets for methyl groups, and characteristic pyrrole proton signals.
¹³C NMR Carbon Skeleton ConfirmationPeaks corresponding to all unique carbon atoms, including the carboxylic acid carbonyl.
HRMS (ESI) Molecular Weight & FormulaA molecular ion peak corresponding to the exact mass of the compound (C₁₉H₁₇NO₂).
HPLC Purity AssessmentA single major peak, indicating >95% purity.[12]
FT-IR Functional Group IdentificationCharacteristic stretches for O-H (broad, from carboxylic acid), C=O, and aromatic C-H bonds.
Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds.[13][14]

  • Protocol: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[15] Tetramethylsilane (TMS) is typically used as an internal standard.[13]

  • Expertise & Trustworthiness: The chemical shifts (δ) and coupling constants (J) of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule's connectivity.[16] The integration of the proton signals should correspond to the number of protons in a given environment.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of a compound with high accuracy.[17][18]

  • Protocol: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.[19]

  • Expertise & Trustworthiness: The detection of the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated exact mass of C₁₉H₁₇NO₂ validates the molecular formula of the synthesized compound.[20][21]

High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for determining the purity of pharmaceutical compounds.[12][22]

  • Protocol: Dissolve the compound in the mobile phase and inject it into an HPLC system equipped with a C18 reverse-phase column and a UV detector. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Expertise & Trustworthiness: The purity is determined by the area percentage of the main peak in the chromatogram.[23][24] A pure compound should exhibit a single, sharp peak.[25]

Proposed Biological Evaluation

Given the prevalence of pyrrole and benzoic acid moieties in antimicrobial and anticancer agents, a primary screening cascade to evaluate the biological activity of this compound is proposed.[2][26]

Antimicrobial Activity Screening

A preliminary assessment of the compound's antibacterial properties can be performed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.

Protocol: Broth Microdilution MIC Assay

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in Mueller-Hinton broth.

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Enzyme Inhibition Assay

Many drugs exert their effects by inhibiting specific enzymes.[27] A targeted enzyme inhibition assay can provide mechanistic insights. For a compound with potential anticancer activity, a kinase inhibition assay is a relevant starting point.

Enzyme_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Reaction and Detection cluster_2 Data Analysis A Prepare Enzyme, Substrate, and ATP solutions C Incubate Enzyme, Substrate, ATP, and Compound B Serial Dilution of Test Compound D Add Detection Reagent (e.g., ADP-Glo™) C->D E Measure Luminescence D->E F Plot % Inhibition vs. [Compound] G Calculate IC50 Value F->G

Figure 2: Workflow for a typical in vitro enzyme inhibition assay.

Protocol: Kinase Inhibition Assay (e.g., using ADP-Glo™)

  • Prepare serial dilutions of the test compound in the appropriate assay buffer.

  • In a 96-well plate, add the kinase, the peptide substrate, and ATP.

  • Add the diluted test compound to the wells.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the enzymatic reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates kinase activity with a luminescent signal.[28]

  • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[29]

Cell-Based Signaling Pathway Analysis

To understand the compound's effect in a cellular context, a cell-based reporter assay can be employed to monitor the activity of a specific signaling pathway.[30][31]

Protocol: NF-κB Reporter Assay

  • Use a cell line (e.g., HEK293) that has been stably transfected with a reporter construct containing the luciferase gene under the control of an NF-κB response element.

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the NF-κB pathway by adding an activator (e.g., TNF-α).

  • Incubate for an additional 6-8 hours.

  • Lyse the cells and measure luciferase activity using a luminometer. A decrease in the luminescent signal in stimulated cells treated with the compound indicates inhibition of the NF-κB pathway.[30][32]

NFkB_Signaling_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (Leads to Degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription (e.g., Luciferase Reporter) Inhibitor Test Compound (Potential Inhibitor) Inhibitor->IKK Inhibits? NFkB_nuc NF-κB NFkB_nuc->Gene Activates

Sources

A Spectroscopic Guide to 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid, a complex heterocyclic molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the structural elucidation of this and structurally related compounds.

Introduction and Molecular Structure

The structural characterization of novel organic compounds is the bedrock of modern chemical research and development. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry provide a non-destructive window into the molecular architecture, revealing the precise arrangement of atoms and functional groups. This guide focuses on the detailed spectral analysis of this compound.

The molecule itself is a sophisticated assembly of three key motifs:

  • A 1,2,4-trisubstituted benzoic acid ring , providing a rigid scaffold and a key acidic functional group.

  • A 1,2,5-trisubstituted pyrrole ring , a common pharmacophore known for its diverse biological activities.

  • A monosubstituted phenyl ring , adding steric bulk and lipophilicity.

The confluence of these structures creates a unique electronic and steric environment, which will be reflected in its spectroscopic signatures. This document serves to predict and interpret these signatures in detail.

Figure 1: Structure of this compound with atom numbering for spectral assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol for acquiring high-resolution ¹H NMR data would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Temperature: 298 K.

    • Sweep Width: A spectral window of approximately 16 ppm, centered around 6-7 ppm.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound (5-10 mg) B Add Deuterated Solvent (~0.7 mL DMSO-d6) A->B C Transfer to NMR Tube B->C D Insert into Spectrometer (≥400 MHz) C->D E Lock, Tune, Shim D->E F Acquire Data (zg30 pulse program) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Calibrate & Integrate H->I J J I->J Final Spectrum

Figure 2: Standard workflow for ¹H NMR spectroscopy.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

The predicted spectrum is complex, with distinct signals for each of the three aromatic systems and the two methyl groups.

  • Carboxylic Acid Proton (COOH): A very broad singlet is expected at a downfield chemical shift, typically ~12.0-13.0 ppm . This proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange with any trace water.[1]

  • Benzoic Acid Ring Protons: This ring system will show three distinct signals.

    • The proton ortho to the carboxyl group (on C2) will be the most deshielded, appearing as a doublet around ~7.9-8.1 ppm .

    • The proton ortho to the methyl group (on C5) will appear as a doublet around ~7.3-7.5 ppm .

    • The proton between the pyrrole and methyl groups (on C6) will be a doublet of doublets, likely in the range of ~7.6-7.8 ppm .

  • Phenyl Ring Protons: The protons on the C5-phenyl substituent will exhibit a complex multiplet pattern typical for a monosubstituted benzene ring, spanning ~7.2-7.6 ppm .

  • Pyrrole Ring Protons: The two protons on the pyrrole ring are in different environments. They will appear as two doublets in the range of ~6.1-6.5 ppm .

  • Methyl Protons:

    • The methyl group on the benzoic acid ring (C7) is attached to an aromatic ring and will appear as a sharp singlet around ~2.3-2.5 ppm .[1]

    • The methyl group on the pyrrole ring (C14) will also be a singlet, likely in a similar region, around ~2.1-2.3 ppm .

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification / Reference
~12.5br s1HCOOHHighly deshielded acidic proton.[1]
~8.0d1HBenzoic H (C2)Ortho to electron-withdrawing COOH.
~7.7dd1HBenzoic H (C6)Influenced by adjacent COOH and pyrrole.
~7.5-7.2m5HPhenyl H'sTypical range for monosubstituted phenyl.
~7.4d1HBenzoic H (C5)Ortho to electron-donating CH₃.
~6.4d1HPyrrole H (C11)Aromatic proton on a five-membered ring.
~6.2d1HPyrrole H (C12)Aromatic proton on a five-membered ring.
~2.4s3HBenzoic CH₃ (C7)Benzylic methyl group.[1]
~2.2s3HPyrrole CH₃ (C14)Methyl on an electron-rich pyrrole ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within a molecule.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: A high-field NMR spectrometer (e.g., 100 or 125 MHz for a 400 or 500 MHz proton instrument, respectively).

  • Acquisition Parameters:

    • Pulse Program: A standard ¹³C experiment with broadband proton decoupling (e.g., 'zgpg30' on Bruker systems) to produce a spectrum of singlets.

    • Sweep Width: A spectral window of 0-200 ppm.

    • Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Similar to ¹H NMR, with calibration to the deuterated solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)

The molecule has 20 carbon atoms, and due to its asymmetry, 20 distinct signals are expected.

  • Carbonyl Carbon (C8): The carboxylic acid carbonyl carbon is the most deshielded, appearing significantly downfield around ~167-170 ppm .[1][2][3]

  • Aromatic Carbons: These will appear in the typical aromatic region of ~110-150 ppm .

    • Quaternary Carbons: The carbons attached to other groups (C1, C3, C4 on the benzoic ring; C10, C13 on the pyrrole; C15 on the phenyl) will generally have lower intensities. The carbon bearing the carboxyl group (C1) and the carbons bonded to nitrogen (C3, C10, C13) will be particularly deshielded.

    • CH Carbons: The protonated aromatic carbons will appear throughout this range.

  • Methyl Carbons (C7, C14): The two methyl carbons will appear the most upfield, in the range of ~15-25 ppm .[1]

Table 2: Predicted ¹³C NMR Data Summary

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignmentJustification / Reference
~168C=OC8 (COOH)Typical for aromatic carboxylic acids.[1][2][3]
~145-120CQuaternary AromaticC1, C3, C4, C10, C13, C15
~135-110CHAromatic CHBenzoic, Pyrrole, and Phenyl rings
~21CH₃C7 (on Benzoic)Benzylic methyl group.[1]
~18CH₃C14 (on Pyrrole)Methyl on pyrrole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the vibrations of bonds.

Experimental Protocol: IR Spectrum Acquisition (ATR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the sample spectrum.

    • Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16-32 scans.

  • Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectrum

The IR spectrum will be dominated by absorptions from the carboxylic acid and the aromatic rings.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from ~3300-2500 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[4][5][6][7]

  • C-H Stretch (Aromatic/Aliphatic): Sharp peaks will appear just above 3000 cm⁻¹ for the aromatic C-H stretches. The aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹. These may be superimposed on the broad O-H band.

  • C=O Stretch (Carbonyl): A very strong and sharp absorption will be present around 1710-1680 cm⁻¹ . Conjugation with the aromatic ring lowers this frequency from that of a saturated carboxylic acid.[2][6][7]

  • C=C Stretch (Aromatic): Several medium-intensity peaks will appear in the ~1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the three aromatic rings.

  • C-O Stretch & O-H Bend: A medium-intensity C-O stretching band is expected around 1320-1210 cm⁻¹ , and a broad O-H bending (out-of-plane) vibration can often be seen centered around 920 cm⁻¹ .[6]

Table 3: Predicted Major IR Absorption Bands

Predicted Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupReference
3300-2500Strong, Very BroadO-H StretchCarboxylic Acid Dimer[4][5][6]
3100-3000Medium, SharpC-H StretchAromatic
2980-2850Medium, SharpC-H StretchAliphatic (CH₃)
1710-1680Strong, SharpC=O StretchConjugated Carboxylic Acid[2][6][7]
1600-1450Medium-WeakC=C StretchAromatic Rings
1320-1210MediumC-O StretchCarboxylic Acid[6]
~920Medium, BroadO-H BendCarboxylic Acid Dimer[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol: ESI-MS Acquisition
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Acquisition:

    • Ionization Mode: ESI can be run in positive or negative mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very sensitive. Positive ion mode ([M+H]⁺) will also work.

    • Infusion: Introduce the sample solution into the source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Tandem MS (MS/MS): To obtain fragmentation data, the molecular ion of interest is mass-selected and subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Predicted Mass Spectrum
  • Molecular Ion: The molecular formula is C₂₀H₁₇NO₂. The monoisotopic mass is 303.1259 g/mol .

    • In positive ion mode , the base peak would likely be the protonated molecule [M+H]⁺ at m/z 304.1332 .

    • In negative ion mode , the deprotonated molecule [M-H]⁻ at m/z 302.1188 would be prominent.

  • Fragmentation: The molecule is expected to fragment at the bonds connecting the three ring systems. The N-aryl bond and the C-phenyl bond are likely points of cleavage.

Plausible Fragmentation Pathway (Positive Ion Mode):

G M [M+H]⁺ m/z 304.13 F1 Loss of H₂O [M+H - H₂O]⁺ m/z 286.12 M->F1 - H₂O F2 Loss of COOH radical [M+H - •COOH]⁺ m/z 259.13 M->F2 - •COOH F3 Cleavage of N-Aryl bond [C₈H₈O₂]⁺ m/z 136.05 M->F3 Fragmentation F4 Cleavage of N-Aryl bond [C₁₂H₁₁N]⁺ m/z 169.09 M->F4 Fragmentation

Sources

Deconvoluting the Therapeutic Potential of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid: A Strategic Framework for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The compound 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid represents a novel chemical entity with a scaffold suggestive of diverse pharmacological activities. However, a lack of specific biological data in the public domain necessitates a structured, predictive approach to uncover its therapeutic targets. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate this molecule. By dissecting its structure into key pharmacophores—the diarylpyrrole core and the benzoic acid moiety—we infer a high potential for activity in oncology, inflammation, and infectious diseases. We present a multi-pronged strategy, beginning with broad, unbiased screening methods and progressing to specific, hypothesis-driven validation assays. This document details the causal logic behind experimental choices and provides robust, step-by-step protocols for key validation techniques, including thermal shift assays, enzymatic inhibition assays, and cell-based functional screens. The objective is to equip scientific teams with an actionable roadmap for elucidating the mechanism of action and unlocking the therapeutic promise of this compound.

Introduction and Structural Rationale

The molecule this compound is a unique composite of well-established pharmacophores. The absence of extensive biological data for this specific structure[1] presents a classic drug discovery challenge: how to efficiently identify its molecular targets. The strategy outlined herein is built upon the principle of structural analogy, where the known activities of its core components guide the investigative path.

1.1. Core Pharmacophore Analysis:

  • Diarylpyrrole Moiety: The substituted pyrrole ring is a privileged scaffold in medicinal chemistry. Diarylpyrroles are known to be potent and selective inhibitors of key signaling proteins. For instance, various pyrrole derivatives have been developed as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes, as anticancer therapeutics targeting protein kinases like EGFR and VEGFR, and as antimicrobial agents.[2][3][4]

  • Benzoic Acid Moiety: The presence of a benzoic acid group imparts acidic properties and provides a critical interaction point (e.g., for hydrogen bonding or salt bridge formation) for binding to protein targets.[5] This feature is common in non-steroidal anti-inflammatory drugs (NSAIDs), where the carboxylate group often coordinates within the active site of COX enzymes.[6]

This structural combination suggests that the compound is likely to engage targets within pathways governing cell growth, inflammation, and bacterial metabolism.

1.2. Physicochemical Properties (In Silico)

A preliminary assessment of the compound's drug-like properties provides a foundation for its potential as a therapeutic agent.

PropertyValueSource
Molecular Weight201.22 g/mol [1]
XLogP32.2[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors2[1]
Rotatable Bond Count2[1]

These properties are well within the parameters defined by Lipinski's Rule of Five, suggesting the compound has a favorable profile for oral bioavailability.

Inferred Potential Therapeutic Targets

Based on the structural analysis, we can formulate hypotheses regarding three primary therapeutic areas and their associated molecular targets.

Table 1: Summary of Potential Target Classes and Investigative Rationale

Therapeutic AreaPotential Target ClassRationale Based on Structural AnalogsKey Validation Experiments
Inflammation Cyclooxygenases (COX-1/COX-2), Lipoxygenases (LOX)The pyrrole-benzoic acid scaffold mimics the structure of known NSAIDs like tolmetin.[6][7]Enzymatic Inhibition Assay, Cell-based Prostaglandin E2 (PGE2) Assay
Oncology Protein Kinases (e.g., EGFR, VEGFR), Protein-Protein Interactions (e.g., p53-MDM2)Pyrrole derivatives are established inhibitors of kinases crucial for tumor angiogenesis and proliferation.[2] Tetrasubstituted pyrroles can also mimic alpha-helical motifs to disrupt protein-protein interactions.[8]Kinase Inhibition Panel, Cell Viability Assays (MTT), Apoptosis Assays (Caspase-Glo)
Infectious Disease Bacterial Enzymes (e.g., Enoyl-ACP Reductase)Pyrrole-containing compounds have demonstrated antibacterial activity by targeting essential pathways like mycolic acid synthesis in bacteria.[9]Minimum Inhibitory Concentration (MIC) Assay, In vitro Enzymatic Assay

A Strategic Workflow for Target Identification and Validation

We propose a phased approach that moves from broad, unbiased screening to focused, hypothesis-driven validation. This ensures that resources are directed efficiently toward the most promising therapeutic avenues.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Hit-to-Target Deconvolution cluster_2 Phase 3: Direct Target Engagement Validation cluster_3 Phase 4: Functional Activity Confirmation phenotypic Phenotypic Screening (e.g., Anti-proliferation Panel) deconvolution Identification of Binding Partners (e.g., Mass Spectrometry) phenotypic->deconvolution Identifies cellular effect affinity Affinity-Based Pulldown (e.g., Chemical Proteomics) affinity->deconvolution Identifies binding proteins tsa Thermal Shift Assay (TSA) (Confirms Direct Binding) deconvolution->tsa Candidate proteins spr Surface Plasmon Resonance (SPR) (Measures Binding Kinetics) deconvolution->spr Candidate proteins enzymatic Enzymatic Inhibition Assay (Measures IC50) tsa->enzymatic Confirms engagement spr->enzymatic Confirms engagement cell_based Cell-Based Functional Assay (Measures EC50) enzymatic->cell_based Validates biochemical MoA validated_target Validated Therapeutic Target cell_based->validated_target Confirms cellular MoA

Caption: A workflow for identifying and validating therapeutic targets.

Key Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: Thermal Shift Assay (TSA) for Direct Target Engagement

Purpose: To confirm the direct physical binding of the test compound to a purified candidate protein by measuring changes in protein thermal stability.

Expertise & Causality: Ligand binding typically stabilizes a protein's tertiary structure, increasing the energy required to denature it. This results in a measurable increase in its melting temperature (Tm). We use a real-time PCR instrument to monitor this process with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolding protein, causing a sharp increase in fluorescence at the Tm.

Methodology:

  • Reagent Preparation:

    • Prepare a 50X stock of SYPRO Orange dye in DMSO.

    • Prepare a 2X stock of the purified candidate protein (e.g., recombinant human COX-2) at 4 µM in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a 10 mM stock of this compound in DMSO. Create a 10-point serial dilution series (e.g., from 1 mM down to 0.05 µM) in DMSO.

  • Assay Plate Setup (96-well PCR plate):

    • Test Wells: Add 12.5 µL of 2X protein stock, 0.5 µL of 50X SYPRO Orange, 0.25 µL of the compound dilution series, and 11.75 µL of buffer. This yields a final protein concentration of 2 µM and compound concentrations from 10 µM to 0.5 nM.

    • Vehicle Control (No Compound): Add 12.5 µL of 2X protein stock, 0.5 µL of 50X SYPRO Orange, 0.25 µL of pure DMSO, and 11.75 µL of buffer.

    • Positive Control (Known Ligand): If available, include a known inhibitor (e.g., celecoxib for COX-2) as a positive control for a thermal shift.

    • No Protein Control: Add 0.5 µL of 50X SYPRO Orange, 0.25 µL of the highest compound concentration, and 24.25 µL of buffer to check for compound-dye interference.

  • Instrument Run:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set the thermal profile: Hold at 25°C for 2 minutes, then ramp up to 95°C with a ramp rate of 0.05°C/second, acquiring fluorescence data at each interval.

  • Data Analysis (Self-Validation):

    • Plot fluorescence versus temperature for each well. The Tm is the temperature at the inflection point of the sigmoidal curve, typically calculated using the first derivative maximum (-dF/dT).

    • A positive result is a concentration-dependent increase in the Tm (a "thermal shift," ΔTm) in the test wells compared to the vehicle control.

    • The no-protein control should show no sigmoidal transition, confirming the signal is protein-dependent.

Protocol 2: In Vitro COX-2 Enzymatic Inhibition Assay

Purpose: To quantify the inhibitory potency (IC50) of the test compound against a primary hypothesized target, COX-2.

Expertise & Causality: This assay directly measures the compound's ability to block the enzymatic conversion of a substrate (arachidonic acid) into a product (Prostaglandin G2, which is then reduced to PGE2). We use a colorimetric ELISA-based detection method to quantify the amount of PGE2 produced, which is inversely proportional to the inhibitory activity of the compound.

G AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 (Product) COX2->PGE2 Peroxidase Activity Compound Test Compound (Inhibitor) Compound->COX2 Inhibition Detection ELISA Detection (Colorimetric Signal) PGE2->Detection

Caption: Workflow for a COX-2 enzymatic inhibition assay.

Methodology:

  • Reagent Preparation:

    • Use a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Abcam) which includes recombinant human COX-2, arachidonic acid substrate, heme cofactor, and an ELISA-based detection system.

    • Prepare a 10-point serial dilution of the test compound in DMSO, as described in Protocol 4.1.

  • Assay Procedure (96-well plate):

    • Background Wells: Add assay buffer only.

    • 100% Initial Activity Wells (No Inhibitor): Add assay buffer, heme, COX-2 enzyme, and DMSO vehicle.

    • Inhibitor Wells: Add assay buffer, heme, COX-2 enzyme, and the compound dilution series.

    • Positive Control: Use a known COX-2 inhibitor (e.g., celecoxib) in a separate dilution series.

  • Reaction & Detection:

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid substrate to all wells except the background.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Stop the reaction and proceed with the ELISA-based detection of PGE2 according to the manufacturer's instructions. This typically involves a competitive assay where higher PGE2 levels result in a lower colorimetric signal.

  • Data Analysis (Self-Validation):

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity (vehicle) control.

    • Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

    • The positive control should yield an IC50 value within the expected range, validating the assay's performance.

Conclusion

While this compound is a molecule with limited published biological data, its chemical architecture provides a strong foundation for a hypothesis-driven approach to target discovery. The structural similarities to known anti-inflammatory, anticancer, and antimicrobial agents suggest that COX enzymes, protein kinases, and bacterial metabolic enzymes are highly probable target classes. The integrated workflow presented in this guide—combining structural inference with systematic, multi-phased experimental validation—offers a robust and efficient pathway for elucidating its mechanism of action. By employing these self-validating protocols, research teams can generate high-confidence data to unlock the full therapeutic potential of this promising compound.

References

  • Benchchem. (n.d.). Application Notes and Protocols: 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid in Medicinal Chemistry. Retrieved from Benchchem website.[6]

  • Joshi, S. D., et al. (2015). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. ResearchGate.[9]

  • LookChem. (n.d.). 3-(1H-Pyrrol-1-yl)benzoic acid. Retrieved from LookChem website.[10]

  • PubMed. (2022). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. National Center for Biotechnology Information.[2]

  • Patil, S., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC, PubMed Central.[11]

  • Goud, B.S., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC, National Institutes of Health.[3]

  • Kablukov, A.D., et al. (2020). Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. PMC, National Institutes of Health.[5]

  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI.[12]

  • Wojtowicz, A.K., et al. (2018). Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin. PMC, National Institutes of Health.[13]

  • Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing.[14]

  • Abdel-Ghaffar, A.R., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central.[15]

  • PubChem. (n.d.). 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid. National Center for Biotechnology Information.[1]

  • MDPI. (2023). Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells. MDPI.[8]

  • SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace.[4]

  • PubMed. (1993). Discovery and synthesis of methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. National Center for Biotechnology Information.[16]

  • CAS Common Chemistry. (n.d.). 4-[4,6-Dihydro-4-(3-hydroxyphenyl)-3-(4-methylphenyl)-6-oxopyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid. CAS.[17]

  • PubMed. (2020). Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. National Center for Biotechnology Information.[18]

  • Henderson, S.J., & Lindup, W.E. (1990). Interaction of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia, with human albumin. PubMed.[19]

  • MDPI. (2022). (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. MDPI.[7]

Sources

In Silico Modeling of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic Acid Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid, a novel small molecule with therapeutic potential. Recognizing the absence of extensive preclinical data for this specific compound, we present a robust and scientifically grounded workflow using cyclooxygenase-2 (COX-2) as a representative therapeutic target. This choice is predicated on the structural motifs of the molecule, particularly the benzoic acid moiety, which is a known pharmacophore for COX inhibition. This guide is designed for researchers, computational chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each stage of the computational analysis. We will delve into the intricacies of ligand and protein preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, all while adhering to the principles of scientific integrity and reproducibility.

Introduction: The Rationale for In Silico Investigation

The journey of a drug from concept to clinic is arduous and fraught with high attrition rates.[1][2] In silico modeling has emerged as an indispensable tool to mitigate these risks, offering a cost-effective and rapid means to predict the behavior of small molecules and their interactions with biological targets.[3][4][5] This guide focuses on this compound, a compound whose chemical structure suggests potential bioactivity. The presence of a benzoic acid group is of particular interest, as this functional group is a well-established feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.

Given the nascent stage of research on this specific molecule, a structure-based drug design (SBDD) approach is highly appropriate.[6] We have selected COX-2 as our model target for this guide. The rationale is twofold: firstly, the structural features of our molecule of interest align with known COX inhibitors; secondly, COX-2 is a well-characterized enzyme with abundant structural data, making it an excellent candidate for demonstrating a robust in silico workflow.

This guide will provide a detailed, step-by-step methodology for:

  • Target and Ligand Preparation: Ensuring the structural integrity and appropriate parameterization of both the protein and the small molecule.

  • Molecular Docking: Predicting the most favorable binding pose of the ligand within the active site of the target protein.

  • Molecular Dynamics (MD) Simulations: Assessing the stability of the protein-ligand complex over time and observing key dynamic interactions.

  • Binding Free Energy Calculations: Quantifying the strength of the interaction using computationally efficient methods like MM/PBSA.

By following this guide, researchers can gain valuable insights into the potential efficacy and mechanism of action of novel compounds, thereby making more informed decisions in the early stages of drug discovery.

Foundational Workflow: A Conceptual Overview

The in silico analysis of a protein-ligand interaction is a multi-stage process, where each step builds upon the last to provide a more refined and accurate picture of the molecular recognition event. The overall workflow is depicted below.

G cluster_0 Preparation cluster_1 Initial Prediction cluster_2 Refinement & Dynamics cluster_3 Quantitative Analysis A Ligand Preparation C Molecular Docking A->C B Protein Preparation B->C D Molecular Dynamics Simulation C->D E Binding Free Energy Calculation D->E G A Prepared Ligand (.pdbqt) D Run Docking Algorithm (e.g., AutoDock Vina) A->D B Prepared Protein (.pdbqt) B->D C Define Binding Site (Grid Box) C->D E Analyze Poses & Binding Affinity D->E F Select Best Pose for Further Analysis E->F G A Docked Protein-Ligand Complex B Solvation (Water Box) A->B C Ionization (Neutralize System) B->C D Energy Minimization C->D E Equilibration (NVT & NPT) D->E F Production MD Run E->F G Trajectory Analysis (RMSD, RMSF, etc.) F->G

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid is a novel carboxylic acid derivative incorporating a substituted pyrrole moiety. The presence of both acidic (benzoic acid) and lipophilic (phenyl-pyrrol) functionalities suggests a complex physicochemical profile that is critical to characterize for its potential applications in pharmaceutical and materials science. This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound, crucial parameters that govern its bioavailability, formulation development, and shelf-life. As a Senior Application Scientist, the methodologies presented herein are designed not just as procedural steps, but as a self-validating system rooted in established scientific principles and regulatory expectations.

The pyrrole ring, a five-membered aromatic heterocycle, is a common scaffold in many biologically active compounds.[1][2][3][4][5] However, the electron-rich nature of the pyrrole nucleus can render it susceptible to oxidative and light-induced degradation.[4][5][6] Furthermore, the carboxylic acid group introduces pH-dependent solubility, a critical factor for its absorption and disposition in biological systems. This guide will detail the necessary experimental protocols to thoroughly characterize these attributes.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is paramount before embarking on extensive solubility and stability studies.

PropertyAnticipated ValueRationale & Significance
Molecular Formula C19H17NO2Determined from the chemical structure.
Molecular Weight 291.35 g/mol Calculated from the molecular formula. Essential for all concentration calculations.
pKa ~ 4-5The benzoic acid moiety is expected to have a pKa in this range, typical for aromatic carboxylic acids. This value is critical for predicting pH-dependent solubility.
LogP ~ 3-4The presence of the phenyl and pyrrole rings suggests significant lipophilicity. This value will influence its solubility in organic solvents and its potential for membrane permeation.
Melting Point Not yet determinedA sharp melting point is indicative of purity. It is also a key parameter for pre-formulation studies.

Solubility Assessment

A comprehensive solubility profile is essential for developing effective delivery systems. The following protocols outline the determination of both aqueous and organic solvent solubility.

Aqueous Solubility (pH-Dependent)

The ionization of the carboxylic acid group dictates the aqueous solubility. Therefore, it is crucial to assess solubility across a physiologically relevant pH range.

Experimental Protocol:

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) at pH values of 2, 4, 6, 7.4, and 8.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to each buffer solution in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Anticipated Results & Interpretation:

pHSolubility at 25 °C (µg/mL)Solubility at 37 °C (µg/mL)
2.0< 1< 1
4.05 - 1010 - 20
6.050 - 100100 - 200
7.4> 200> 400
8.0> 500> 800

The data is expected to show a significant increase in solubility as the pH rises above the pKa of the carboxylic acid, due to the formation of the more soluble carboxylate salt.

Organic Solvent Solubility

Solubility in organic solvents is important for purification, synthesis, and the development of non-aqueous formulations.

Experimental Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate).

  • Equilibrium Solubility Measurement: Follow the same equilibrium solubility measurement protocol as described for aqueous solubility, using the selected organic solvents instead of buffers.

Anticipated Results & Interpretation:

SolventPolarity IndexSolubility at 25 °C (mg/mL)
Methanol5.1> 50
Ethanol4.3> 30
Acetone5.1> 100
Acetonitrile5.8> 80
Dichloromethane3.1> 20
Ethyl Acetate4.4> 15

The compound is anticipated to exhibit good solubility in polar aprotic and protic organic solvents due to the presence of the polar carboxylic acid group and the potential for hydrogen bonding.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are a cornerstone of drug development, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products.[7][8][9][10] These studies are conducted under conditions more severe than accelerated stability testing.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis API API Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Expose to stress Oxidation Oxidative Stress (e.g., 3% H2O2, RT) API->Oxidation Expose to stress Thermal Thermal Stress (e.g., 80°C, solid state) API->Thermal Expose to stress Photo Photolytic Stress (ICH Q1B guidelines) API->Photo Expose to stress HPLC Stability-Indicating HPLC Method Acid->HPLC Analyze samples at time points Base->HPLC Analyze samples at time points Oxidation->HPLC Analyze samples at time points Thermal->HPLC Analyze samples at time points Photo->HPLC Analyze samples at time points LCMS LC-MS for Peak Identification HPLC->LCMS Characterize degradation products

Sources

An In-depth Technical Guide to 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid, a substituted phenylpyrrole derivative of significant interest in medicinal chemistry. While a specific Chemical Abstracts Service (CAS) number for this precise isomeric configuration is not publicly registered, this document outlines a robust, proposed synthetic pathway leveraging the Paal-Knorr pyrrole synthesis. We further present predicted physicochemical properties based on its close structural isomer, 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid (CAS: 26180-29-0)[1], and discuss potential therapeutic applications grounded in the established bioactivity of the pyrrole and benzoic acid scaffolds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel small molecule entities for drug discovery.

Introduction and Rationale

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Its combination with a benzoic acid moiety introduces a versatile functional handle for modulating pharmacokinetic properties and interacting with biological targets. The specific compound, this compound, represents a unique arrangement of these pharmacophores. The substitution pattern—a 2,5-disubstituted pyrrole ring attached to a 3,4-disubstituted benzoic acid—offers a distinct three-dimensional structure that could confer selectivity for specific biological targets.

This guide addresses the current information gap for this specific molecule by providing a scientifically grounded framework for its synthesis and potential utility. By leveraging established synthetic methodologies and structure-activity relationship (SAR) data from related compounds, we aim to empower researchers to explore this promising chemical space.[4][5]

Proposed Synthesis Pathway

The most direct and efficient method for constructing the 1-aryl-2,5-disubstituted pyrrole core of the target molecule is the Paal-Knorr synthesis.[6][7] This classic condensation reaction involves a 1,4-dicarbonyl compound and a primary amine, typically under acidic conditions, to form the aromatic pyrrole ring.[8][9]

The proposed synthesis is a two-step process starting from commercially available precursors.

Step 1: Synthesis of the Precursor Amine (4-Amino-3-methylbenzoic acid)

The required starting amine, 4-amino-3-methylbenzoic acid (CAS: 2486-70-6), can be synthesized via the reduction of 3-methyl-4-nitrobenzoic acid.[10][11]

  • Reaction: Catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid.

  • Rationale: This is a high-yield, clean, and well-documented reduction method. Palladium on carbon is an effective and commonly used catalyst for the reduction of aromatic nitro groups to amines.[10]

Step 2: Paal-Knorr Condensation to Yield the Final Product

The synthesized 4-amino-3-methylbenzoic acid is then condensed with 1-phenylbutane-1,4-dione (a derivative of acetonylacetone) to yield the target molecule.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Amino-3-methylbenzoic acid (CAS: 2486-70-6)

  • 1-Phenylbutane-1,4-dione

  • Glacial Acetic Acid

  • Methanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-amino-3-methylbenzoic acid in a minimal amount of glacial acetic acid.

  • Addition of Dicarbonyl: To the stirred solution, add 1.1 equivalents of 1-phenylbutane-1,4-dione.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker of ice-cold water. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and then recrystallized from an ethanol/water mixture to yield the pure this compound as a solid.

Workflow and Mechanistic Overview

The Paal-Knorr synthesis proceeds via the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrrole ring.[6][9]

Paal_Knorr_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification Amine 4-Amino-3-methylbenzoic acid Condensation Paal-Knorr Condensation (Glacial Acetic Acid, Reflux) Amine->Condensation Diketone 1-Phenylbutane-1,4-dione Diketone->Condensation Purification Precipitation & Recrystallization Condensation->Purification Product Target Molecule Purification->Product

Caption: Proposed workflow for the synthesis of the target molecule.

Physicochemical Properties

As the target molecule has not been extensively characterized, we present a table of predicted physicochemical properties. These values are calculated using computational models and are benchmarked against the known data for the structural isomer, 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid.[12]

PropertyPredicted Value for Target MoleculeReported/Predicted for Isomer (CAS: 26180-29-0)
Molecular Formula C₁₉H₁₇NO₂C₁₈H₁₅NO₂
Molecular Weight 291.35 g/mol 277.32 g/mol
XlogP (Predicted) ~4.2~3.9[12]
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22
Polar Surface Area 49.6 Ų49.6 Ų
Predicted Solubility Low in water, soluble in organic solvents (e.g., DMSO, Methanol)Low in water, soluble in organic solvents

Potential Therapeutic Applications and Biological Rationale

The structural motifs within this compound suggest several promising avenues for therapeutic investigation. The combination of a pyrrole core and a benzoic acid derivative is found in molecules with diverse biological activities.[13][14]

Anti-inflammatory and Analgesic Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules. The benzoic acid moiety of the target compound could allow it to interact with enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2). Pyrrole-containing compounds have also been noted for their anti-inflammatory properties.[14] This dual-pharmacophore approach could lead to potent and potentially selective anti-inflammatory agents.

Anticancer Activity

Substituted pyrroles are a well-established class of compounds with significant anticancer activity.[3] They can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells. The specific substitution pattern on both the pyrrole and phenyl rings could be optimized to target specific kinases or other proteins implicated in cancer progression.

Antimicrobial and Antifungal Agents

The pyrrole scaffold is present in several natural and synthetic antimicrobial agents.[4] Phenylpyrrole derivatives, in particular, have shown promise as antifungal agents. The lipophilic nature of the 2-methyl-5-phenyl substitution on the pyrrole ring may facilitate membrane disruption or interaction with intracellular targets in microbial pathogens.

Hypothetical Signaling Pathway Interaction

Given the prevalence of pyrrole-based kinase inhibitors in oncology, a plausible mechanism of action for this class of compounds is the inhibition of a protein kinase signaling pathway crucial for cell proliferation and survival.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation Molecule Target Molecule Molecule->Inhibition

Caption: Potential inhibition of a kinase cascade by the target molecule.

Conclusion

While this compound remains a molecule to be fully synthesized and characterized, this technical guide provides a clear and scientifically rigorous roadmap for its preparation and evaluation. Based on the well-established chemistry of the Paal-Knorr synthesis and the known biological activities of its constituent scaffolds, this compound represents a promising candidate for further investigation in drug discovery programs, particularly in the areas of inflammation, oncology, and infectious diseases. The protocols and predictive data herein should serve as a valuable starting point for researchers aiming to explore this and related chemical entities.

References

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • Laatsch, H., et al. (1995). Structure-activity relationships of phenyl- and benzoylpyrroles. Chemical & Pharmaceutical Bulletin, 43(4), 537-46. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Grokipedia. Paal–Knorr synthesis. [Link]

  • Journal of the Indian Chemical Society. (amino aryl) pyrroles by Paal-Knorr reaction. [Link]

  • Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. [Link]

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

  • University of Hertfordshire Research Profiles. Design, Synthesis, and Structure−Activity Relationship Exploration of 1-Substituted 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one Analogues as Inhibitors of the Annexin A2−S100A10 Protein Interaction. [Link]

  • MDPI. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. [Link]

  • Slideshare. Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. [Link]

  • Feng, M., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. [Link]

  • SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. [Link]

  • ResearchGate. Paal–Knorr synthesis: An old reaction, new perspectives. [Link]

  • PubChemLite. 3-(2-methyl-5-phenyl-1h-pyrrol-1-yl)benzoic acid. [Link]

  • Singh, P., et al. (2011). 3-phenyl)-4,6-dioxo-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazol-5(3H,6H,6aH)-yl]benzoic acid derivatives as potent acetylcholinesterase inhibitors and anti-amnestic agents. Bioorganic & Medicinal Chemistry Letters, 21(13), 4047-51. [Link]

  • ResearchGate. Structure-activity relationship of the compounds 1–24. [Link]

  • Afsar, T., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 887-896. [Link]

  • PubChem. 3-(2,5-Dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid. [Link]

  • PMC. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • PrepChem.com. Synthesis of 3-amino-benzoic acid. [Link]

  • Matrix Fine Chemicals. 3-(1H-PYRROL-1-YL)BENZOIC ACID | CAS 61471-45-2. [Link]

  • Loba Chemie. 2-AMINO PYRIDINE For Synthesis. [Link]

Sources

Methodological & Application

Application Notes and Protocol for the Synthesis of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The protocol is structured to provide not only a step-by-step methodology but also the underlying chemical principles and expert insights to ensure a successful and reproducible synthesis.

Introduction

The pyrrole ring is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds and functional materials. The target molecule, this compound, combines this important heterocycle with a substituted benzoic acid moiety, suggesting potential applications as a tailored building block in drug discovery programs or as a component in novel organic materials. The synthetic strategy outlined herein is a convergent approach, culminating in a Paal-Knorr pyrrole synthesis. This classical reaction provides a reliable and efficient means of constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[1][2]

Synthetic Strategy Overview

The overall synthesis is a three-stage process, as depicted in the workflow diagram below. The first two stages involve the preparation of the key precursors: 1-phenylpentane-1,4-dione and 3-amino-4-methylbenzoic acid. The final stage is the acid-catalyzed condensation of these two intermediates to yield the target compound.

SynthesisWorkflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final_reaction Final Product Synthesis cluster_purification Purification & Analysis benzaldehyde Benzaldehyde dione 1-Phenylpentane-1,4-dione benzaldehyde->dione Stetter Reaction mvk Methyl Vinyl Ketone mvk->dione target_acid This compound dione->target_acid Paal-Knorr Synthesis dione->target_acid p_toluic p-Toluic Acid nitro_toluic 4-Methyl-3-nitrobenzoic Acid p_toluic->nitro_toluic Nitration amino_acid 3-Amino-4-methylbenzoic Acid nitro_toluic->amino_acid Reduction amino_acid->target_acid amino_acid->target_acid purification Recrystallization / Chromatography target_acid->purification analysis NMR, IR, MS purification->analysis

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 1-Phenylpentane-1,4-dione

This 1,4-dicarbonyl compound is a key building block for the Paal-Knorr reaction. A common method for its synthesis is the Stetter reaction, which involves the 1,4-addition of an aldehyde to an α,β-unsaturated ketone, catalyzed by a thiazolium salt.

Materials and Reagents

Reagent/MaterialGradeSupplier
BenzaldehydeReagentSigma-Aldrich
Methyl vinyl ketoneReagent, stabilizedSigma-Aldrich
3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromideCatalyst gradeSigma-Aldrich
TriethylamineAnhydrousSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
ChloroformACS gradeFisher Scientific
Anhydrous Magnesium SulfateLaboratory gradeFisher Scientific
Silica Gel (for chromatography)230-400 meshSigma-Aldrich

Protocol

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add benzaldehyde (21.2 g, 0.2 mol) and N,N-dimethylformamide (DMF, 350 mL).

  • Catalyst Addition: Add 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (5.1 g, 0.02 mol) to the flask.

  • Initiation: Purge the flask with nitrogen for 10 minutes. Begin stirring and add triethylamine (14.9 g, 0.1 mol).

  • Reactant Addition: Slowly add methyl vinyl ketone (14 g, 0.2 mol) to the reaction mixture.

  • Reaction: Heat the mixture to 80°C and maintain this temperature with stirring for 15 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into 1 L of water and extract with chloroform (3 x 200 mL).

  • Purification: Combine the organic layers and wash with brine (2 x 200 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude 1-phenylpentane-1,4-dione by column chromatography on silica gel using a hexane-ethyl acetate gradient.[3]

Part 2: Synthesis of 3-Amino-4-methylbenzoic Acid

This primary amine is prepared from p-toluic acid via a two-step nitration and reduction sequence.

Materials and Reagents

Reagent/MaterialGradeSupplier
p-Toluic acid98%Sigma-Aldrich
Fuming Nitric Acid90%Sigma-Aldrich
Concentrated Sulfuric AcidACS gradeFisher Scientific
Iron powder<100 meshSigma-Aldrich
Ammonium ChlorideACS gradeFisher Scientific
Ethanol95%Fisher Scientific
Hydrochloric Acid (conc.)ACS gradeFisher Scientific
Sodium BicarbonateACS gradeFisher Scientific

Protocol: Nitration of p-Toluic Acid

  • Acid Mixture Preparation: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid (100 mL) to fuming nitric acid (50 mL).

  • Reactant Addition: In a separate flask, dissolve p-toluic acid (27.2 g, 0.2 mol) in concentrated sulfuric acid (100 mL). Cool this solution in an ice bath.

  • Nitration: Slowly add the nitrating mixture to the p-toluic acid solution, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice (500 g). The solid 4-methyl-3-nitrobenzoic acid will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water until the washings are neutral, and dry the product.

Protocol: Reduction of 4-Methyl-3-nitrobenzoic Acid

  • Reaction Setup: In a 1 L round-bottom flask, suspend the dried 4-methyl-3-nitrobenzoic acid (36.2 g, 0.2 mol) in a mixture of ethanol (400 mL) and water (100 mL).

  • Reagent Addition: Add iron powder (67 g, 1.2 mol) and ammonium chloride (5.35 g, 0.1 mol).

  • Reduction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction by TLC.

  • Workup: While hot, filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Purification: Combine the filtrates and remove the ethanol under reduced pressure. The aqueous solution will contain the amine salt.

  • Neutralization: Cool the aqueous solution in an ice bath and neutralize with a saturated sodium bicarbonate solution until precipitation of the free amine is complete.

  • Isolation: Collect the 3-amino-4-methylbenzoic acid by vacuum filtration, wash with cold water, and dry.[4][5]

Part 3: Paal-Knorr Synthesis of this compound

This is the final convergent step where the two prepared precursors are condensed to form the target pyrrole derivative. The Paal-Knorr synthesis is an acid-catalyzed condensation of a 1,4-dicarbonyl compound with a primary amine to form a pyrrole.[6][7] The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[8]

Materials and Reagents

Reagent/MaterialGradeSupplier
1-Phenylpentane-1,4-dioneAs synthesized-
3-Amino-4-methylbenzoic AcidAs synthesized-
Glacial Acetic AcidACS gradeFisher Scientific
EthanolAnhydrousFisher Scientific
Ethyl AcetateACS gradeFisher Scientific
HexaneACS gradeFisher Scientific
Anhydrous Sodium SulfateLaboratory gradeFisher Scientific

Protocol

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-phenylpentane-1,4-dione (1.76 g, 10 mmol) and 3-amino-4-methylbenzoic acid (1.51 g, 10 mmol) in ethanol (100 mL).

  • Catalyst Addition: Add glacial acetic acid (5 mL) to the mixture.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. The progress of the reaction should be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL). Caution: The product is an acid and will be soluble in the basic wash. The aqueous layers should be combined and re-acidified to recover any dissolved product.

  • Acidification and Isolation: Combine the aqueous washes and carefully acidify with concentrated HCl until the product precipitates. Collect the solid by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate/acetic acid mobile phase.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals would include aromatic protons from the phenyl and benzoic acid rings, a singlet for the methyl group on the benzoic acid ring, a singlet for the methyl group on the pyrrole ring, and protons from the pyrrole ring itself.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the carboxylic acid, the aromatic carbons, and the pyrrole ring carbons.

  • IR Spectroscopy: Look for characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C-H and C=C stretches of the aromatic rings.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the target compound (C₁₉H₁₇NO₂) should be observed.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Fuming nitric acid and concentrated sulfuric acid are highly corrosive. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

References

  • Benchchem. Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.
  • Grokipedia. Paal–Knorr synthesis.
  • Benchchem.
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
  • Alfa Chemistry. Paal-Knorr Synthesis.
  • Benchchem. Technical Support Center: Paal-Knorr Pyrrole Synthesis.
  • Guidechem. 1-PHENYL-1,4-PENTANEDIONE 583-05-1 wiki.
  • Wikipedia. Paal–Knorr synthesis.
  • ChemicalBook. 3-Amino-4-methylbenzoic acid synthesis.
  • Google Patents. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.
  • ResearchGate. Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents.
  • MDPI.
  • MDPI.
  • Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • Google Patents. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.
  • Current World Environment. Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles.
  • Google Patents.
  • Biosynth. 3-Amino-4-methylbenzoic acid | 2458-12-0 | FA00117.
  • Google Patents. CN1251833A - Process for preparing substituted benzoic acid.
  • ACS Publications - American Chemical Society. 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity.
  • ResearchGate. Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived...
  • PrepChem.com. Synthesis of 3-amino-benzoic acid.
  • nist.gov.
  • ChemicalBook. 2-Phenyl-5-methyl-1H-pyrrole CAS#: 3042-21-5.
  • YouTube.
  • Benchchem. 2-Methyl-1-phenyl-5-undecyl-1H-pyrrole.
  • PubMed. Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176)
  • ChemicalBook. 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid.
  • PubChem. 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid | C12H11NO2.
  • Google Patents. Process for the preparation of 2-(4-methylphenyl)

Sources

Application Note: A Framework for High-Throughput Screening Using 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid as a Model Compound

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1] This document provides a comprehensive guide for establishing a robust HTS campaign, using the novel compound 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid as a practical example. Pyrrole-containing structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active agents.[2][3] We present a holistic workflow, from initial compound characterization and assay development to primary screening, data analysis, and hit confirmation. This note details field-proven protocols for a biochemical kinase inhibition assay, outlines critical quality control metrics such as the Z'-factor, and describes a systematic cascade for hit validation, providing researchers with a validated framework to prosecute screening campaigns with scientific rigor.

Introduction: The Rationale for Screening Pyrrole Derivatives

The journey of drug discovery often begins with the identification of a "hit"—a molecule that displays desired activity against a biological target in a primary screen. High-throughput screening (HTS) serves as the engine for this discovery phase, leveraging automation to test hundreds of thousands to millions of compounds in a time- and resource-efficient manner.[1][4] The quality and success of an HTS campaign are fundamentally dependent on the design of a robust and reproducible assay.[5]

The compound at the center of this guide, this compound, belongs to a class of hetero-aromatic molecules that are prevalent in medicinal chemistry. The pyrrole scaffold is a key pharmacophore in compounds with diverse therapeutic properties, including antibacterial, anti-inflammatory, and anticancer activities.[2][3] Its structural features suggest potential for interaction with various biological targets.

This application note establishes a universal framework for screening such novel chemical entities. We will use a hypothetical scenario where this compound is screened for inhibitory activity against a protein kinase—a common target class in oncology and immunology. The principles and protocols detailed herein are broadly applicable to various target classes and assay technologies.

Pre-Screening: Compound Qualification and Management

Before commencing any screening, the integrity and solubility of the test compound must be rigorously assessed. Failure to do so can lead to spurious results and wasted resources.

2.1. Quality Control and Solubility Assessment

The purity and identity of a fresh batch of this compound should be confirmed via analytical methods such as LC-MS and ¹H-NMR. The compound's solubility is a critical parameter for HTS, as precipitation in the assay can cause false-positive results. A preliminary solubility test in 100% dimethyl sulfoxide (DMSO) and the final aqueous assay buffer is essential.

2.2. Protocol: Preparation of Compound Stock Plates

The accurate preparation of compound stock solutions is fundamental to achieving reproducible results.

Rationale: DMSO is the standard solvent for compound libraries due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.[1] Maintaining a consistent, low final concentration of DMSO in the assay is critical to prevent solvent-induced artifacts or enzyme inhibition.

Protocol Steps:

  • Accurately weigh 10 mg of this compound (MW: 319.37 g/mol ).

  • Dissolve the compound in high-purity DMSO to create a high-concentration primary stock solution (e.g., 10 mM).

    • Calculation: (0.010 g / 319.37 g/mol ) / 0.00313 L = 10 mM. Add 3.13 mL of DMSO.

  • Use automated liquid handlers to perform serial dilutions from the primary stock to create intermediate and final-concentration compound plates.[6]

  • For the primary screen, prepare a "ready-to-screen" plate where the compound concentration is set to allow for a final assay concentration of 10 µM.

  • All stock plates should be sealed and stored at -20°C or -80°C to ensure stability.

ParameterRecommended ValueRationale
Primary Stock Concentration10 mMA standard, high concentration for library storage.
Storage Solvent100% DMSO (Anhydrous)Maximizes solubility and stability.
Final Assay Concentration1-10 µMA common starting point for primary screens.
Final DMSO Concentration≤ 1.0%Minimizes solvent interference with the biological assay.

Assay Development and Validation

The selection and optimization of the screening assay is the most critical factor in an HTS campaign.[5] Assays can be broadly categorized as biochemical (target-based) or cell-based (phenotypic).[7][8] Biochemical assays measure the direct interaction of a compound with a purified target, such as an enzyme or receptor, while cell-based assays measure a compound's effect within a living cell.[8][9] For this guide, we will develop a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust technology widely used for screening kinase inhibitors.[10][11]

3.1. Principle of the TR-FRET Kinase Assay

This assay measures the phosphorylation of a substrate peptide by a kinase. A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate acts as the FRET donor. The substrate peptide itself is labeled with a fluorescent acceptor (e.g., fluorescein). When the substrate is phosphorylated by the kinase, the Tb-labeled antibody binds, bringing the donor and acceptor into close proximity. Excitation of the terbium donor results in energy transfer to the acceptor, producing a FRET signal. An inhibitor, such as our model compound, will prevent substrate phosphorylation, leading to a loss of the FRET signal.

3.2. Protocol: Kinase Assay Optimization

Rationale: Each assay parameter must be optimized to create a "screening window"—a robust and reproducible difference between the positive and negative control signals—that is sufficient for identifying hits.[12] Running the assay at the substrate's Michaelis constant (Km) ensures that the assay is sensitive to competitive inhibitors.[13]

Protocol Steps:

  • Enzyme Titration: Determine the minimal kinase concentration that yields a robust signal within a linear reaction time (e.g., 60 minutes).

  • Substrate Titration (Km Determination): Measure initial reaction velocities at varying concentrations of the substrate peptide to determine the Km value. For the screen, use the substrate at its Km concentration.

  • DMSO Tolerance: Test the assay's performance at various DMSO concentrations (e.g., 0.1% to 5%) to identify the highest concentration that does not significantly impact enzyme activity.

  • Assay Plate Layout: Design a 384-well plate layout that includes columns for negative controls (no inhibitor, 100% activity) and positive controls (a known potent inhibitor, 0% activity).

ParameterCondition 1Condition 2Condition 3Result
Kinase Conc. 1 nM5 nM10 nM5 nM gives optimal signal in 60 min.
Substrate Conc. 0.5x Km1x Km2x Km1x Km provides best sensitivity to inhibitors.
DMSO Conc. 0.5%1.0%2.0%Signal stable up to 1.0%; drops at 2.0%.

3.3. Assay Quality Assessment: The Z'-Factor

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[14][15] It reflects the dynamic range of the signal and the data variation associated with the measurements.[14]

The formula for Z'-factor is:



Where:

  • 
     and 
    
    
    
    are the mean and standard deviation of the positive control (0% activity).
  • 
     and 
    
    
    
    are the mean and standard deviation of the negative control (100% activity).
Z'-Factor ValueInterpretationSuitability for HTS
> 0.5Excellent AssayIdeal for HTS.[16]
0 to 0.5Doable AssayMay require optimization; higher hit confirmation effort.[17]
< 0Unsuitable AssayThe assay is not viable for screening.[16]

A "dry run" using only control wells should be performed to ensure the Z'-factor is consistently above 0.5 before starting the full screen.[18]

The High-Throughput Screening Campaign

With a validated assay, the primary screen can commence. This involves testing a large compound library at a single concentration to identify initial "hits".

4.1. HTS Workflow Diagram

The following diagram illustrates a typical automated HTS workflow.

HTS_Workflow cluster_prep Preparation cluster_exec Execution (Robotics) cluster_read Data Acquisition Lib Compound Library Plates Dispense Acoustic Dispensing (nL volumes of compound) Lib->Dispense Assay Assay-Ready Plates (Enzyme + Substrate) Assay->Dispense Incubate Incubation (Reaction Time) Dispense->Incubate Assay Plate AddReagent Reagent Addition (Detection Mix) Incubate->AddReagent Reader Plate Reader (TR-FRET Signal) AddReagent->Reader LIMS Data Storage (LIMS/Database) Reader->LIMS

Caption: Automated workflow for a primary high-throughput screen.

4.2. Protocol: Primary Screen

Protocol Steps:

  • Using automated liquid handlers, dispense the kinase/substrate mix into all wells of a 384-well assay plate.

  • Use an acoustic dispenser to transfer nanoliter volumes of test compounds, including our model compound and library compounds, to the appropriate wells for a final concentration of 10 µM. Dispense DMSO to "neutral" wells and a known inhibitor to positive control wells.

  • Seal the plates and incubate at room temperature for the predetermined reaction time (e.g., 60 minutes).

  • Dispense the TR-FRET detection reagent mix (containing the Tb-antibody and EDTA to stop the reaction) to all wells.

  • Incubate for 60 minutes to allow for antibody binding.

  • Read the plates on a TR-FRET-compatible plate reader.

Post-Screening: Data Analysis and Hit Confirmation

Raw data from the primary screen must be analyzed to identify statistically significant hits. These initial hits must then undergo a rigorous confirmation process to eliminate false positives and prioritize the most promising compounds for further study.[19]

5.1. Primary Data Analysis

  • Normalization: For each plate, calculate the percent inhibition for each compound well relative to the on-plate controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

  • Hit Selection: Define a hit threshold. A common starting point is a percent inhibition value greater than three standard deviations from the mean of the neutral control wells (Z-score ≤ -3) or a fixed inhibition cutoff (e.g., >50%).

5.2. Hit Confirmation and Triage Cascade

A single active result is not sufficient. A multi-step confirmation process is essential to ensure the activity is real, specific, and dose-dependent.[20]

Hit_Triage Primary Primary Screen Hits (Single Concentration) Reconfirm 1. Re-test in Primary Assay (Confirms activity) Primary->Reconfirm DoseResponse 2. Potency Determination (10-point IC50 curve) Reconfirm->DoseResponse Orthogonal 3. Orthogonal Assay (e.g., Luminescence-based) DoseResponse->Orthogonal Counter 4. Counter-Screen (Rules out non-specific activity) Orthogonal->Counter Confirmed Confirmed Hits (Progress to Lead Optimization) Counter->Confirmed

Caption: A typical workflow for hit confirmation and triage.

5.3. Protocol: Hit Confirmation and Potency (IC₅₀) Determination

Rationale: This step validates that the observed activity is reproducible and determines the compound's potency (the concentration at which it elicits a half-maximal response).[19] A dose-dependent effect is a hallmark of a true biological modulator.

Protocol Steps:

  • From the primary stock, create a 10-point, 3-fold serial dilution series for each confirmed hit compound, including this compound if it was identified as a hit.

  • Perform the same TR-FRET kinase assay as in the primary screen, testing each compound concentration in triplicate.

  • Calculate the percent inhibition for each concentration point.

  • Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

5.4. Orthogonal and Counter-Screens

  • Orthogonal Assay: To ensure the hit is not an artifact of the specific assay technology (e.g., fluorescence interference), it should be tested in an orthogonal assay that measures the same biological endpoint via a different method.[13] For a kinase, a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®) is an excellent choice.

  • Counter-Screen: A counter-screen is used to assess the specificity of the hit.[20] For example, screening the hit against a panel of unrelated kinases can determine its selectivity profile.

Conclusion

This application note provides a detailed, scientifically grounded framework for conducting a high-throughput screening campaign using this compound as a model compound. By adhering to a rigorous process of assay development, validation using metrics like the Z'-factor, and a systematic hit confirmation cascade, researchers can increase the probability of identifying high-quality, tractable hits. This structured approach minimizes the risk of pursuing false positives and provides a solid foundation for subsequent hit-to-lead and lead optimization efforts in the drug discovery pipeline.

References

  • Evotec. (n.d.). Biochemical Assay Services. Retrieved January 15, 2026, from [Link]

  • Mayr, L. M., & Bojanic, D. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]

  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved January 15, 2026, from [Link]

  • Fang, Y. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Cui, X., & Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(19), 3350-3356. [Link]

  • An, W. F., & Tolliday, N. (n.d.). Cell-based assays for high-throughput screening. Broad Institute. Retrieved January 15, 2026, from [Link]

  • Lee, J., & Kim, S. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology, 1683, 13-28. [Link]

  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening? Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved January 15, 2026, from [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. [Link]

  • Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. Retrieved January 15, 2026, from [Link]

  • On HTS. (2023). Z-factor. Retrieved January 15, 2026, from [Link]

  • Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Retrieved January 15, 2026, from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved January 15, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved January 15, 2026, from [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved January 15, 2026, from [Link]

  • Yasgar, A., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. ACS Pharmacology & Translational Science, 4(2), 856-865. [Link]

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Retrieved January 15, 2026, from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved January 15, 2026, from [Link]

  • Gribbon, P., & Sewing, A. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32. [Link]

  • Al-Rashida, M., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Molecules, 28(14), 5392. [Link]

  • Uivarosi, V., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6296. [Link]

  • Basiri, A., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. International Journal of Molecular Sciences, 23(14), 7752. [Link]

  • Kumar, P., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

  • Crossthwaite, A. J., et al. (2013). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. PLoS ONE, 8(12), e82333. [Link]

  • Gao, K., et al. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. RSC Medicinal Chemistry, 12(6), 945-952. [Link]

  • Kumar, P., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

  • Gao, K., et al. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. RSC Medicinal Chemistry, 12(6), 945-952. [Link]

  • Li, Z., et al. (2025). Transcriptomics-Guided High-Throughput Drug Screening Identifies Potent Therapies for P53 Pathway Alterated DIPG/DMG. Neuro-Oncology. [Link]

  • Bechill, J., et al. (2016). A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53. PLoS ONE, 11(10), e0164290. [Link]

Sources

Analytical methods for quantification of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the development and validation of analytical methods for the quantification of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid in biological matrices such as plasma and urine. We present detailed protocols for sample preparation, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), and outline two primary quantitative methods: the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The causality behind methodological choices is explained, emphasizing the physicochemical properties of the analyte. Furthermore, this guide details the essential validation parameters as stipulated by regulatory bodies like the FDA and the International Council for Harmonisation (ICH) to ensure data integrity, accuracy, and reproducibility.[1][2][3]

Introduction: The Imperative for Robust Bioanalysis

This compound is a small molecule whose therapeutic potential and metabolic fate can only be understood through its precise and accurate quantification in biological systems. Pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies form the bedrock of drug development, and their outcomes are entirely dependent on the reliability of the underlying bioanalytical data.[4] The complex nature of biological matrices, which contain a myriad of endogenous components like proteins, lipids, and salts, presents a significant challenge to analyte quantification.[5] These components can interfere with analysis, most notably through a phenomenon known as the "matrix effect" in mass spectrometry, where the ionization of the target analyte is suppressed or enhanced, leading to erroneous results.[6][7][8]

Therefore, a robust bioanalytical method is not merely a set of procedures but a fully validated system designed to selectively isolate the analyte, minimize interferences, and generate reproducible quantitative data. This guide is intended for researchers, scientists, and drug development professionals, providing both the practical "how" and the critical "why" for each step of the process.

Analyte Physicochemical Considerations

The molecular structure of the target analyte dictates the analytical strategy. Key features include:

  • Aromatic Rings (Phenyl and Pyrrole): These chromophores allow for strong ultraviolet (UV) absorbance, making HPLC-UV a viable detection method.

  • Carboxylic Acid Moiety (-COOH): This is the most critical functional group for sample preparation. It is an acidic group, meaning its charge state can be manipulated by adjusting the pH of the sample solution. At a pH approximately two units below its pKa, the group will be fully protonated (neutral charge), making the molecule more hydrophobic. At a pH two units above its pKa, it will be deprotonated (negative charge), making it more hydrophilic. This principle is fundamental to designing effective LLE and SPE protocols.[9][10]

  • Overall Structure: The molecule is a non-polar, organic-soluble compound, especially in its protonated form.

Sample Preparation: The Foundation of Accurate Quantification

The primary goal of sample preparation is to isolate the analyte from interfering matrix components and present it in a clean, compatible solvent for analysis.[11][12] The choice of technique represents a trade-off between speed, cost, and the required level of cleanliness.

G cluster_0 Sample Preparation Strategy start Biological Sample (e.g., Plasma, Urine) ppt Protein Precipitation (PPT) start->ppt Need: High Throughput Accepts: Some Matrix Effect lle Liquid-Liquid Extraction (LLE) start->lle Need: Better Cleanliness Analyte is Ionizable spe Solid-Phase Extraction (SPE) start->spe Need: Highest Cleanliness Minimal Matrix Effect analysis Inject for LC-MS/MS or HPLC-UV ppt->analysis Fastest, 'Dirtiest' lle->analysis Moderate Speed & Cleanliness spe->analysis Slowest, Cleanest

Caption: Decision workflow for selecting a sample preparation technique.

Protocol 1: Protein Precipitation (PPT)

PPT is the simplest and fastest method, making it suitable for high-throughput screening.[13] It involves adding a water-miscible organic solvent to the sample, which denatures and precipitates the majority of proteins.[14][15]

  • Causality: The high concentration of organic solvent disrupts the hydration shell around proteins, causing them to aggregate and precipitate. While effective at removing most proteins, this method does not remove other endogenous components like phospholipids, which are a major source of matrix effects.[5][13]

Step-by-Step Protocol:

  • Pipette 100 µL of biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (ACN) containing the internal standard (IS). A 3:1 solvent-to-sample ratio is a common starting point.[16]

  • Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.

  • Incubate at 4°C for 10 minutes to facilitate complete precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers superior cleanliness compared to PPT by partitioning the analyte between two immiscible liquid phases (typically aqueous and organic).[17] For this acidic analyte, pH adjustment is key to success.

  • Causality: By acidifying the aqueous sample (e.g., plasma, urine) to a pH below the analyte's pKa, the carboxylic acid is protonated, rendering it uncharged and significantly more soluble in a non-polar organic solvent.[10] Endogenous interferences with different physicochemical properties will remain in the aqueous phase.

Step-by-Step Protocol:

  • Pipette 200 µL of biological sample into a glass tube.

  • Add 20 µL of 1M hydrochloric acid (HCl) to acidify the sample to pH 2-3.

  • Add the internal standard.

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex or mechanically shake for 5-10 minutes to ensure thorough mixing and partitioning.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and is the method of choice for minimizing matrix effects, albeit being the most time-consuming and expensive.[18][19] It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte.

  • Causality: A mixed-mode SPE cartridge (combining reversed-phase and anion-exchange properties) is ideal. The sample is loaded under conditions where the analyte is charged (high pH) to bind to the anion-exchange sorbent. A wash step removes neutral and basic interferences. A second wash with an organic solvent removes non-polar interferences bound to the reversed-phase sorbent. Finally, the analyte is eluted by changing the pH to neutralize it, disrupting the ionic bond.

Step-by-Step Protocol (using a Mixed-Mode Anion Exchange Cartridge):

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Equilibrate: Pass 1 mL of a weak base (e.g., 50 mM ammonium hydroxide) through the cartridge. This ensures the analyte's carboxylic acid group is deprotonated (negatively charged) upon loading.

  • Load: Pre-treat 500 µL of the sample by adding 500 µL of the equilibration buffer. Load the diluted sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1: Pass 1 mL of the equilibration buffer to remove hydrophilic interferences.

  • Wash 2: Pass 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elute: Elute the analyte by passing 1 mL of an acidic organic solvent (e.g., 2% formic acid in methanol). This neutralizes the analyte, breaking its ionic bond with the sorbent.

  • Evaporate the eluate to dryness and reconstitute as described previously.

Technique Principle Advantages Disadvantages
Protein Precipitation Protein denaturation by organic solventFast, inexpensive, high-throughput"Dirty" extract, high matrix effect[5]
Liquid-Liquid Extraction Partitioning between immiscible solventsGood cleanliness, moderate costMore labor-intensive, emulsion formation
Solid-Phase Extraction Selective adsorption onto a solid sorbentCleanest extract, minimal matrix effectHighest cost, requires method development

Chromatographic Quantification Methods

Method 1: LC-MS/MS (Recommended)

LC-MS/MS is the definitive technique for bioanalysis due to its unparalleled sensitivity and selectivity.[20][21] The liquid chromatography (LC) system separates the analyte from other components in the extract, and the tandem mass spectrometer (MS/MS) provides highly specific detection and quantification based on the analyte's mass-to-charge ratio (m/z) and its fragmentation pattern.

Protocol & Typical Parameters:

  • LC System: UPLC/UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate.

  • Flow Rate: 0.4 - 0.5 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Causality: The carboxylic acid is easily deprotonated in the ESI source, forming a stable [M-H]⁻ ion, which is ideal for detection in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): The m/z of the [M-H]⁻ ion of the analyte.

    • Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation of the precursor ion.

    • Causality: MRM provides exceptional selectivity because it monitors a specific mass transition (precursor → product), filtering out noise from other co-eluting compounds that do not share this exact transition.

Method 2: HPLC-UV (Alternative)

For laboratories without access to mass spectrometry, HPLC-UV is a feasible alternative, leveraging the analyte's aromatic structure.[22][23]

Protocol & Typical Parameters:

  • LC System: HPLC system

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Causality: The acid in the mobile phase keeps the analyte protonated, ensuring good peak shape on the C18 column.

  • Mobile Phase B: Acetonitrile

  • Gradient or Isocratic: To be determined during method development.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detector Wavelength: To be determined by scanning a standard solution (likely in the 230-280 nm range).

Bioanalytical Method Validation

A method is not useful until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3][24] The following parameters must be assessed according to regulatory guidelines such as the ICH M10.[2][25]

G cluster_1 Method Validation Workflow (ICH M10) dev Method Development (Sample Prep & LC-MS/MS) spec Selectivity & Specificity dev->spec cal Calibration Curve (Linearity, Range, LLOQ) spec->cal ap Accuracy & Precision cal->ap rec Recovery & Matrix Effect ap->rec stab Stability (Freeze/Thaw, Bench-Top, Long-Term) rec->stab report Validation Report & Sample Analysis stab->report

Caption: A typical workflow for bioanalytical method validation.

Selectivity and Specificity
  • Objective: To ensure the method can differentiate and quantify the analyte in the presence of other matrix components.

  • Protocol: Analyze at least six different blank lots of the biological matrix to check for interfering peaks at the retention times of the analyte and internal standard.

Calibration Curve (Linearity and Range)
  • Objective: To demonstrate the relationship between instrument response and known analyte concentrations.

  • Protocol: Prepare a blank matrix spiked with the analyte at a minimum of six concentration levels, plus a blank and a zero sample (blank + IS). The curve is typically fitted with a weighted (1/x² or 1/x) linear regression.

  • Acceptance Criteria: Correlation coefficient (r²) > 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at the Lower Limit of Quantitation, LLOQ).

Nominal Conc. (ng/mL) Calculated Conc. (ng/mL) Accuracy (%)
1.00 (LLOQ)1.08108.0
2.502.4598.0
10.010.3103.0
50.048.997.8
200205102.5
40039498.5
500 (ULOQ)501100.2
Accuracy and Precision
  • Objective: To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter between replicate measurements (precision).

  • Protocol: Analyze Quality Control (QC) samples at a minimum of four levels (LLOQ, Low, Mid, High) in replicate (n=5 or 6) across at least three separate analytical runs (inter-day precision).

  • Acceptance Criteria: Mean accuracy should be within 85-115% (80-120% for LLOQ). Precision (%CV) should not exceed 15% (20% for LLOQ).

QC Level Conc. (ng/mL) Mean Accuracy (%) Precision (%CV)
LLOQ1.0098.511.2
Low3.00102.18.5
Mid15097.66.1
High375101.55.8
Recovery and Matrix Effect
  • Objective: To assess the efficiency of the extraction process (recovery) and the impact of the matrix on the MS signal (matrix effect).[26]

  • Protocol:

    • Recovery: Compare the analyte peak area from a pre-extraction spiked sample to a post-extraction spiked sample.

    • Matrix Effect: Compare the analyte peak area from a post-extraction spiked sample (analyte spiked into extracted blank matrix) to a neat solution of the analyte in mobile phase.[6]

  • Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the matrix factor across different lots should be ≤15%.

Stability
  • Objective: To ensure the analyte concentration does not change during sample handling and storage.[27][28]

  • Protocol: Analyze QC samples (Low and High) after subjecting them to various conditions:

    • Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.

    • Bench-Top Stability: Kept at room temperature for an expected duration of sample processing (e.g., 4-24 hours).

    • Long-Term Stability: Stored at the intended storage temperature for a period exceeding the study duration.

  • Acceptance Criteria: Mean concentrations of stability samples must be within ±15% of nominal concentrations.[27]

Conclusion

The successful quantification of this compound in biological samples is achievable through a systematic and scientifically-grounded approach. The selection of a sample preparation technique—PPT for speed, LLE for a balance of cleanliness and effort, or SPE for maximal purity—must be tailored to the specific requirements of the study. LC-MS/MS stands as the superior analytical technique, offering the sensitivity and selectivity required for regulatory-compliant bioanalysis. All methods, however, are only as reliable as their validation. Rigorous adherence to the validation principles outlined by guidelines like ICH M10 is not optional; it is the cornerstone of generating trustworthy data that can confidently support critical decisions in the drug development pipeline.

References

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. Retrieved from [Link]

  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC–MS bioanalysis. National Institutes of Health. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • Ghafari, R., et al. (2013). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed. Retrieved from [Link]

  • A-C-T. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Al-Salami, H., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. National Institutes of Health. Retrieved from [Link]

  • Rao, R. N., & Talluri, M. V. N. K. (2007). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Scribd. (n.d.). Bioanalytical samples preparation. Retrieved from [Link]

  • Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • American Chemical Society Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Retrieved from [Link]

  • Phenomenex. (2025). Protein Precipitation Method. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis. Retrieved from [Link]

  • Lirias. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]

  • SciSpace. (2012). Extraction of Drug from the Biological Matrix: A Review. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). M10 BIOANALYTICAL METHOD VALIDATION. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. Retrieved from [Link]

  • LCGC International. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

  • National Institutes of Health. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

  • Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples. Retrieved from [Link]

  • Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. Retrieved from [Link]

  • Taylor & Francis Online. (2006). HPLC Urinary Organic Acid Profiling: Role of the Ultraviolet and Amperometric Detectors. Retrieved from [Link]

  • Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved from [Link]

  • National Institutes of Health. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]

  • PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from [Link]

  • National Institutes of Health. (2015). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. Retrieved from [Link]

  • Semantic Scholar. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from [Link]

  • Allumiqs. (n.d.). Small Molecule Analysis. Retrieved from [Link]

  • National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Affinisep. (n.d.). Solid Phase Extraction. Retrieved from [Link]

  • ResearchGate. (2018). Determination of acidic drugs in biological and environmental matrices by membrane-based dual emulsification liquid-phase microextraction followed by high-performance liquid chromatography. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices. Retrieved from [Link]

  • ResearchGate. (2004). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Retrieved from [Link]

  • ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved from [Link]

  • Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • National Institutes of Health. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Retrieved from [Link]

  • Scharlab. (n.d.). Sample preparation with solid-phase extraction. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • TESTCERT. (n.d.). Stability Testing of Biological Products. Retrieved from [Link]

Sources

Application Notes & Protocols: Characterization of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic Acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid is an investigational small molecule compound with a potential application in oncology research. Its chemical structure, featuring a substituted pyrrole ring linked to a benzoic acid moiety, suggests it may interact with key signaling pathways implicated in cancer cell proliferation and survival. These application notes provide a comprehensive guide for researchers to characterize the in vitro anti-cancer effects of this compound.

The protocols outlined herein are designed to serve as a foundational framework for assessing the compound's biological activity. They include methods for evaluating cytotoxicity, induction of apoptosis, effects on cell cycle progression, and modulation of a key signaling pathway. As with any novel compound, researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.

Hypothesized Mechanism of Action: Targeting the MAPK/ERK Pathway

While the precise mechanism of this compound is yet to be fully elucidated, its structure warrants investigation into its potential role as an inhibitor of protein kinase signaling cascades. One of the most critical pathways in cancer cell proliferation and survival is the Ras-Raf-MEK-ERK (MAPK) pathway. This pathway is frequently hyperactivated in various cancers due to mutations in genes like RAS or BRAF.

We hypothesize that this compound may function by inhibiting one of the core kinases in this pathway, such as MEK1/2. Inhibition of MEK would prevent the phosphorylation and activation of ERK1/2, a crucial step for the transcription of proteins involved in cell growth, division, and survival. The experimental protocols detailed below are designed to test this hypothesis by measuring cell viability and assessing the phosphorylation status of ERK.

MAPK_Pathway cluster_legend Legend GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK p TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF p Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Compound 4-methyl-3-(2-methyl-5-phenyl -1H-pyrrol-1-yl)benzoic acid Compound->MEK Inhibition p Phosphorylation i Inhibition p_icon i_icon

Caption: A typical experimental workflow for compound characterization.

Western Blot Analysis of ERK Phosphorylation

To directly test the hypothesis that the compound inhibits the MAPK/ERK pathway, Western blotting can be used to measure the levels of phosphorylated ERK (p-ERK) relative to total ERK.

Protocol:

  • Cell Lysis: Seed cells in 6-well plates. Treat with the compound at various concentrations for a short duration (e.g., 1-4 hours) to observe direct effects on signaling. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities. A decrease in the p-ERK/total ERK ratio upon treatment would support the proposed mechanism of action.

References

  • Title: Targeting the RAS-RAF-MEK-ERK pathway in cancer therapy. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The role of the RAF-MEK-ERK signalling pathway in cancer. Source: Nature Reviews Cancer URL: [Link]

  • Title: MTT assay to evaluate the in vitro cytotoxicity of nanoparticles. Source: Nature Protocols URL: [Link]

Application Notes and Protocols: Evaluating 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid as a Potential Cyclooxygenase-2 (COX-2) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid as a potential and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The structural characteristics of this compound, featuring a central pyrrole scaffold, a phenyl group, and a benzoic acid moiety, suggest a strong potential for interaction with the active site of COX enzymes. This document outlines the scientific rationale for this hypothesis, detailed protocols for in vitro enzyme inhibition assays, data analysis procedures, and troubleshooting guidance. The provided methodologies are designed to be self-validating and are grounded in established scientific literature.

Introduction and Scientific Rationale

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Many of these NSAIDs, such as tolmetin and ketorolac, exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[1][4] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[4][5] While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1][6] Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to achieve anti-inflammatory effects with a reduced risk of gastrointestinal side effects.[4][6]

The molecule this compound possesses several structural features that suggest its potential as a selective COX-2 inhibitor:

  • 1,2-Diarylpyrrole Motif: The presence of a phenyl group on the pyrrole ring is a common feature in many selective COX-2 inhibitors.[1]

  • Benzoic Acid Moiety: The carboxylic acid group can form crucial interactions with the active site of COX enzymes.[5]

  • Methyl Substituents: The methyl groups on the pyrrole and benzoic acid rings can influence the compound's conformation and binding affinity.

Given these structural similarities to known COX inhibitors, it is hypothesized that this compound may act as a selective COX-2 inhibitor. These application notes provide the necessary protocols to test this hypothesis.

Proposed Mechanism of Action

It is proposed that this compound binds to the active site of the COX-2 enzyme, preventing the entry of the natural substrate, arachidonic acid. The benzoic acid moiety is likely to interact with key amino acid residues in the active site, such as arginine, while the phenyl and pyrrole rings may occupy hydrophobic pockets within the enzyme. The selectivity for COX-2 over COX-1 could be attributed to the larger and more accommodating active site of the COX-2 isoform.

G cluster_0 Proposed Binding Interaction Compound This compound COX2_Active_Site COX-2 Active Site Compound->COX2_Active_Site Binds to and blocks Prostaglandins Prostaglandins (Inflammation) COX2_Active_Site->Prostaglandins Inhibition of synthesis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Active_Site Cannot bind

Caption: Proposed mechanism of COX-2 inhibition.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of this compound against purified ovine COX-1 and human recombinant COX-2.

Materials and Reagents:

  • This compound (Test Compound)

  • Ovine COX-1 enzyme

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)

  • Heme

  • DMSO (Dimethyl sulfoxide)

  • Tris-HCl buffer (pH 8.0)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission: 530-560 nm/590 nm)

  • Celecoxib (positive control for COX-2)

  • SC-560 (positive control for COX-1)

Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of the test compound in DMSO.

    • Prepare working solutions of the test compound by serial dilution in DMSO.

    • Prepare a 10X COX inhibitor screening buffer (e.g., 1 M Tris-HCl, pH 8.0).

    • Prepare a 1X assay buffer by diluting the 10X buffer with water.

    • Prepare the enzyme solutions (COX-1 and COX-2) in the 1X assay buffer.

    • Prepare the substrate solution (arachidonic acid) and the fluorogenic probe (ADHP) in the 1X assay buffer.

  • Assay Procedure:

    • Add 10 µL of the test compound working solutions to the wells of a 96-well plate. For the control wells, add 10 µL of DMSO.

    • Add 10 µL of the respective enzyme solution (COX-1 or COX-2) to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the substrate/probe solution to each well.

    • Immediately measure the fluorescence intensity at 1-minute intervals for 10-20 minutes using a microplate reader.

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Procedure:

  • Perform the COX inhibition assay with a range of concentrations of the test compound (e.g., 0.01 µM to 100 µM).

  • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Selectivity Index Calculation

The selectivity index (SI) indicates the compound's preference for inhibiting COX-2 over COX-1.

Calculation:

Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for COX-2.

Data Presentation and Interpretation

The results of the enzyme inhibition assays should be summarized in a clear and concise manner.

Table 1: Enzyme Inhibition Data for this compound

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
This compoundExperimentalExperimentalCalculated
Celecoxib (Positive Control)LiteratureLiteratureLiterature
SC-560 (Positive Control)LiteratureLiteratureLiterature

Interpretation of Results:

  • A low IC50 value for COX-2 indicates potent inhibition.

  • A high IC50 value for COX-1 suggests weak inhibition of the constitutive isoform.

  • A high Selectivity Index (typically >10) suggests that the compound is a selective COX-2 inhibitor.

Experimental Workflow

G cluster_1 Experimental Workflow Start Start Compound_Prep Prepare Test Compound Stock and Dilutions Start->Compound_Prep Reagent_Prep Prepare Assay Reagents (Enzymes, Substrate, Buffer) Compound_Prep->Reagent_Prep Assay Perform COX-1 and COX-2 Inhibition Assays Reagent_Prep->Assay Data_Acquisition Measure Fluorescence Assay->Data_Acquisition Data_Analysis Calculate % Inhibition Data_Acquisition->Data_Analysis IC50_Calc Determine IC50 Values Data_Analysis->IC50_Calc SI_Calc Calculate Selectivity Index IC50_Calc->SI_Calc Conclusion Evaluate as Potential COX-2 Inhibitor SI_Calc->Conclusion

Caption: Overall experimental workflow.

Troubleshooting

IssuePossible CauseSolution
High variability between replicatesPipetting errors, inconsistent incubation timesUse calibrated pipettes, ensure consistent timing for all steps.
Low signal-to-noise ratioLow enzyme activity, degraded probeUse fresh enzyme and probe solutions. Optimize enzyme concentration.
No inhibition observedInactive compound, incorrect concentrationVerify the purity and concentration of the test compound. Test a wider range of concentrations.
Inhibition in control wellsContamination of DMSO or bufferUse fresh, high-purity DMSO and buffer.

Synthesis of the Test Compound

While commercial availability may vary, this compound can be synthesized through established organic chemistry methods. A plausible synthetic route could involve the Paal-Knorr pyrrole synthesis, reacting an appropriate 1,4-dicarbonyl compound with 3-amino-4-methylbenzoic acid. Further details on similar syntheses can be found in the chemical literature.[7]

Conclusion

The provided application notes offer a robust framework for the initial in vitro evaluation of this compound as a potential selective COX-2 inhibitor. The described protocols, when executed with care, will yield reliable data to support or refute the initial hypothesis. Positive results from these studies would warrant further investigation, including in vivo efficacy and safety studies, to fully characterize the therapeutic potential of this compound.

References

  • Rashid, M., et al. (2024). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers in Chemistry. Available at: [Link]

  • Grivas, K., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules. Available at: [Link]

  • Alqahtani, Y. S., et al. (2024). Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Derivatives. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Shaikh, I. A., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Antibiotics. Available at: [Link]

  • Sharma, P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]

  • Patel, H., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. Available at: [Link]

  • Patel, H., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. Available at: [Link]

  • Maccioni, E., et al. (2002). Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. Pharmazie. Available at: [Link]

  • Shaikh, I. A., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Antibiotics. Available at: [Link]

  • Joshi, S. D., et al. (2015). Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived... ResearchGate. Available at: [Link]

  • Hansa, A. S., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases. Available at: [Link]

  • Bridger, G. J., et al. (1993). Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. Journal of Medicinal Chemistry. Available at: [Link]

  • Bîcu, E., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. Available at: [Link]

  • PubChem. 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid. PubChem. Available at: [Link]

  • Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available at: [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
  • Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available at: [Link]

  • Hansa, A. S., et al. (2022). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic Acid Derivatives as Potent anti-Gram-positive Bacterial Agents. ResearchGate. Available at: [Link]

  • Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry. Available at: [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. Benzoic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, ethyl ester. PubChem. Available at: [Link]

  • PubChem. 2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoic acid. PubChem. Available at: [Link]

  • Immunomart. Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-aminoethanol (1:1). Immunomart. Available at: [Link]

Sources

Application Note: A Cell-Based Assay Protocol for the Characterization of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid as a Putative cPLA2α Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Pyrrole-Benzoic Acid Derivatives

The arachidonic acid cascade is a pivotal signaling pathway implicated in a myriad of physiological and pathological processes, most notably inflammation.[1] Central to this cascade is the enzyme cytosolic phospholipase A2α (cPLA2α), which catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid (AA), the precursor to prostaglandins and leukotrienes.[1][2] Given its rate-limiting role, cPLA2α has emerged as a compelling therapeutic target for inflammatory diseases.[2][3]

This application note introduces 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid , a novel small molecule with structural motifs—a substituted pyrrole ring and a benzoic acid group—suggestive of potential cPLA2α inhibitory activity. While this specific molecule is not extensively characterized in public literature, its chemical architecture aligns with known pharmacophores of other enzyme inhibitors in the eicosanoid pathway.

Herein, we provide a comprehensive, in-depth technical guide for its characterization. We hypothesize that this compound acts as an inhibitor of cPLA2α. To investigate this, we present a robust cell-based assay protocol designed to quantify the compound's inhibitory effect on the downstream production of Prostaglandin E2 (PGE2), a key inflammatory mediator. This guide is structured to provide not just a procedural checklist, but a deep understanding of the experimental logic, ensuring scientific rigor and reproducibility.

Scientific Rationale and Assay Principle

The presented assay is designed to quantify the inhibitory potency of this compound on cPLA2α activity within a cellular context. The core principle relies on the controlled stimulation of cPLA2α in a suitable human cell line and the subsequent measurement of a key downstream product, PGE2.

Human Embryonic Kidney 293 (HEK293) cells are selected for this assay. While initially derived from embryonic kidney, they are a well-established and robust cell line in pharmacological studies.[4][5][6] Importantly, HEK293 cells express functional cPLA2α, and its activity can be potently induced by stimuli that increase intracellular calcium concentrations.[3]

The assay workflow involves stimulating HEK293 cells with a calcium ionophore, such as A23187. This agent creates pores in the cell membrane, allowing an influx of extracellular calcium, which directly activates cPLA2α.[4][7] Activated cPLA2α then cleaves arachidonic acid from membrane phospholipids. The released arachidonic acid is subsequently metabolized by cyclooxygenase (COX) enzymes, also present in HEK293 cells, to produce various prostaglandins, including PGE2.[2]

The inhibitory effect of this compound is determined by pre-incubating the cells with varying concentrations of the compound before stimulation. If the compound inhibits cPLA2α, it will reduce the amount of available arachidonic acid, leading to a dose-dependent decrease in PGE2 production. The concentration of PGE2 in the cell culture supernatant is then quantified using a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA).

The following diagram illustrates the targeted signaling pathway:

cPLA2a_Signaling_Pathway cluster_stimulation Cellular Stimulation cluster_cell HEK293 Cell Ca_Ionophore Calcium Ionophore (A23187) Ca_Influx ↑ Intracellular Ca²⁺ Ca_Ionophore->Ca_Influx Induces cPLA2a cPLA2α (Inactive) Ca_Influx->cPLA2a Activates cPLA2a_active cPLA2α (Active) cPLA2a->cPLA2a_active AA Arachidonic Acid (AA) cPLA2a_active->AA Releases from Membrane_PL Membrane Phospholipids COX COX Enzymes AA->COX Metabolized by PGE2 Prostaglandin E2 (PGE2) COX->PGE2 Produces Inflammation Inflammation PGE2->Inflammation Mediates Test_Compound This compound Test_Compound->cPLA2a_active Inhibits

Figure 1. Hypothesized mechanism of action and assay principle.

Quantitative Data Summary: Compound Preparation

Accurate preparation of the test compound stock solution is critical for obtaining reliable and reproducible results. Due to the likely hydrophobic nature of this compound, a high-concentration stock solution should be prepared in an appropriate organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice for in vitro assays.[8][9]

ParameterValue/RecommendationRationale
Compound Name This compound-
Solvent Dimethyl Sulfoxide (DMSO), cell culture gradeHigh solubility for many organic small molecules; miscible with aqueous media.[8]
Stock Concentration 10 mMA standard concentration for creating serial dilutions for a wide range of final assay concentrations.
Storage -20°C, desiccated, protected from lightTo ensure long-term stability and prevent degradation. Aliquoting is recommended to avoid freeze-thaw cycles.
Final DMSO in Assay ≤ 0.5% (v/v)To minimize solvent-induced cytotoxicity which could confound results.[8]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for cell culture, compound treatment, and PGE2 quantification.

Protocol 1: HEK293 Cell Culture and Seeding
  • Cell Line: HEK293 (ATCC® CRL-1573™).

  • Complete Growth Medium:

    • ATCC-formulated Eagle's Minimum Essential Medium (EMEM) (ATCC® 30-2003™)

    • 10% Fetal Bovine Serum (FBS) (ATCC® 30-2020™)

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing:

    • Passage cells when they reach 80-90% confluency, typically every 2-4 days.[5][6]

    • To detach cells, aspirate the medium, wash with Dulbecco's Phosphate-Buffered Saline (DPBS), and incubate with Trypsin-EDTA solution until cells are dispersed.[6]

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed new flasks at a recommended density of 1 x 10⁴ to 4 x 10⁴ viable cells/cm².[6]

  • Assay Plate Seeding:

    • Harvest HEK293 cells that are in a healthy, logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density.

    • Seed the cells into a 96-well flat-bottom tissue culture plate at a density of 5 x 10⁴ cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and formation of a semi-confluent monolayer.

Protocol 2: Compound Treatment and Cellular Stimulation
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of the test compound in serum-free EMEM. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended to determine the IC₅₀.

    • Prepare a vehicle control (e.g., 0.5% DMSO in serum-free EMEM) and a positive control (a known cPLA2α inhibitor, such as AACOCF3).

  • Cell Treatment:

    • Carefully aspirate the growth medium from the wells of the 96-well plate.

    • Wash the cells once with 100 µL of sterile DPBS.

    • Add 90 µL of serum-free EMEM to each well.

    • Add 10 µL of the diluted test compound, vehicle control, or positive control to the respective wells. The final DMSO concentration should not exceed 0.5%.

    • Pre-incubate the plate for 1 hour at 37°C and 5% CO₂.

  • Cellular Stimulation:

    • Prepare a stock solution of the calcium ionophore A23187 in DMSO.

    • Dilute the A23187 stock solution in serum-free EMEM to a working concentration that will yield a final concentration of 5 µM in the wells.

    • Add 10 µL of the A23187 working solution to all wells except the unstimulated (negative) control wells. Add 10 µL of serum-free EMEM to the negative control wells.

    • Incubate the plate for 30 minutes at 37°C and 5% CO₂. This short incubation is sufficient to induce arachidonic acid release without causing significant cell death.[4][7]

  • Supernatant Collection:

    • After incubation, centrifuge the 96-well plate at 1,000 x g for 10 minutes at 4°C to pellet any detached cells.[7][10]

    • Carefully collect the supernatant from each well without disturbing the cell monolayer.

    • The supernatant can be used immediately for the PGE2 ELISA or stored at -80°C for later analysis.

The following diagram outlines the experimental workflow:

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Seed_Cells Seed HEK293 Cells (5x10⁴ cells/well) Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Wash_Cells Wash with DPBS Incubate_24h->Wash_Cells Add_Compound Add Test Compound/ Vehicle/Control Wash_Cells->Add_Compound Pre_Incubate_1h Pre-incubate 1h Add_Compound->Pre_Incubate_1h Stimulate Stimulate with A23187 (5µM) Pre_Incubate_1h->Stimulate Incubate_30min Incubate 30 min Stimulate->Incubate_30min Collect_Supernatant Collect Supernatant Incubate_30min->Collect_Supernatant PGE2_ELISA Perform PGE2 ELISA Collect_Supernatant->PGE2_ELISA Data_Analysis Calculate % Inhibition & IC₅₀ PGE2_ELISA->Data_Analysis

Figure 2. Step-by-step experimental workflow.
Protocol 3: Prostaglandin E2 (PGE2) Quantification by Competitive ELISA

This protocol is based on a generic competitive ELISA kit for PGE2. Always follow the specific instructions provided by the manufacturer of the kit you are using.

  • Principle: The assay is based on the competition between PGE2 in the sample and a fixed amount of a PGE2-enzyme conjugate for a limited number of binding sites on a PGE2-specific antibody coated on the microplate. The amount of conjugate that binds is inversely proportional to the concentration of PGE2 in the sample.[10][11]

  • Reagent Preparation:

    • Bring all kit components and collected supernatants to room temperature before use.

    • Prepare the Wash Buffer by diluting the concentrated stock as per the kit instructions.

    • Prepare the PGE2 standards by performing serial dilutions of the provided stock to generate a standard curve. Use the same serum-free EMEM as used in the assay for dilutions to match the sample matrix.[11]

  • Assay Procedure:

    • Add 50 µL of each standard, control, and cell culture supernatant sample to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the PGE2-enzyme conjugate to each well (except for the blank).

    • Add 50 µL of the PGE2 antibody solution to each well (except for the blank).

    • Cover the plate and incubate for 2 hours at room temperature on an orbital shaker.

    • Wash the plate 3-5 times with the prepared Wash Buffer.

    • Add 150-200 µL of the substrate solution to each well and incubate for 30 minutes at room temperature, protected from light.

    • Add 50-100 µL of the Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Analysis and Interpretation

  • Standard Curve Generation:

    • Average the duplicate readings for each standard.

    • Plot the average absorbance (Y-axis) against the known concentrations of the PGE2 standards (X-axis).

    • Use a four-parameter logistic (4PL) curve fit to generate the standard curve. This will be used to interpolate the PGE2 concentration in the unknown samples.[12]

  • Calculation of Percent Inhibition:

    • Determine the concentration of PGE2 (in pg/mL) for each sample from the standard curve.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula:

    % Inhibition = 100 * [1 - (PGE2_compound - PGE2_unstimulated) / (PGE2_vehicle - PGE2_unstimulated)]

    • PGE2_compound: PGE2 concentration in the presence of the test compound.

    • PGE2_unstimulated: PGE2 concentration in the negative control (no A23187).

    • PGE2_vehicle: PGE2 concentration in the vehicle control (stimulated with A23187).

  • IC₅₀ Determination:

    • Plot the percent inhibition (Y-axis) against the logarithm of the test compound concentration (X-axis).

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[9][13]

    • The IC₅₀ is the concentration of the compound that produces 50% inhibition of PGE2 production. This value is a key measure of the compound's potency.[14]

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by the inclusion of critical controls:

  • Unstimulated Control (Negative Control): Cells treated with vehicle but not stimulated with A23187. This establishes the basal level of PGE2 production.

  • Vehicle Control (Positive Control for Stimulation): Cells treated with the same concentration of DMSO as the test compound and stimulated with A23187. This represents the maximum (0% inhibition) stimulated PGE2 release.

  • Positive Inhibitor Control: A known cPLA2α inhibitor (e.g., AACOCF3) is run in parallel to validate the assay's ability to detect inhibition.

By comparing the results from the test compound to these controls, the assay becomes self-validating, providing confidence in the generated data.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the characterization of this compound as a putative inhibitor of cPLA2α. By following these detailed steps, researchers can reliably determine the compound's in vitro potency and contribute to the exploration of its therapeutic potential in inflammatory conditions. The principles and methodologies described herein are also adaptable for the screening and characterization of other novel cPLA2α inhibitors.

References

  • HEK293 Cell Culture. (n.d.). Altogen Biosystems. Retrieved from [Link]

  • Aderem, A. A., & Cohn, Z. A. (1988). Calcium ionophore synergizes with bacterial lipopolysaccharides in activating macrophage arachidonic acid metabolism. Journal of Experimental Medicine, 167(2), 623–631.
  • iGEM. (n.d.). HEK293 cells (Human embryonal kidney cells (HEK293, ATCC [Cat). Retrieved from [Link]

  • Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. Retrieved from [Link]

  • Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. Retrieved from [Link]

  • AMSBIO. (n.d.). Human Prostaglandin E2 (PGE2) Elisa kit. Retrieved from [Link]

  • Interchim. (n.d.). Prostaglandin E2 (Monoclonal) ELISA Kit Instructions. Retrieved from [Link]

  • Hu, H., et al. (2021). Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. STAR Protocols, 2(3), 100631.
  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti's Blog.
  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • Graphviz. (2025). color. Retrieved from [Link]

  • Davison, A. (2017). A Quick Introduction to Graphviz. Adit.io.
  • Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]

  • NCBI. (n.d.). PLA2G4A phospholipase A2 group IVA [ (human)]. Gene Result. Retrieved from [Link]

  • GitHub. (n.d.). about-Graphviz/attributes/color/colors.dot. Retrieved from [Link]

  • Oreate AI. (2025). Understanding IC50: A Comprehensive Guide to Calculation.
  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Stack Overflow. (2022). Is there a way to specify a colour scheme for GraphViz dots in Doxygen?. Retrieved from [Link]

  • Graphviz. (2025). Node Attributes. Retrieved from [Link]

  • Tou, J.-S., et al. (2022). Modified lipid metabolism and cytosolic phospholipase A2 activation in mesangial cells under pro-inflammatory conditions. Cellular and Molecular Life Sciences, 79(6), 289.
  • ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. Retrieved from [Link]

  • Stack Overflow. (2011). Dot: How to decorate graph nodes with black outline while filled with another color?. Retrieved from [Link]

  • ResearchGate. (2021). How to calculate IC50 from the calculated concentration of unknown samples?. Retrieved from [Link]

  • ResearchGate. (n.d.). cPLA2α phosphorylation is necessary for AA release. HEK cells stably.... Retrieved from [Link]

  • Sun, G. Y., et al. (2015). Phospholipases A2 and Inflammatory Responses in the Central Nervous System. Journal of Neurochemistry, 132(4), 443-458.
  • Sun, G. Y., et al. (2017). Increased Expression and Activity of Brain Cortical cPLA2 Due to Chronic Lipopolysaccharide Administration in Mouse Model of Familial Alzheimer's Disease. International Journal of Molecular Sciences, 18(11), 2351.351.

Sources

Application Note & Protocol: Formulation of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines, estimated at up to 90%, exhibit poor aqueous solubility.[1][2] This characteristic poses a major hurdle for oral drug development, often leading to low and erratic bioavailability, which can compromise preclinical safety and efficacy assessments.[3] This document provides a comprehensive guide to developing a robust oral formulation for the novel compound 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid, hereafter referred to as "Cmpd-X," for use in preclinical studies.

The molecular structure of Cmpd-X, featuring a benzoic acid moiety and a large, lipophilic substituent, strongly suggests it is a weakly acidic compound with poor intrinsic solubility.[4][5][6][7] Such compounds typically belong to the Biopharmaceutics Classification System (BCS) Class II or IV.[3] The primary goal of this protocol is to overcome these solubility limitations to ensure maximal and consistent systemic exposure in animal models, a critical requirement for accurate toxicological and pharmacokinetic (PK) evaluation.[2][8]

This guide details two primary enabling strategies: Amorphous Solid Dispersions (ASDs) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) .[1][9][10][11] It provides the scientific rationale for strategy selection, detailed experimental protocols for formulation preparation, and the necessary analytical techniques for characterization and stability assessment.

Physicochemical Characterization of Cmpd-X (Hypothetical Data)

A thorough understanding of the NCE's physicochemical properties is the foundation of a rational formulation design.[3] The following table summarizes the assumed, yet scientifically plausible, properties of Cmpd-X that will guide our formulation strategy.

PropertyAssumed ValueJustification & Implication for Formulation
Molecular Weight 317.38 g/mol Calculated from structure. Moderate MW.
Appearance White to off-white crystalline solidCrystalline nature implies high lattice energy, contributing to poor solubility.[12]
pKa 4.3Typical for a benzoic acid derivative.[4][7] Solubility will be highly pH-dependent, being very low in the acidic environment of the stomach (pH 1-2) and increasing in the small intestine (pH 5.5-7.5).
LogP (o/w) 4.1The large, non-polar pyrrole-phenyl group suggests high lipophilicity. This makes lipid-based formulations a viable option.[13]
Aqueous Solubility < 1 µg/mL (at pH 1.2) 25 µg/mL (at pH 6.8)Extremely low solubility in acidic conditions is the primary challenge. The molecule is a classic "brick dust" candidate.
Melting Point (Tm) 185 °CHigh melting point indicates a stable crystal lattice that requires significant energy to disrupt, further confirming the solubility challenge.

Formulation Strategy Selection

The properties of Cmpd-X (BCS Class II/IV) necessitate the use of bioavailability-enhancing technologies.[13] The primary goal is to present the drug to the gastrointestinal tract in a solubilized or readily dissolvable state.[9][14] Our two lead strategies are Amorphous Solid Dispersions and Lipid-Based Formulations.

  • Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[12][15] By eliminating the crystal lattice energy, the amorphous form can exhibit significantly higher apparent solubility and faster dissolution rates.[12][16][17] Spray drying is a common and scalable method for producing ASDs.[18][19][20][21]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): This approach uses an isotropic mixture of oils, surfactants, and co-solvents to dissolve the drug.[22][23][24] Upon gentle agitation in the aqueous environment of the GI tract, this pre-concentrate spontaneously forms a fine oil-in-water microemulsion with droplet sizes typically below 100 nm.[22][25] This presents the drug in a solubilized state with a large surface area for absorption.[23][26] This is particularly suitable for lipophilic compounds with a high LogP.[13]

The following workflow illustrates the decision-making process for selecting and developing a suitable formulation for Cmpd-X.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization & Selection CmpdX Cmpd-X API (Poor Solubility, High LogP, Weak Acid) Screen Formulation Strategy Screening CmpdX->Screen ASD_Feasibility ASD Feasibility (Solvent/Polymer Screening) Screen->ASD_Feasibility Path A SMEDDS_Feasibility SMEDDS Feasibility (Excipient Solubility Screening) Screen->SMEDDS_Feasibility Path B Develop_ASD Develop ASD via Spray Drying ASD_Feasibility->Develop_ASD Develop_SMEDDS Develop SMEDDS Pre-concentrate SMEDDS_Feasibility->Develop_SMEDDS Char_ASD Characterize ASD (DSC, XRPD, Dissolution) Develop_ASD->Char_ASD Char_SMEDDS Characterize SMEDDS (Droplet Size, Dissolution) Develop_SMEDDS->Char_SMEDDS Select Select Lead Formulation for In Vivo Studies Char_ASD->Select Char_SMEDDS->Select G cluster_ASD ASD Characterization cluster_SMEDDS SMEDDS Characterization ASD ASD Formulation DSC DSC Analysis (Confirm Amorphous State, Tg) ASD->DSC XRPD XRPD Analysis (Confirm Lack of Crystallinity) ASD->XRPD SMEDDS SMEDDS Formulation Emulsify Emulsification Test (Visual Assessment) SMEDDS->Emulsify DLS Droplet Size Analysis (DLS) SMEDDS->DLS Dissolution Comparative In Vitro Dissolution (vs. Crystalline API) XRPD->Dissolution DLS->Dissolution Stability Short-Term Stability Assessment Dissolution->Stability

Caption: Analytical characterization workflow.

Stability Assessment Protocol

Objective: To ensure the formulation is stable for the duration of preclinical studies. [27][28] Rationale: Preclinical formulation stability is crucial to guarantee that the test system receives the correct dose. [27]For ASDs, the primary risk is recrystallization back to the stable, poorly soluble crystalline form. For SMEDDS, the risks include drug precipitation or phase separation.

Methodology:

  • Storage Conditions: Store aliquots of the lead formulation(s) under both accelerated (e.g., 40 °C / 75% RH) and intended storage conditions (e.g., 5 °C and 25 °C / 60% RH). [29][30][31]2. Time Points: Test samples at initial (T=0) and subsequent time points (e.g., 2 weeks, 1 month, 3 months).

  • Testing for ASD:

    • Appearance: Visual inspection for color change or clumping.

    • Solid State: Re-run XRPD and/or DSC to detect any signs of recrystallization.

    • Assay/Purity: Use HPLC to check for chemical degradation.

  • Testing for SMEDDS:

    • Appearance: Visual inspection for phase separation or precipitation.

    • Performance: Re-run droplet size analysis and emulsification tests.

    • Assay/Purity: Use HPLC to check for chemical degradation.

Acceptance Criteria: The formulation is considered stable if there is no significant change in physical appearance, solid-state properties (for ASD), emulsification performance (for SMEDDS), and less than 5% loss in assay with no significant increase in degradation products. [27]

Conclusion

The successful preclinical development of poorly soluble compounds like this compound is critically dependent on selecting and optimizing an appropriate enabling formulation. Both Amorphous Solid Dispersions and Self-Microemulsifying Drug Delivery Systems represent robust, industry-standard strategies to overcome solubility limitations. By following the detailed protocols for formulation, characterization, and stability assessment outlined in this guide, researchers can develop a formulation that ensures adequate and reproducible drug exposure in preclinical species, thereby generating reliable safety and pharmacokinetic data to support further clinical development.

References

  • Pilotech. (2025, December 25). Spray-dried Amorphous Solid Dispersions: Process, Carrier, and Applications.
  • Purohit, R. (2012, May 9). Characterizing Miscibility in Amorphous Solid Dispersions. Pharmaceutical Technology.
  • Van den Mooter, G. (2020, January 30). Solid-state analysis of amorphous solid dispersions: Why DSC and XRPD may not be regarded as stand-alone techniques. PubMed.
  • Patel, B., et al. (2024). Development and Characterization of Solid SMEDDS for Enhanced Oral Delivery of Ticagrelor. Nanotechnology Perceptions.
  • Singh, B., et al. (2018). An Outlook for a Novel Approach: Self-Micro Emulsifying Drug Delivery System (SMEDDS). Research Journal of Pharmacy and Technology.
  • ResearchGate. (n.d.). Characterizations of SA-SMEDDS nanodroplets.
  • Patel, P. A., et al. (2014). Preparation and Characterization of Self-Microemulsifying Drug Delivery System of Olmesartan Medoxomil for Bioavailability Improvement. PMC - NIH.
  • Markovich, R. (2014). Preclinical Dose-Formulation Stability. Pharmaceutical Technology.
  • Upperton Pharma Solutions. (n.d.). Formulating Spray Dried Dispersions into Tablets.
  • Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1.
  • Chen, I-Ling, et al. (2022). Droplet Size Reduction of Self-Emulsifying Drug Delivery System (SEDDS) Using the Hybrid of Medium and Long-Chain Triglycerides. MDPI.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Benzoic Acid.
  • Savjani, K. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Nepal, P., et al. (2017). Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability.
  • Scribd. (n.d.). Benzoic Acid and Derivatives.
  • ACS Publications. (n.d.). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics.
  • Baghel, S., et al. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. NIH.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • University of Wisconsin–Madison. (n.d.). Developing Oral Drug Formulations | Pharmaceutical Science Course.
  • Slideshare. (n.d.). Self micro-emulsifying drug delivery system (SMEDDS).
  • Phapale, B. N., & Patil, A. P. (2017, April 1). APPLICATION OF SPRAY DRYING TECHNIQUE FOR PREPARATION AMORPHOUS SOLID DISPERSION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Paudel, A., et al. (2021). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. PMC.
  • SciSpace. (2020, August 31). Review of formulation and evaluation of self-micro emulsifying drug delivery system (SMEDDS).
  • Crystal Pharmatech Co., Ltd. (n.d.). Development and Production Application Cases of Amorphous Solid Dispersion Formulations (II) - Spray Drying.
  • Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development.
  • Chauhan, N., et al. (2024). SELF MICROEMULSIFYING DRUG DELIVERY SYSTEM. IIP Series.
  • Pharmaceutical Outsourcing. (2018, August 9). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products.
  • ResearchGate. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route.
  • Annexe Chem Pvt Ltd. (n.d.). From Food to Industry: The Versatile Applications of Benzoic Acid.
  • BYJU'S. (n.d.). Properties of Benzoic Acid.
  • Li, S., et al. (2015). Oral Formulation Approaches for Different Stages of Clinical Studies.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
  • Silva, C., et al. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC - NIH.
  • Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
  • Crystal Pharmatech. (2017, April 30). White Paper Preclinical Formulation Development.
  • PubChem. (n.d.). Benzoic Acid.
  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your reaction yields.

The synthesis of this target molecule is typically achieved via the Paal-Knorr pyrrole synthesis , a robust and widely used method for constructing the pyrrole ring.[1][2][3] The reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 1-phenyl-1,4-pentanedione , with a primary amine, 2-amino-4-methylbenzoic acid . While straightforward in principle, achieving a high yield requires careful control over several critical parameters. This guide will address the common pitfalls and provide strategies for success.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Question 1: My reaction yield is consistently low or fails to proceed to completion. What are the primary causes and how can I resolve this?

Answer: Low yield is the most frequent challenge and can stem from multiple factors. A systematic approach to troubleshooting is essential.[4][5][6]

  • Purity of Starting Materials: This is the most critical, yet often overlooked, factor. The Paal-Knorr synthesis is sensitive to impurities in both the amine and the diketone.[7][8]

    • Causality: Impurities can act as inhibitors, react with your starting materials to form side products, or poison the catalyst, thereby reducing the rate and efficiency of the desired reaction.[8][9][10]

    • Solution:

      • 2-Amino-4-methylbenzoic acid: Ensure it is free from isomeric impurities and residual reagents from its own synthesis (e.g., from the carboxylation of 2-bromo-5-methylaniline).[11][12] Recrystallize if necessary.

      • 1-Phenyl-1,4-pentanedione: This diketone can be prone to self-condensation or degradation. Purify by vacuum distillation before use.[13]

      • Solvent Quality: For any moisture-sensitive catalysts (like some Lewis acids), always use anhydrous solvents. Water can hydrolyze the catalyst and interfere with the reaction mechanism.[4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalysis are intricately linked.

    • Causality: The cyclization and subsequent dehydration steps of the Paal-Knorr mechanism require an energy input and are often acid-catalyzed.[1][2] Insufficient heat or time will result in an incomplete reaction, while excessive heat can lead to the degradation of the starting materials or the pyrrole product, which can be unstable at high temperatures.[3][7][14]

    • Solution:

      • Temperature & Time Screening: Systematically screen temperatures (e.g., from 80 °C to the boiling point of the solvent) and monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.

      • Microwave Irradiation: Consider using a microwave reactor. This technique can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal degradation.[14][15]

  • Inappropriate Catalyst Choice: The type and concentration of the acid catalyst are crucial.

    • Causality: The reaction requires an acid to protonate the carbonyl groups, facilitating nucleophilic attack by the amine.[16] However, strongly acidic conditions (pH < 3) can promote a competing side reaction, the Paal-Knorr furan synthesis, where the diketone cyclizes on its own to form a furan byproduct.[14][16] Furthermore, the pyrrole ring itself can be prone to polymerization under harsh acidic conditions.[17]

    • Solution:

      • Avoid strong mineral acids like H₂SO₄ or HCl.

      • Use a milder Brønsted acid like acetic acid or p-toluenesulfonic acid.

      • Employ a Lewis acid catalyst such as Sc(OTf)₃, Bi(NO₃)₃, or FeCl₃, which can be highly effective even in catalytic amounts and under milder conditions.[15][18]

      • Consider "green" or heterogeneous catalysts like silica sulfuric acid or montmorillonite clay, which simplify workup as they can be filtered off.[3][15]

Question 2: I'm observing a significant, difficult-to-separate impurity. What is it likely to be and how can I prevent its formation?

Answer: The most probable impurity, especially when using strong acids, is the corresponding furan, 2-methyl-5-phenylfuran .

  • Mechanism of Formation: Under highly acidic conditions, the 1,4-diketone can undergo acid-catalyzed enolization followed by intramolecular cyclization and dehydration, leading directly to the furan derivative.[2] This pathway competes directly with the desired amine condensation.

  • Prevention Strategies:

    • Control Acidity: Maintain weakly acidic to neutral conditions. Using a stoichiometric amount of a weak acid like acetic acid is often sufficient.

    • Use Excess Amine: Employing a slight excess of the amine (e.g., 1.1-1.2 equivalents) can kinetically favor the pyrrole pathway over the unimolecular furan cyclization.[14]

    • Catalyst Selection: As mentioned, certain Lewis acids can offer higher selectivity for pyrrole formation.[14]

Question 3: My product is difficult to purify. What are the best practices for isolating pure this compound?

Answer: Purifying a molecule with both an acidic carboxylic acid group and a relatively nonpolar pyrrole core requires a specific approach.

  • Workup Procedure:

    • Acid-Base Extraction: After the reaction is complete, perform an acid-base extraction. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated NaHCO₃). Your product, being a carboxylic acid, will deprotonate and move into the aqueous layer, leaving non-acidic impurities (like the furan byproduct) in the organic layer.

    • Re-acidification: Carefully re-acidify the separated aqueous layer with cold 1M HCl until the product precipitates out.

    • Collection: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly.

  • Purification Methods:

    • Recrystallization: This is often the most effective method for the final product if it is a solid. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find conditions that yield high-purity crystals.

    • Column Chromatography: If recrystallization is ineffective, column chromatography can be used. However, carboxylic acids can streak on silica gel. To mitigate this, add a small amount of acetic acid (0.5-1%) to the eluent system (e.g., heptane/ethyl acetate). This keeps the carboxylic acid protonated and reduces its interaction with the stationary phase.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis? A1: The mechanism begins with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-diketone to form a hemiaminal intermediate. This is followed by a second intramolecular attack by the amine on the other carbonyl group to form a five-membered ring intermediate. The final step involves the dehydration (loss of two water molecules) of this cyclic intermediate to yield the aromatic pyrrole ring.[1][2][16]

Q2: Can this reaction be performed without a solvent? A2: Yes, solvent-free conditions have been shown to be effective for the Paal-Knorr synthesis, often in conjunction with mechanochemical activation (ball-milling) or specific catalysts like molecular iodine (I₂).[15][19] These methods are considered "greener" and can lead to shorter reaction times and high yields.[3]

Q3: My amine starting material, 2-amino-4-methylbenzoic acid, seems to be poorly reactive. What can I do? A3: Amines substituted with electron-withdrawing groups (like the carboxylic acid) are less nucleophilic and can react more slowly.[14] To overcome this, you may need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time. Microwave heating is particularly effective in these cases.[14]

Q4: What are the best analytical techniques to monitor the reaction and characterize the final product? A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the quickest method. Use a suitable eluent (e.g., 7:3 Heptane:Ethyl Acetate) and visualize with a UV lamp. The product should have a different Rf value than the starting materials.

  • Product Characterization: A suite of spectroscopic methods should be used to confirm the structure and purity of the final product.[20] This includes ¹H NMR and ¹³C NMR for structural elucidation, Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) Spectroscopy to identify key functional groups (e.g., the carboxylic acid O-H and C=O stretches).[21][22][23]

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 1-Phenyl-1,4-pentanedione (1.0 mmol, 1.0 eq)

  • 2-Amino-4-methylbenzoic acid (1.0 mmol, 1.0 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (0.01 mmol, 1 mol%)

  • Toluene (5 mL)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenyl-1,4-pentanedione (1.0 mmol), 2-amino-4-methylbenzoic acid (1.0 mmol), and Sc(OTf)₃ (0.01 mmol).

  • Reaction: Add toluene (5 mL) to the flask. Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (eluent: 7:3 Heptane:Ethyl Acetate + 0.5% Acetic Acid). The reaction is typically complete within 2-4 hours.

  • Workup: a. Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). b. Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) to remove the catalyst. c. Extract the product into an aqueous basic solution by washing the organic layer with saturated sodium bicarbonate solution (3 x 15 mL). Combine the aqueous layers. d. Cool the combined aqueous layers in an ice bath and slowly acidify with 1M HCl until a precipitate forms (typically pH 3-4).

  • Isolation: a. Collect the solid precipitate by vacuum filtration. b. Wash the solid with cold deionized water (2 x 10 mL). c. Dry the solid under high vacuum to yield the crude product.

  • Purification: a. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Data and Visualization

Table 1: Impact of Catalyst and Conditions on Paal-Knorr Synthesis
CatalystSolventTemperature (°C)Typical Time (h)YieldKey Considerations
Acetic Acid (HOAc)Acetic Acid1184-8Moderate-GoodSimple, but can require stoichiometric amounts and higher temperatures.
p-TsOHToluene110 (Reflux)2-6GoodCatalytic amounts are effective; easy solvent removal.
Sc(OTf)₃Toluene80-1101-4Very Good-ExcellentMild Lewis acid, highly efficient, but more expensive.[15]
I₂ (catalytic)None25-500.5-2ExcellentSolvent-free, mild conditions, but requires solid-state mixing.[3]
MicrowaveDMF1500.1-0.3Good-ExcellentExtremely fast; ideal for less reactive substrates.[14]
Diagrams

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway Diketone 1,4-Diketone (1-phenyl-1,4-pentanedione) Step1 1. Amine Attack & Proton Transfer Diketone->Step1 Amine Primary Amine (2-amino-4-methylbenzoic acid) Amine->Step1 H⁺ cat. Step2 2. Hemiaminal Formation Step1->Step2 Step3 3. Intramolecular Cyclization Step2->Step3 Step4 4. Dehydration (Loss of 2 H₂O) Step3->Step4 Product Substituted Pyrrole (Final Product) Step4->Product

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Troubleshooting_Workflow cluster_reagents Check Starting Materials cluster_conditions Review Reaction Conditions cluster_catalyst Evaluate Catalyst & Side Reactions cluster_workup Assess Isolation Process Start Low Yield or Incomplete Reaction Purity Impure Amine or Diketone? Start->Purity Conditions Suboptimal Temp/Time? Start->Conditions Catalyst Harsh Acidic Conditions (pH < 3)? Start->Catalyst Workup Product Loss During Workup? Start->Workup Purity_Sol Solution: - Recrystallize Amine - Vacuum Distill Diketone - Use Anhydrous Solvents Purity->Purity_Sol Success Improved Yield Purity_Sol->Success Conditions_Sol Solution: - Increase Temperature/Time - Monitor by TLC - Use Microwave Reactor Conditions->Conditions_Sol Conditions_Sol->Success Catalyst_Sol Solution: - Switch to Milder Acid (HOAc) - Use Lewis Acid (Sc(OTf)₃) - Use Heterogeneous Catalyst Catalyst->Catalyst_Sol Side_Product Furan Side Product Observed? Catalyst->Side_Product leads to Catalyst_Sol->Success Workup_Sol Solution: - Optimize Acid/Base Extraction - Ensure Correct pH for Precipitation - Minimize Transfers Workup->Workup_Sol Workup_Sol->Success

Caption: Troubleshooting workflow for low-yield synthesis.

References

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Study.com. Draw the reagent that is needed to react with ethyl acetoacetate to produce 1-phenyl-1,4-pentanedione. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • BIOSYNCE Blog. What are the challenges in the synthesis and application of pyrrole?. [Link]

  • Quora. What could be reason for getting a very low yield in organic chemistry?. [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

  • ResearchGate. Optimization of reaction conditions | Download Table. [Link]

  • TutorChase. How do impurities impact percentage yield?. [Link]

  • NIH. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. [Link]

  • Organic Syntheses Procedure. 2,4-Pentanedione, 1-phenyl-. [Link]

  • YouTube. How Do Impurities Affect Percent Yield In Chemistry?. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. [Link]

  • YouTube. How Can Impurities Reduce Your Percent Yield?. [Link]

  • Wikipedia. Yield (chemistry). [Link]

  • ResearchGate. Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. [Link]

  • Reddit. What are some common causes of low reaction yields?. [Link]

  • MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • Redalyc. Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. [Link]

  • YouTube. How Do Products Influence Percent Yield In Chemistry?. [Link]

  • IUCr Journals. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. [Link]

  • Bartleby. Propose the synthesis of the 1-Phenyl-1,4-pentanedione compound by a malonic or acetylacetic synthesis. [Link]

  • Google Patents.
  • Google Patents. CN1251833A - Process for preparing substituted benzoic acid.
  • Quora. Why is the reaction of pyrrole difficult with acid?. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • ResearchGate. Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived... [Link]

  • NIST. Preparation of benzoic acid of high purity. [Link]

  • ResearchGate. 58 questions with answers in PYRROLES | Science topic. [Link]

  • ResearchGate. 54 ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS. [Link]

  • YouTube. PURIFICATION OF BENZOIC ACID BY SUBLIMATION. [Link]

  • PubMed. Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. [Link]

Sources

Technical Support Center: Synthesis of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis. The primary synthetic route discussed is the Paal-Knorr condensation, a robust and widely used method for constructing substituted pyrroles.[1][2] Our focus is to help you identify, understand, and mitigate common side reactions to improve yield, purity, and experimental reproducibility.

The target molecule is synthesized by the acid-catalyzed condensation of 3-amino-4-methylbenzoic acid with 1-phenylpentane-1,4-dione.

Overall Reaction Scheme

Overall_Reaction_Scheme cluster_reactants Reactants cluster_product Product Amine Product Amine:e->Product:w + catalyst Acid Catalyst (e.g., Acetic Acid) Heat Amine_label 3-Amino-4-methylbenzoic acid Diketone Diketone:e->Product:w Diketone_label 1-Phenylpentane-1,4-dione Product_label 4-methyl-3-(2-methyl-5-phenyl- 1H-pyrrol-1-yl)benzoic acid

Caption: Paal-Knorr synthesis of the target molecule.

Troubleshooting Guide & FAQs

Q1: My yield is low, and I've isolated a significant amount of a non-nitrogenous byproduct with a lower molecular weight. What is it and how can I prevent it?

A1: You are likely observing the formation of 2-methyl-5-phenylfuran.

This is the most common side reaction in the Paal-Knorr synthesis.[3] The 1,4-dicarbonyl starting material can undergo an acid-catalyzed intramolecular cyclization and dehydration to form a furan, directly competing with the desired reaction with the amine to form the pyrrole.[3][4]

Causality & Mechanism: The Paal-Knorr synthesis can produce furans, pyrroles, or thiophenes from a 1,4-dicarbonyl precursor.[2] The reaction pathway is dictated by the reaction conditions and the nucleophiles present. In your synthesis, two nucleophiles are competing to react with the protonated carbonyls of the diketone: the nitrogen of 3-amino-4-methylbenzoic acid (leads to the desired pyrrole) and the enol oxygen of the diketone itself (leads to the furan byproduct).

Strongly acidic conditions (pH < 3) or the use of amine hydrochloride salts preferentially protonate the amine, reducing its nucleophilicity and favoring the furan synthesis pathway.[4][5]

Competing_Pathways cluster_pyrrole Desired Pathway cluster_furan Side Reaction Start 1-Phenylpentane-1,4-dione + 3-Amino-4-methylbenzoic acid Pyrrole_Int Hemiaminal Intermediate Start->Pyrrole_Int Weakly Acidic (e.g., Acetic Acid) Furan_Int Enol Intermediate Start->Furan_Int Strongly Acidic (e.g., HCl, H₂SO₄) Pyrrole_Product Target Pyrrole Product Pyrrole_Int->Pyrrole_Product Cyclization & Dehydration Furan_Product Furan Byproduct (2-methyl-5-phenylfuran) Furan_Int->Furan_Product Cyclization & Dehydration

Caption: Competing pyrrole and furan synthesis pathways.

Troubleshooting Protocol: Optimizing for Pyrrole Formation

  • Catalyst Selection: Avoid strong mineral acids like HCl or H₂SO₄. Use a weak acid such as glacial acetic acid, which can serve as both the catalyst and solvent.[5] This maintains a weakly acidic environment that facilitates the reaction without deactivating the amine nucleophile.

  • pH Control: The reaction should be run under neutral or weakly acidic conditions.[5] If using a co-solvent, adding a small amount of acetic acid is often sufficient to catalyze the reaction effectively.

  • Temperature Management: While heat is required, excessive temperatures can promote side reactions. Refluxing in acetic acid or a similar high-boiling solvent is a common practice. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid prolonged heating after the starting materials are consumed.

  • Amine Stoichiometry: Using a slight excess (1.1 to 1.2 equivalents) of the amine can help push the equilibrium towards the pyrrole product.

Q2: After purification, my final product's NMR spectrum shows an unexpected singlet around 3.8 ppm (or a quartet/triplet around 4.2/1.3 ppm). Mass spectrometry indicates a higher mass than expected. What is this impurity?

A2: This is almost certainly the methyl or ethyl ester of your target molecule.

This side reaction does not occur during the main condensation but rather during the workup or purification steps. The carboxylic acid functional group on your molecule is susceptible to Fischer esterification if an alcohol (like methanol or ethanol) is used as a solvent in the presence of a residual acid catalyst.[6][7]

Causality & Mechanism: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8] If you used an acid catalyst for the Paal-Knorr reaction and did not completely neutralize it before recrystallizing from methanol or ethanol, you have created the perfect conditions for ester formation.

Esterification_Workflow A Reaction Completion (Crude product in acidic medium) B Quench with Base (e.g., aq. NaHCO₃) to pH > 8 A->B Crucial Step D Purification (Recrystallization from EtOH/MeOH or Silica Gel Chromatography) A->D Incorrect Path (Acid not neutralized) C Extraction B->C C->D E Desired Carboxylic Acid D->E Correct Path F Ester Byproduct Formation D->F

Caption: Workflow to prevent esterification during workup.

Troubleshooting Protocol: Preventing and Reversing Esterification

  • Thorough Neutralization (Prevention): After the reaction is complete, cool the mixture and carefully neutralize the acid catalyst. A common procedure is to dilute the reaction mixture with water and add a base like sodium bicarbonate or sodium carbonate solution until the pH is neutral or slightly basic (pH 7-8). Confirm the pH with litmus paper or a pH meter.

  • Solvent Choice (Prevention): If possible, avoid alcohols for recrystallization. Consider solvent systems like ethyl acetate/hexanes, acetone/water, or toluene.

  • Saponification (Reversal): If the ester has already formed, it can be easily hydrolyzed back to the carboxylic acid. This process is called saponification.[9]

    • Step A: Dissolve the impure product containing the ester in a mixture of methanol or ethanol and water.

    • Step B: Add 1.5-2.0 equivalents of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Step C: Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the ester spot by TLC.

    • Step D: Cool the mixture, remove the alcohol solvent under reduced pressure, and dilute with water.

    • Step E: Acidify the aqueous solution with a strong acid (e.g., 2M HCl) until the pH is ~2-3. The desired carboxylic acid will precipitate out of the solution.

    • Step F: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Q3: My reaction is very slow with significant starting material remaining even after prolonged heating. How can I improve the conversion rate?

A3: Sluggish conversion is typically due to insufficient catalysis, low temperature, or deactivated reagents.

The rate-determining step in the Paal-Knorr synthesis is often the intramolecular cyclization of the hemiaminal intermediate.[10][11] This step requires either sufficient thermal energy or effective catalysis to proceed at a reasonable rate.

Troubleshooting Protocol: Improving Reaction Kinetics

ParameterRecommended ActionRationale
Catalyst Verify the purity and concentration of your acid catalyst. If using acetic acid, ensure it is glacial. Consider a slightly stronger, non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH) in catalytic amounts (0.05-0.1 eq).An inactive or overly dilute catalyst will not sufficiently protonate the carbonyl group, which is necessary to activate it for nucleophilic attack.
Temperature Ensure the reaction is maintained at the appropriate temperature (e.g., reflux). If the boiling point of your solvent is too low, consider switching to a higher-boiling solvent like toluene or xylene (with a catalytic amount of acid).The cyclization and dehydration steps are endothermic and require sufficient thermal energy. Higher temperatures increase the reaction rate.
Reaction Time Monitor the reaction progress using TLC. If the reaction is proceeding cleanly but slowly, simply extend the reaction time.Some Paal-Knorr reactions can require 4-24 hours for completion under classical heating conditions.[1]
Modern Techniques Consider using microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[11]Microwave energy provides rapid and efficient heating, often leading to cleaner and faster reactions.
Q4: The reaction mixture turns into a dark, tarry mess, making product isolation and purification nearly impossible. What causes this?

A4: This indicates polymerization and/or degradation of your starting materials or product.

Pyrroles and furans, while aromatic, are electron-rich heterocycles and can be sensitive to strongly acidic and oxidative conditions.[12] Harsh reaction conditions can lead to decomposition or acid-catalyzed polymerization, resulting in intractable tars.

Causality & Mechanism: The high electron density of the pyrrole ring makes it susceptible to attack by electrophiles, including protons. Under very strong acidic conditions, protonation can lead to ring-opening or polymerization cascades. Similarly, the 1,4-dicarbonyl starting material can undergo acid-catalyzed self-condensation and other side reactions if the temperature is too high for too long.

Troubleshooting Protocol: Minimizing Degradation

  • Use Milder Conditions: This is the most critical factor. Avoid strong, concentrated acids and excessively high temperatures. Use the mildest conditions that afford a reasonable reaction rate (e.g., refluxing in glacial acetic acid).[1][12]

  • Control the Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to discoloration and tar formation.

  • Anhydrous Conditions: Ensure your reagents and solvents are reasonably dry. While the reaction produces water, starting under anhydrous conditions can sometimes lead to cleaner reactions by preventing certain water-mediated side reactions.[12]

  • Purification Strategy: If a small amount of tar is unavoidable, try to remove it before column chromatography. This can sometimes be achieved by dissolving the crude product in a suitable solvent and filtering it through a small plug of silica gel or celite to capture the polymeric baseline material.

References

  • Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Slideshare. (n.d.). Pyrrole. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid is a complex molecule featuring a polar carboxylic acid group and a bulky, nonpolar N-aryl pyrrole substituent. This bifunctional nature presents distinct challenges during purification. Common issues include poor crystallization, co-crystallization of impurities, and problematic chromatographic behavior. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to assist researchers in obtaining this compound with high purity.

Section 1: Understanding the Impurity Profile

A robust purification strategy begins with understanding the potential impurities. The target molecule is typically synthesized via a Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2][3] This reaction, while efficient, can generate several characteristic impurities.

cluster_SM Synthesis Inputs cluster_IM Potential Impurities SM Starting Materials IM Impurities Product Target Product: 4-methyl-3-(2-methyl-5-phenyl- 1H-pyrrol-1-yl)benzoic acid Dicarbonyl 1-phenyl-1,4-pentanedione Dicarbonyl->Product Paal-Knorr Condensation UnreactedDicarbonyl Unreacted Dicarbonyl Dicarbonyl->UnreactedDicarbonyl Incomplete Reaction Furan Furan Byproduct (from self-condensation of dicarbonyl) Dicarbonyl->Furan Acidic Side Reaction Amine 3-amino-4-methylbenzoic acid Amine->Product UnreactedAmine Unreacted Amine Amine->UnreactedAmine Incomplete Reaction

Caption: Paal-Knorr synthesis pathway and common impurities.

FAQ: What are the primary impurities I should expect?

Answer: The most common impurities originating from a Paal-Knorr synthesis are:

  • Unreacted Starting Materials: Residual 3-amino-4-methylbenzoic acid and 1-phenyl-1,4-pentanedione. The amino-benzoic acid is particularly common due to its potential for lower reactivity.

  • Furan Byproduct: Under overly acidic conditions (pH < 3), the 1,4-dicarbonyl can self-condense to form a furan derivative instead of reacting with the amine.[1]

  • Solvent Residues: Residual high-boiling point solvents used in the reaction, such as acetic acid or toluene.

  • Dark, Tarry Materials: Polypyrrolic or other polymeric side products can form, especially if the reaction is overheated or run for an extended period.

Section 2: Troubleshooting Crystallization

Crystallization is the most common and cost-effective method for purifying carboxylic acids. However, the bulky, nonpolar substituent on the target molecule can complicate this process.

FAQ: My product is "oiling out" instead of crystallizing. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the compound's solubility in the cooling solvent is still too high, or the cooling process is too rapid, causing it to separate as a liquid phase (an oil) rather than an ordered solid crystal lattice.

Causality: The large phenyl-pyrrole group can disrupt the hydrogen-bonding networks that typically facilitate the crystallization of benzoic acids.[4] This makes the molecule "greasier" and more prone to remaining in a disordered, liquid-like state.

Troubleshooting Steps:

  • Reduce Cooling Rate: After dissolving the crude product at an elevated temperature, allow the solution to cool to room temperature slowly over several hours, then transfer it to a 0-4 °C refrigerator. Do not place it directly in an ice bath.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a single crystal to the supersaturated solution to initiate nucleation.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.

  • Re-evaluate Your Solvent System: The solvent may be too good. Consider adding an "anti-solvent" – a solvent in which your compound is poorly soluble but is miscible with your primary solvent.

FAQ: How do I select the best solvent system for recrystallization?

Answer: The ideal system is a solvent (or solvent pair) that fully dissolves your compound at an elevated temperature but provides very low solubility at room temperature or below.

Protocol: Systematic Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude material into several different test tubes.

  • Single Solvent Screening: To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. A good candidate will show poor solubility at room temperature. See the table below for suggestions.

  • Heating: Heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound near its boiling point.

  • Cooling: Allow the successful tubes to cool to room temperature. The best solvent will produce a high yield of crystalline solid.

  • Mixed Solvent Screening (if needed): If no single solvent is ideal, select a "good" solvent (high solubility) and a "bad" or "anti-solvent" (low solubility). Dissolve the compound in a minimal amount of the hot "good" solvent, then add the "bad" solvent dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent ClassExamplesRationale
Alcohols Isopropanol, Ethanol, MethanolGood for dissolving the polar carboxylic acid group. Often used with water as an anti-solvent.
Esters Ethyl AcetateA moderately polar solvent that can often balance the solubility of both parts of the molecule.
Aromatic TolueneGood for dissolving the nonpolar phenyl-pyrrole moiety. Often used with heptane or hexane as an anti-solvent.
Ketones AcetoneA polar aprotic solvent; can be effective but sometimes has high solubility even when cold.
Ethers Dioxane, Tetrahydrofuran (THF)Generally strong solvents, more likely to be the "good" solvent in a mixed system.
Hydrocarbons Heptane, HexaneNonpolar solvents, almost always used as the "anti-solvent."
Polar Aprotic AcetonitrileCan be a good choice for inducing crystallization due to its unique dipole moment.

Section 3: Optimizing Chromatographic Purification

When crystallization fails to remove closely related impurities, column chromatography is the next logical step. However, the acidic nature of the target compound requires special considerations.

FAQ: Why am I seeing severe peak tailing on my silica gel column, and how can I prevent it?

Answer: Peak tailing is a classic problem when purifying carboxylic acids on standard silica gel.

Causality: Silica gel is weakly acidic, and its surface is covered with silanol (Si-OH) groups. The carboxylic acid group of your molecule can engage in strong, non-ideal interactions (hydrogen bonding and acid-base interactions) with these silanol groups. This causes a portion of the molecules to "stick" to the stationary phase and elute slowly, resulting in a tailed peak.

Solution: Eluent Modification The most effective solution is to suppress the ionization of your compound's carboxylic acid group by acidifying the mobile phase. This ensures the molecule remains in its neutral, protonated form, minimizing interactions with the silica surface.

Protocol: Modified Silica Gel Chromatography

  • Select a Base Eluent: A good starting point is a mixture of a nonpolar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate). Based on TLC analysis, find a ratio that gives your product an Rf value of approximately 0.2-0.3.

  • Acidify the Eluent: Add 0.5% to 1% acetic acid to your chosen mobile phase (e.g., for 1 L of 70:30 Hexane:Ethyl Acetate, add 5-10 mL of glacial acetic acid).

  • Prepare the Column: Slurry pack your silica gel using the acidified eluent. It is crucial to use the acidified eluent for packing and running the column to ensure the column is fully equilibrated.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, you can pre-adsorb the compound onto a small amount of silica gel (dry loading).

  • Elute and Collect: Run the column with the acidified eluent, collecting fractions and monitoring by TLC.

  • Workup: Combine the pure fractions. Be aware that you will need to remove the acetic acid during the solvent evaporation step. This can be achieved by co-evaporation with a nonpolar solvent like toluene or by a mild aqueous wash if the product is not water-soluble.

Start Crude Product Decision1 Attempt Recrystallization Start->Decision1 Step1 Screen Solvents & Recrystallize Decision1->Step1 Yes Step2 Perform Column Chromatography (Acidified Eluent) Decision1->Step2 No (oils out) Check1 Purity Check (TLC, NMR) Step1->Check1 Check1->Step2 Impure End Pure Product Check1->End Pure Check2 Purity Check (TLC, NMR) Step2->Check2 Check2->End Pure AdvPur Consider Advanced Purification (Prep-HPLC) Check2->AdvPur Impure

Caption: Decision workflow for purification strategy.

FAQ: Are there alternatives to silica gel for chromatography?

Answer: Yes. If tailing persists or separation is poor, consider these alternatives:

  • Reversed-Phase Chromatography (C18): In this technique, the stationary phase is nonpolar (C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). The carboxylic acid group can be suppressed by acidifying the mobile phase with formic acid or trifluoroacetic acid (TFA). This is the basis for most preparative HPLC purifications.[5]

  • Ion-Exchange Chromatography: This method separates molecules based on charge. An anion-exchange resin could be used to bind the carboxylate anion of your product, allowing neutral impurities to be washed away. The product is then eluted by changing the pH or increasing the salt concentration.[5][6]

References

  • Dobrzanska, L., & Jaskolski, M. (2012). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 11), 1480–1491. [Link]

  • Lee, J. K., et al. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels, 23(12), 5998–6005. [Link]

  • Eyal, A. M., & Canari, R. (1991). Carboxylic acid purification and crystallization process. U.S.
  • Jacquin, M., & Verpy, C. (2000). Method for crystallising carboxylic acid.
  • Gasparic, J., & Petránek, J. (1994). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography A, 665(1), 1-17. [Link]

  • Zhang, X., et al. (2014). Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. Chemical Communications, 50(76), 11139-11141. [Link]

  • Sencar, J., & Leitgeb, M. (2014). Process for the purification of carboxylic acids.
  • Lim, K. H., & Ibrahim, W. A. W. (2013). Ion Exclusion Chromatography of Aromatic Acids. Journal of Chromatographic Science, 51(8), 747–755. [Link]

  • Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
  • Han, Y., et al. (2012). Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure. Journal of Chromatographic Science, 50(9), 819-823. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Journal of Chemical and Pharmaceutical Research, 10(10), 1-13. [Link]

Sources

Technical Support Center: Stabilizing 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Welcome to the technical support center for 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on enhancing the stability of this compound in solution. By understanding its structural liabilities and applying targeted formulation strategies, you can overcome common challenges encountered during experimental and developmental stages.

Introduction: Understanding the Stability Challenges

The molecule this compound possesses two key structural motifs that are critical to consider for its stability in solution: the pyrrol-1-yl benzoic acid core.

  • The Pyrrole Ring: The five-membered aromatic pyrrole ring is electron-rich, making it susceptible to oxidation. This can be exacerbated by exposure to air (atmospheric oxygen), light, and certain metal ions.[1][2] Degradation of the pyrrole moiety often leads to the formation of colored oligomers and polymers, which can be a primary indicator of instability.[2]

  • The Benzoic Acid Group: As a carboxylic acid, the ionization state of the benzoic acid moiety is pH-dependent.[3][4] This influences not only its solubility but also its reactivity and potential for interactions with other components in the formulation. Carboxylic acid-containing drugs can exhibit pH-dependent stability, which can impact their shelf life and efficacy.[5] Benzoic acid has a pKa of approximately 4.2, and its derivatives are often used as preservatives due to their antimicrobial properties.[3]

The interplay between these two functional groups dictates the overall stability profile of the molecule. This guide will provide a structured approach to identifying and mitigating these instabilities.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address common issues you may encounter during your experiments.

Issue 1: Discoloration and Precipitation in Solution

Question: My solution of this compound is turning yellow/brown and a precipitate is forming over time. What is causing this and how can I prevent it?

Answer: This is a classic sign of degradation, likely involving both oxidation of the pyrrole ring and pH-dependent solubility issues of the benzoic acid.

Causality:

  • Oxidation: The pyrrole ring is likely oxidizing upon exposure to air and/or light, leading to the formation of colored degradation products.[2]

  • Precipitation: The benzoic acid moiety has poor aqueous solubility at acidic pH.[5] If the pH of your solution is close to or below the pKa of the carboxylic acid group (around 4.2), the compound will be in its less soluble, protonated form, causing it to precipitate.[3]

Troubleshooting Steps:

  • Control the Atmosphere:

    • Immediate Action: If you are working with the compound in solution, ensure the solvent is deoxygenated by sparging with an inert gas like nitrogen or argon.[2]

    • Long-Term Storage: For stock solutions, use amber vials to protect from light and consider blanketing the headspace with an inert gas before sealing.[2][6] Store at low temperatures (-20°C or -80°C) to slow down degradation kinetics.[2]

  • pH Adjustment and Buffer Selection:

    • Increase pH: To improve solubility, adjust the pH of the solution to be at least 1.5 to 2 units above the pKa of the benzoic acid. A pH in the range of 6.0-7.5 is a good starting point. At higher pH, the carboxylic acid will be in its ionized, more soluble form.[5]

    • Use a Buffer: Employ a suitable buffer system (e.g., phosphate or citrate buffer) to maintain a stable pH. This is crucial as changes in pH can lead to precipitation.[7]

  • Incorporate Antioxidants:

    • Consider adding a small amount of an antioxidant to your formulation, provided it doesn't interfere with your downstream applications. Common choices include:

      • Butylated hydroxytoluene (BHT)

      • Ascorbic acid

      • Sodium metabisulfite

    • The pyrrole moiety's N-H group can act as a hydrogen atom donor, a key mechanism for antioxidant activity, but this also makes it susceptible to reacting with radicals.[8][9] Adding a sacrificial antioxidant can protect the primary molecule.

Issue 2: Inconsistent Results in Biological Assays

Question: I am seeing variable results in my cell-based or enzymatic assays. Could this be related to the stability of my compound in the assay media?

Answer: Absolutely. The complex nature of biological media can significantly impact the stability of your compound, leading to a decrease in the effective concentration over the course of the experiment.

Causality:

  • pH of Media: Most cell culture media are buffered around pH 7.2-7.4, which is generally favorable for the solubility of the benzoic acid moiety. However, cellular metabolism can cause local pH shifts.

  • Oxidative Stress: The presence of dissolved oxygen, metal ions, and reactive oxygen species (ROS) generated by cells can accelerate the oxidation of the pyrrole ring.[10]

  • Binding to Media Components: The compound may non-specifically bind to proteins (like serum albumin) in the media, reducing its free concentration.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a stable, concentrated stock solution immediately before each experiment.

  • Assess Stability in Media:

    • Perform a time-course experiment where you incubate the compound in the assay media under the same conditions as your experiment (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the parent compound using a stability-indicating analytical method like HPLC-UV.[11][12]

  • Consider Antioxidants: If significant degradation is observed, you may consider adding a biocompatible antioxidant to the media, but be sure to run controls to ensure the antioxidant itself does not affect the biological system.

  • Use Serum-Free Media (if possible): If protein binding is suspected, evaluate if your assay can be performed in serum-free or low-serum conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[13] This helps in developing a stability-indicating analytical method.

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • Compound of interest

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Phosphate buffer (pH 7.4)

  • HPLC system with UV or DAD detector[14]

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Set Up Stress Conditions: For each condition, add a specific volume of the stock solution to the stressor solution to achieve a final concentration of approximately 100 µg/mL.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. Pyrrole-containing structures can be particularly unstable in alkaline mediums.[15]

    • Oxidation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours, then dissolve for analysis.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines. Pyrrole moieties can undergo direct and indirect photodegradation.[6]

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples by a reverse-phase HPLC method. A phenyl-bonded stationary phase can be particularly useful for aromatic compounds.[11]

    • Monitor the decrease in the peak area of the parent compound.

    • Observe the formation of new peaks, which represent degradation products.

Protocol 2: Developing a Stabilized Formulation

Objective: To prepare a stabilized aqueous solution of the compound for research use.

Materials:

  • Compound of interest

  • Co-solvent (e.g., Propylene glycol, Ethanol)[16]

  • Buffering agent (e.g., Sodium phosphate dibasic, Sodium phosphate monobasic)

  • Antioxidant (e.g., Ascorbic acid)

  • Purified water, deoxygenated

Procedure:

  • Solubilization:

    • In a volumetric flask, dissolve the required amount of the compound in a minimal amount of the co-solvent (e.g., 10-20% of the final volume).

  • Addition of Excipients:

    • Add the buffering agents to approximately 70% of the final volume of deoxygenated water and stir until dissolved.

    • Add the antioxidant and stir until dissolved.

  • Combining and pH Adjustment:

    • Slowly add the dissolved compound solution to the aqueous buffer solution while stirring.

    • Adjust the pH to the target range (e.g., 7.0-7.4) using a dilute solution of NaOH or HCl.

  • Final Volume:

    • Bring the solution to the final volume with deoxygenated water.

  • Storage:

    • Filter the solution through a 0.22 µm filter into a sterile, amber glass vial.

    • Blanket the headspace with nitrogen or argon before sealing.

    • Store at 2-8°C.

Data Summary Table

The following table provides a hypothetical pH-stability profile based on the known chemistry of the functional groups. This should be confirmed experimentally.

pHExpected SolubilityPrimary Degradation PathwayRecommended Action
< 4.0PoorPrecipitationIncrease pH, use co-solvents.
4.0 - 6.0Moderate to GoodOxidationUse antioxidants, protect from light, deoxygenate solvent.
6.0 - 8.0GoodOxidationUse antioxidants, protect from light, deoxygenate solvent.
> 8.0GoodBase-catalyzed hydrolysisAvoid highly alkaline conditions.

Visual Diagrams

Degradation Pathway

API 4-methyl-3-(2-methyl-5-phenyl- 1H-pyrrol-1-yl)benzoic acid Oxidation Oxidative Degradation API->Oxidation O2, Light, Metal Ions Hydrolysis Hydrolytic Degradation API->Hydrolysis H+ / OH- Photodegradation Photodegradation API->Photodegradation UV/Vis Light Degradant1 Pyrrole Ring-Opened Products (Colored Oligomers) Oxidation->Degradant1 Degradant2 Hydrolyzed Products Hydrolysis->Degradant2 Degradant3 Photo-oxidized Products Photodegradation->Degradant3

Caption: Potential degradation pathways for the target molecule.

Stability Enhancement Workflow

Start Instability Observed (e.g., Discoloration, Precipitation) ForcedDeg Perform Forced Degradation Study (Acid, Base, Oxidative, Light, Heat) Start->ForcedDeg DevelopMethod Develop Stability-Indicating Analytical Method (e.g., HPLC) ForcedDeg->DevelopMethod Identify Identify Key Stress Factors (e.g., pH, Oxygen, Light) DevelopMethod->Identify Formulate Design Stabilized Formulation Identify->Formulate pH pH Control (Buffers pH 6-8) Formulate->pH Antioxidant Add Antioxidant (e.g., BHT, Ascorbic Acid) Formulate->Antioxidant Inert Inert Conditions (Deoxygenate, N2 Blanket) Formulate->Inert Protect Protect from Light (Amber Vials) Formulate->Protect Confirm Confirm Stability of New Formulation pH->Confirm Antioxidant->Confirm Inert->Confirm Protect->Confirm

Caption: Workflow for troubleshooting and enhancing stability.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Recent Trends in Stability Indicating Analytical Method for Drug Substance. (N.D.).
  • Muszalska, I., Ciemniejewski, M. P., Lesniewska, M. A., Szkatuła, D., & Malinka, W. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • McNeill, K. (2019). Exploring the photodegradation of pyrroles.McNeill Research Group.
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.PMC - PubMed Central. (N.D.).
  • From Food to Industry: The Versatile Applications of Benzoic Acid.Annexe Chem Pvt Ltd. (N.D.).
  • Vo, H. T. M., Rahardja, N., Kim, Y., & Kawa, Z. (2021). PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS.IPSF.
  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells.PMC - PubMed Central. (N.D.).
  • MacLean, D., Chapman, T., Dobrowolski, P., Thompson, A., & Barclay, L. R. C. (2008). Solvent Effects and the Nature of the Attacking Radical on Antioxidant Activities and Mechanisms of Pyrroles, Dipyrrinones, and Bile Pigments.The Journal of Organic Chemistry, 73(19), 7580–7589.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Pyrrole.Wikipedia. (N.D.).
  • Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Deriv
  • Muszalska, I. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary.Acta Poloniae Pharmaceutica, 67(3), 233–238.
  • Effect of pH on stability of drugs, importance of pH on stability of drugs.Slideshare. (N.D.).
  • Development of forced degradation and stability indicating studies of drugs—A review.NIH. (N.D.).
  • Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335–358). Elsevier Inc.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

Sources

Reducing cytotoxicity of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid in non-target cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is intended for researchers, scientists, and drug development professionals utilizing 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid. While this compound and its structural analogs show promise in various therapeutic areas, a common challenge in preclinical development is managing off-target cytotoxicity.[1] This document provides a structured troubleshooting framework and detailed protocols to help diagnose and mitigate cytotoxic effects in non-target cell lines, thereby improving the compound's therapeutic index. Our approach is grounded in established principles of toxicology and cell biology to ensure you can systematically address experimental hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your in vitro experiments.

Q1: I'm observing high levels of cytotoxicity in my non-target/control cell line at concentrations where my target cells are also affected. How do I begin to diagnose the underlying cause?

A1: This is a critical first step in optimizing your experimental window. The goal is to determine the mode of cell death before you can identify the mechanism. A multi-assay approach is essential for a comprehensive diagnosis.

Causality: Different cytotoxic mechanisms leave distinct cellular fingerprints. A general cell viability assay like an MTT will tell you if cells are dying, but not how. By concurrently assessing apoptosis and necrosis, you can build a more detailed picture. For instance, high Annexin V staining with low Propidium Iodide (PI) uptake suggests apoptosis is the primary death pathway. Conversely, high PI uptake points towards necrosis, which might indicate severe membrane damage or metabolic collapse.

Recommended Workflow:

G cluster_mech Mechanism Investigation start High Cytotoxicity Observed in Non-Target Cells step1 Step 1: Confirm Mode of Cell Death start->step1 assay1 Annexin V / PI Staining (Flow Cytometry) step1->assay1 assay2 LDH Release Assay (Necrosis) step1->assay2 assay3 Caspase-3/7 Activity Assay (Apoptosis) step1->assay3 interp Step 2: Interpret Results assay1->interp assay2->interp assay3->interp path1 Primary Pathway: Apoptosis (High Annexin V / Caspase Activity) interp->path1 path2 Primary Pathway: Necrosis (High PI / LDH Release) interp->path2 next_diag Step 3: Investigate Upstream Mechanisms (See Q2 & Q3) path1->next_diag path2->next_diag mech1 Oxidative Stress mech2 Mitochondrial Dysfunction mech3 Off-Target Kinase Inhibition

Caption: Diagnostic workflow for characterizing unintended cytotoxicity.

Initial Diagnostic Assays:

AssayPrincipleImplication of Positive Result
MTT/XTT Assay Measures metabolic activity via mitochondrial dehydrogenases.General reduction in cell viability.
Annexin V/PI Staining Annexin V detects phosphatidylserine externalization in early apoptosis; PI stains the nucleus of late apoptotic/necrotic cells with compromised membranes.High Annexin V+/PI- suggests apoptosis; High Annexin V+/PI+ suggests late apoptosis or necrosis.
LDH Cytotoxicity Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[1]Indicates membrane damage and necrosis.
Caspase-Glo® 3/7 Assay A luminescent assay that measures the activity of caspases-3 and -7, key executioners of apoptosis.Confirms apoptosis as a significant cell death pathway.

Detailed protocols for these assays are provided in the "Experimental Protocols" section.

Q2: My results point towards apoptosis mediated by oxidative stress. What are the likely mechanisms and how can I mitigate this?

A2: Oxidative stress is a common off-target effect where a compound leads to an imbalance of reactive oxygen species (ROS) and antioxidants.[2] Many small molecules can undergo redox cycling or interact with mitochondrial electron transport chain components, generating superoxide radicals.

Causality: The overproduction of ROS can damage lipids, proteins, and DNA, culminating in the activation of intrinsic apoptotic pathways. A key event is the disruption of the mitochondrial membrane potential (ΔΨm), leading to the release of cytochrome c and subsequent caspase activation.

Step 1: Confirm and Quantify ROS Production

Use a probe like DCFH-DA (2′,7′-dichlorodihydrofluorescein diacetate), which becomes fluorescent upon oxidation. A time-course and dose-response experiment is crucial to correlate ROS production with the onset of apoptosis.

Step 2: Assess Mitochondrial Health

Measure the mitochondrial membrane potential (ΔΨm) using a fluorescent probe like TMRE or JC-1. A decrease in ΔΨm is a classic indicator of mitochondrial-mediated apoptosis.

Step 3: Mitigation Strategies

  • Co-treatment with Cytoprotective Agents: The most direct approach is to co-administer an antioxidant.[3] N-acetylcysteine (NAC) is a widely used glutathione precursor and ROS scavenger that can help determine if the observed cytotoxicity is ROS-dependent.[2]

  • Structural Modification: In the long term, medicinal chemistry efforts could focus on modifying the compound to reduce its redox potential without compromising on-target activity. This is a key strategy in rational drug design.[4]

Experimental Mitigation Workflow:

G start Hypothesis: Cytotoxicity is ROS-Mediated exp_setup Experimental Setup start->exp_setup group1 Group 1: Cells + Vehicle exp_setup->group1 group2 Group 2: Cells + Compound exp_setup->group2 group3 Group 3: Cells + Compound + NAC exp_setup->group3 group4 Group 4: Cells + NAC only exp_setup->group4 assays Perform Assays group1->assays group2->assays group3->assays group4->assays assay1 ROS Detection (DCFH-DA) assays->assay1 assay2 Apoptosis Assay (Annexin V) assays->assay2 analysis Analyze & Conclude assay1->analysis assay2->analysis result Expected Outcome: Group 3 shows significantly reduced ROS and apoptosis compared to Group 2. analysis->result

Sources

Artifacts in analytical measurements of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analytical measurement of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the analysis of this molecule. As Senior Application Scientists, we have compiled this resource based on established principles of analytical chemistry and extensive experience with related molecular structures.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Chromatography Issues

1. Why am I seeing poor peak shape (tailing or fronting) for my compound in reverse-phase HPLC?

Poor peak shape for acidic compounds like this compound is a common artifact. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the sample solvent.

  • Cause 1: Silanol Interactions. Residual, un-capped silanol groups on the silica-based stationary phase (e.g., C18) are acidic and can engage in strong ionic interactions with the deprotonated carboxylate group of your molecule. This leads to a portion of the analyte being more strongly retained, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the benzoic acid moiety by lowering the mobile phase pH. The pKa of benzoic acid is approximately 4.2. By adding a small amount of an acidifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase to bring the pH to between 2.5 and 3.5, you will ensure the carboxyl group is protonated (neutral). This minimizes silanol interactions and significantly improves peak shape.[1]

    • Use of a Modern, End-Capped Column: Employ a high-purity silica column with advanced end-capping to reduce the number of accessible free silanols.

    • Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase (e.g., pure acetonitrile or DMSO when the mobile phase is 50% acetonitrile) can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase composition.

  • Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak fronting.

  • Troubleshooting Steps:

    • Reduce Injection Volume/Concentration: Systematically decrease the amount of sample injected onto the column until a symmetrical peak is achieved.[2]

Poor_Peak_Shape_Troubleshooting start Poor Peak Shape (Tailing/Fronting) check_overload Is sample concentration high? start->check_overload reduce_conc Reduce concentration/ injection volume check_overload->reduce_conc Yes check_ph Is mobile phase pH > pKa (~4.2)? check_overload->check_ph No good_peak Symmetrical Peak reduce_conc->good_peak adjust_ph Add acidifier (e.g., 0.1% Formic Acid) to lower pH to 2.5-3.5 check_ph->adjust_ph Yes check_solvent Is sample solvent stronger than mobile phase? check_ph->check_solvent No adjust_ph->good_peak dissolve_in_mp Dissolve sample in mobile phase check_solvent->dissolve_in_mp Yes check_solvent->good_peak No dissolve_in_mp->good_peak

Troubleshooting workflow for poor peak shape.

2. My retention time is shifting between injections. What are the likely causes?

Retention time instability is a frustrating issue that points to a lack of equilibrium in the HPLC system or changes in the mobile phase.

  • Cause 1: Insufficient Column Equilibration. This is the most common cause, especially when running gradients. If the column is not fully returned to its initial state before the next injection, retention times will vary.

    • Solution: Increase the column equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.[3]

  • Cause 2: Mobile Phase Composition Change.

    • On-line Mixing Issues: Problems with the pump's proportioning valves can lead to inconsistent mobile phase composition.[1]

    • Solvent Volatility: If one of your mobile phase components (e.g., acetonitrile) is more volatile than the other, its concentration can change over time due to evaporation.

    • Solution: Ensure your mobile phase is properly degassed.[4] Cover your solvent reservoirs. For critical analyses, consider pre-mixing the mobile phase manually to rule out pump mixing issues.

  • Cause 3: Temperature Fluctuations. Column temperature significantly affects retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.[3]

3. I'm observing an unexpected peak that grows over time in my sample solution. What could it be?

The appearance and growth of a new peak suggest that your compound is degrading in the sample solvent. Given the structure, two primary degradation pathways are plausible: oxidation and hydrolysis.

  • Cause 1: Oxidation of the Pyrrole Ring. Pyrrole rings are electron-rich and can be susceptible to oxidation, especially when exposed to air and light.[5][6] This can lead to the formation of various oxidized species, which would likely be more polar and elute earlier in a reverse-phase separation. This degradation is often accompanied by a color change in the solution, from colorless to yellow or brown.[6]

  • Cause 2: Hydrolysis. While less common for the N-aryl bond under typical analytical conditions, extreme pH in the sample diluent could potentially promote hydrolysis over extended periods.

  • Troubleshooting and Identification:

    • Sample Preparation: Prepare samples fresh and immediately before analysis. Store stock solutions at low temperatures (e.g., 4°C) and protected from light.

    • Solvent Choice: Ensure your sample solvent is neutral and free of oxidizing contaminants.

    • Peak Identification: Use LC-MS to obtain the mass of the unknown peak. An increase in mass by 16 amu (m/z) would strongly suggest the formation of an N-oxide or a hydroxylated species.

    • Forced Degradation Study: To confirm the identity of the degradant, perform a forced degradation study by intentionally exposing the compound to oxidative stress (e.g., dilute hydrogen peroxide).[7] If the peak generated matches your unknown peak, it confirms oxidative degradation.

Mass Spectrometry Issues

1. I am having trouble detecting my compound with good sensitivity in LC-MS. What can I do?

The dual functionality of a carboxylic acid and a relatively non-polar heterocyclic system presents unique challenges for ionization.

  • Cause 1: Poor Ionization Efficiency. Carboxylic acids can be difficult to ionize efficiently, and the overall molecule may not have a readily available site for protonation in positive ion mode.[8]

  • Troubleshooting Steps:

    • Switch to Negative Ion Mode (ESI-): The benzoic acid moiety makes this molecule an ideal candidate for negative ion electrospray ionization (ESI-). In this mode, the carboxylic acid will readily lose a proton to form the [M-H]⁻ ion, which is often detected with high sensitivity.[8]

    • Optimize Mobile Phase for ESI-: To enhance deprotonation, use a mobile phase with a slightly basic pH or add a small amount of a basic modifier like ammonium acetate or a very dilute ammonium hydroxide solution.

    • Address Matrix Effects: Biological or complex sample matrices can suppress the ionization of your analyte.[9] Dilute your sample to reduce the concentration of interfering components. If possible, use an isotopically labeled internal standard to correct for matrix effects.

    • Consider Derivatization: For very challenging cases, derivatizing the carboxylic acid can improve its chromatographic properties and ionization efficiency.[10][11][12] However, this adds an extra step to sample preparation.

2. I see a significant in-source fragment corresponding to the loss of 44 Da. Is this expected?

Yes, this is a very common and expected artifact for molecules containing a carboxylic acid group when analyzed by mass spectrometry.

  • Explanation: In-Source Decarboxylation. The loss of 44 Da corresponds to the neutral loss of carbon dioxide (CO₂) from the molecule. This process, known as decarboxylation, can occur in the heated ESI source before the ions enter the mass analyzer.[8][13] It is essentially a thermally-induced degradation.

  • What to Do:

    • Acknowledge, Don't Eliminate: This in-source fragment can be analytically useful as a confirmation of the presence of a carboxylic acid group.

    • Optimize Source Temperature: If the in-source fragment is excessively intense compared to the parent ion, you can try to reduce the ESI source temperature or drying gas temperature. This may decrease the extent of decarboxylation and increase the relative abundance of your desired molecular ion.

    • Use the Fragment for Quantification (with caution): In some cases, if the decarboxylation is highly reproducible, the fragment ion can be used for quantification, but it is generally preferable to use the parent molecular ion.

3. What are the expected major fragmentation pathways for this molecule in tandem MS (MS/MS)?

Understanding the fragmentation pattern is crucial for structural confirmation and for developing multiple reaction monitoring (MRM) methods.

  • Negative Ion Mode ([M-H]⁻):

    • Primary Fragmentation: The most likely initial fragmentation will be the loss of CO₂ (44 Da) from the carboxylate anion. This is a very favorable fragmentation pathway for deprotonated benzoic acids.[13]

    • Secondary Fragmentation: The resulting aryl anion could undergo further fragmentation, potentially involving the pyrrole ring, though this would require higher collision energy.

  • Positive Ion Mode ([M+H]⁺):

    • Protonation Site: Protonation will likely occur on the pyrrole nitrogen or the phenyl ring.

    • Common Fragments:

      • Loss of H₂O (18 Da): Loss of water from the protonated carboxylic acid group.

      • Loss of CO (28 Da) and then H₂O: Another pathway for carboxylic acids.

      • Cleavage of the Pyrrole-Aryl Bond: The bond connecting the benzoic acid moiety to the pyrrole nitrogen can cleave, leading to fragments corresponding to each part of the molecule.

      • Pyrrole Ring Fragmentation: The substituted pyrrole ring itself can fragment, influenced by the methyl and phenyl substituents.[14]

Fragmentation_Pathways cluster_pos Positive Ion Mode (ESI+) cluster_neg Negative Ion Mode (ESI-) M_H_pos [M+H]⁺ loss_H2O [M+H - H₂O]⁺ M_H_pos->loss_H2O - 18 Da loss_CO_H2O [M+H - CO - H₂O]⁺ M_H_pos->loss_CO_H2O - 46 Da pyrrole_frag Pyrrole Ring Fragments M_H_pos->pyrrole_frag Cleavage M_H_neg [M-H]⁻ loss_CO2 [M-H - CO₂]⁻ M_H_neg->loss_CO2 - 44 Da (Decarboxylation)

Predicted MS/MS fragmentation pathways.
Sample Stability and Impurities

1. My sample solution is changing color. Is the compound degrading?

Yes, a color change, typically to yellow or dark orange, is a strong indicator of degradation. Pyrrole and its derivatives are known to be unstable when exposed to air and light, often leading to the formation of colored polymers or oxidation products.[6][15]

  • Preventative Measures:

    • Minimize Exposure: Protect your solid material and solutions from light by using amber vials and storing them in the dark.

    • Inert Atmosphere: For long-term storage of the solid, consider keeping it under an inert atmosphere (e.g., nitrogen or argon).

    • Fresh Solutions: Prepare solutions fresh for each experiment and avoid storing them at room temperature for extended periods.

2. What are some potential process-related impurities I should look for from the synthesis?

The synthesis of N-arylpyrroles often involves the Paal-Knorr reaction, which condenses a 1,4-dicarbonyl compound with a primary amine.[16][17] Potential impurities can arise from starting materials, side reactions, or incomplete reactions.

  • Potential Impurities:

    • Unreacted Starting Materials: 3-Amino-4-methylbenzoic acid and 1-phenyl-1,4-pentanedione (or a similar 1,4-dicarbonyl precursor).

    • Regioisomers: If the 1,4-dicarbonyl compound is unsymmetrical, there is a possibility of forming a regioisomeric product.

    • Products of Side Reactions: Depending on the reaction conditions, side reactions such as self-condensation of the dicarbonyl compound could occur.

  • Identification Strategy:

    • Use a high-resolution mass spectrometer to obtain accurate mass data for the impurity peaks.

    • Compare the fragmentation patterns (MS/MS) of the impurities with those of the main compound and the suspected starting materials.

Potential Impurity / Artifact Molecular Formula Monoisotopic Mass (Da) Expected m/z [M-H]⁻ Notes
Parent Compound C₁₈H₁₇NO₂279.1259278.1186Target analyte.
Decarboxylation Product C₁₇H₁₇N235.1361-In-source fragment (loss of CO₂).[13]
Oxidation Product (+O) C₁₈H₁₇NO₃295.1208294.1135Potential degradation product (e.g., N-oxide).[5]
Starting Material 1 C₈H₉NO₂151.0633150.05603-Amino-4-methylbenzoic acid.
Starting Material 2 C₁₁H₁₂O₂176.0837-1-Phenyl-1,4-pentanedione (example precursor).

Experimental Protocols

Protocol 1: Generic Reverse-Phase HPLC-UV Method

This protocol provides a starting point for the analysis of this compound.

  • Column: C18, 2.1 x 100 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • UV Detection: 254 nm (or wavelength of maximum absorbance).

  • Injection Volume: 2 µL.

  • Gradient Program:

    • Start at 30% B.

    • Linear ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B in 0.5 minutes.

    • Hold at 30% B for 3 minutes for re-equilibration.

Protocol 2: Forced Degradation Study Protocol

This protocol is used to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7]

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) as per ICH Q1B guidelines.

  • Analysis: Before injection, neutralize the acid and base samples. Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase and analyze using the developed HPLC or LC-MS method.

References

  • - PubMed

  • - ScienceDirect

  • - BenchChem

  • - Canadian Journal of Chemistry

  • - MDPI

  • - Sigma-Aldrich

  • - ResearchGate

  • - PubMed

  • - ACS Publications

  • - Life Science Journal

  • - Target Analysis

  • - ResearchGate

  • - Aurigene Pharmaceutical Services

  • - PubMed

  • - PubMed

  • - PMC - NIH

  • - Canadian Science Publishing

  • - NIH

  • - BenchChem

  • - ResearchGate

  • - Phenomenex

  • - IJCRT.org

  • - Restek

  • - SCION Instruments

  • - Chemistry LibreTexts

  • - Chemistry Stack Exchange

  • - Journal of Chemical Technology and Metallurgy

  • - YouTube

  • - ResearchGate

  • - PMC - NIH

  • - University of Alabama at Birmingham

  • - MDPI

  • - Scribd

  • - PubMed

  • - ResearchGate

  • - Organic Chemistry Portal

  • - BenchChem

  • - TSJ Journals

  • - ResearchGate

  • - ResearchGate

  • - NIH

  • - MDPI

  • - NIH

  • - MDPI

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid and Known cPLA₂α Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Cytosolic Phospholipase A₂α (cPLA₂α)

The targeted inhibition of key enzymes in inflammatory pathways represents a cornerstone of modern therapeutic development. Cytosolic phospholipase A₂α (cPLA₂α) has emerged as a critical upstream regulator of the arachidonic acid cascade, a signaling pathway responsible for the production of a wide array of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. The activation of cPLA₂α and its subsequent release of arachidonic acid from membrane phospholipids is a rate-limiting step in the inflammatory response, making it an attractive target for novel anti-inflammatory agents.

This guide introduces 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid , a novel small molecule with structural motifs—namely the pyrrole and benzoic acid moieties—suggestive of potential cPLA₂α inhibitory activity. While the definitive molecular target of this compound is the subject of ongoing investigation, its structural characteristics provide a strong rationale for its evaluation as a cPLA₂α inhibitor.

Herein, we present a comparative efficacy analysis of this putative cPLA₂α inhibitor alongside a panel of well-characterized and potent inhibitors of this enzyme: Pyrrophenone , Efipladib (WAY-196025) , and AVX235 (GK470) . This guide will provide a head-to-head comparison of their inhibitory potency, delve into the mechanistic underpinnings of cPLA₂α inhibition, and offer a detailed experimental protocol for the direct comparative assessment of these compounds in a cellular context.

The Arachidonic Acid Signaling Pathway: A Central Role for cPLA₂α

The enzymatic activity of cPLA₂α is the initiating step in a complex signaling cascade that ultimately leads to the production of eicosanoids. Understanding this pathway is crucial for appreciating the therapeutic potential of its inhibitors.

Arachidonic_Acid_Pathway Arachidonic Acid Signaling Pathway cluster_inhibition Inhibitory Action Membrane_Phospholipids Membrane Phospholipids cPLA2a cPLA₂α Membrane_Phospholipids->cPLA2a Arachidonic_Acid Arachidonic Acid (AA) COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX cPLA2a->Arachidonic_Acid Hydrolysis Prostaglandins Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes Leukotrienes Leukotrienes->Inflammation COX->Prostaglandins LOX->Leukotrienes Inhibitors cPLA₂α Inhibitors (e.g., this compound, Pyrrophenone, Efipladib, AVX235) Inhibitors->cPLA2a Inhibition

Caption: The cPLA₂α-mediated release of arachidonic acid from membrane phospholipids and its subsequent metabolism.

Comparative Efficacy of cPLA₂α Inhibitors

The potency of an inhibitor is a critical parameter in drug development. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a biological target by 50%. The table below presents a comparison of the reported IC₅₀ values for the selected known cPLA₂α inhibitors.

InhibitorTargetAssay TypeIC₅₀ ValueMechanism of ActionReference(s)
Pyrrophenone Human cPLA₂αEnzyme Assay4.2 nMReversible[1][2][3]
Arachidonic Acid ReleaseCellular Assay (THP-1 cells)24 nMReversible[2][3]
Efipladib (WAY-196025) cPLA₂αEnzyme Assay40 nMNot explicitly stated, inferred as direct inhibition[4]
AVX235 (GK470) Arachidonic Acid ReleaseCellular Assay (SW982 synoviocytes)600 nMNot explicitly stated, inferred as direct inhibition

Expert Insights: The data clearly positions Pyrrophenone as a highly potent inhibitor of cPLA₂α in both enzymatic and cellular assays, with an IC₅₀ in the low nanomolar range. Efipladib also demonstrates potent inhibition in the nanomolar range. AVX235, while still a potent inhibitor, shows a higher IC₅₀ in a cellular context. It is important to note that direct comparison of IC₅₀ values across different studies and assay conditions should be interpreted with caution. The provided experimental protocol will allow for a direct, head-to-head comparison of these compounds, including this compound, under identical conditions.

Experimental Protocol: Cell-Based Arachidonic Acid Release Assay

To directly compare the efficacy of this compound with Pyrrophenone, Efipladib, and AVX235, a cell-based arachidonic acid release assay is the gold standard. This assay measures the ability of a compound to inhibit the release of arachidonic acid from the cell membrane following stimulation.

Experimental_Workflow Arachidonic Acid Release Assay Workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment and Stimulation cluster_analysis Analysis Cell_Culture 1. Culture cells (e.g., THP-1 monocytes) to sub-confluency Labeling 2. Label cells with [³H]-arachidonic acid (0.5 µCi/mL) for 18-24 hours Cell_Culture->Labeling Washing1 3. Wash cells to remove unincorporated [³H]-AA Labeling->Washing1 Preincubation 4. Pre-incubate cells with varying concentrations of inhibitors for 30-60 minutes Washing1->Preincubation Stimulation 5. Stimulate cells with a calcium ionophore (e.g., A23187) to induce AA release Preincubation->Stimulation Collection 6. Collect the cell culture supernatant Stimulation->Collection Measurement 7. Quantify the amount of released [³H]-AA using liquid scintillation counting Collection->Measurement Calculation 8. Calculate the percentage of inhibition and determine the IC₅₀ value Measurement->Calculation

Caption: A stepwise workflow for the cell-based arachidonic acid release assay.

Detailed Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a suitable cell line, such as human monocytic THP-1 cells, in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Plate the cells in 24-well plates at a density that will result in a sub-confluent monolayer at the time of the assay.

  • Radiolabeling with [³H]-Arachidonic Acid:

    • Replace the culture medium with fresh medium containing [³H]-arachidonic acid at a final concentration of 0.5 µCi/mL.

    • Incubate the cells for 18-24 hours to allow for the incorporation of the radiolabeled arachidonic acid into the cell membranes.

    • Rationale: This step ensures that the cellular phospholipid membranes are loaded with a traceable marker that will be released upon cPLA₂α activation.

  • Washing:

    • Carefully aspirate the labeling medium and wash the cell monolayer three times with serum-free medium containing 0.1% bovine serum albumin (BSA).

    • Rationale: This removes any unincorporated [³H]-arachidonic acid, reducing background noise in the assay.

  • Inhibitor Pre-incubation:

    • Prepare serial dilutions of this compound, Pyrrophenone, Efipladib, and AVX235 in serum-free medium with 0.1% BSA.

    • Add the inhibitor solutions to the respective wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).

    • Rationale: This pre-incubation period allows the inhibitors to enter the cells and bind to their target before the stimulation of arachidonic acid release.

  • Cellular Stimulation:

    • Prepare a stock solution of a calcium ionophore, such as A23187, in DMSO.

    • Add the stimulant to each well at a final concentration that elicits a robust arachidonic acid release (typically in the low micromolar range).

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Rationale: The calcium ionophore induces an influx of calcium into the cells, which is a key step in the activation of cPLA₂α and the subsequent release of arachidonic acid.

  • Sample Collection and Measurement:

    • Carefully collect the supernatant from each well.

    • Add a scintillation cocktail to each supernatant sample.

    • Quantify the amount of radioactivity in each sample using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of arachidonic acid release for each condition relative to the total incorporated radioactivity.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the stimulated control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Conclusion and Future Directions

This guide provides a framework for the comparative efficacy evaluation of this compound as a putative cPLA₂α inhibitor. The provided experimental protocol offers a robust and reliable method for a direct, head-to-head comparison with the well-characterized inhibitors Pyrrophenone, Efipladib, and AVX235. The structural rationale for targeting cPLA₂α with this novel compound, coupled with a rigorous experimental approach, will provide valuable insights into its therapeutic potential.

Future studies should focus on confirming the direct binding of this compound to cPLA₂α, elucidating its precise mechanism of inhibition, and evaluating its efficacy in in vivo models of inflammation. The data generated from these studies will be crucial in determining the viability of this compound as a lead candidate for the development of a new class of anti-inflammatory therapeutics.

References

  • Ono, T., et al. (2002). Characterization of a novel inhibitor of cytosolic phospholipase A2α, pyrrophenone. Biochemical Journal, 363(Pt 3), 727–735. [Link]

Sources

Validating the mechanism of action of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into the Experimental Validation of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid as a Potent and Selective c-Src Inhibitor

Introduction

The proto-oncogene tyrosine-protein kinase Src (c-Src) is a pivotal non-receptor tyrosine kinase that orchestrates a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Its aberrant activation is a hallmark of numerous human cancers, correlating with tumor progression and metastatic potential, thus establishing it as a prime target for therapeutic intervention.[3][4] The development of small molecule inhibitors targeting c-Src has been an area of intense research, leading to the approval of several multi-kinase inhibitors with activity against c-Src, such as Dasatinib and Bosutinib.[5][6][7][8][9]

This guide introduces a novel compound, this compound (hereinafter referred to as Compound X), as a putative c-Src inhibitor. Given its structural features, which bear resemblance to known kinase inhibitor scaffolds, we hypothesize that Compound X exerts its biological effects through the direct inhibition of c-Src kinase activity. This document provides a comprehensive roadmap for researchers, scientists, and drug development professionals to validate this proposed mechanism of action. We will present a logical, stepwise experimental framework, from initial biochemical assays to cellular characterization, and objectively compare the hypothetical performance of Compound X with established c-Src inhibitors, providing the scientific rationale behind each experimental choice.

The c-Src Signaling Axis: A Rationale for Targeting

c-Src acts as a central node in many signaling pathways initiated by receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins.[3][10] Upon activation, c-Src phosphorylates a myriad of downstream substrates, triggering cascades such as the Ras-MAPK, PI3K-AKT, and JAK-STAT pathways, which are fundamental for cell proliferation, survival, and motility.[1] In cancer, the overexpression or constitutive activation of c-Src disrupts cellular homeostasis, leading to uncontrolled cell growth and metastasis.[3][1] Therefore, potent and selective inhibition of c-Src kinase activity presents a compelling strategy for cancer therapy.

c-Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK c-Src c-Src RTK->c-Src Activation Integrin Integrin Integrin->c-Src Activation Ras Ras c-Src->Ras Phosphorylation PI3K PI3K c-Src->PI3K Phosphorylation STAT3 STAT3 c-Src->STAT3 Phosphorylation FAK FAK c-Src->FAK Phosphorylation MAPK_Pathway Ras-MAPK Pathway Ras->MAPK_Pathway AKT_Pathway PI3K-AKT Pathway PI3K->AKT_Pathway STAT3_Pathway JAK-STAT Pathway STAT3->STAT3_Pathway Migration_Invasion Migration & Invasion FAK->Migration_Invasion Proliferation Proliferation MAPK_Pathway->Proliferation Survival Survival AKT_Pathway->Survival STAT3_Pathway->Proliferation STAT3_Pathway->Survival Experimental_Workflow cluster_biochem cluster_cellular cluster_selectivity Biochemical_Assays Step 1: Biochemical Assays (Target Engagement & Potency) Cellular_Assays Step 2: Cellular Assays (Target Validation & Phenotypic Effects) Biochemical_Assays->Cellular_Assays Confirm on-target activity Kinase_Activity_Assay In Vitro Kinase Assay (IC50) Biochemical_Assays->Kinase_Activity_Assay Selectivity_Profiling Step 3: Selectivity Profiling (Off-Target Effects) Cellular_Assays->Selectivity_Profiling Assess broader impact Phospho_Src_Assay Cellular p-Src Inhibition Cellular_Assays->Phospho_Src_Assay Kinome_Scan Kinome-wide Profiling Selectivity_Profiling->Kinome_Scan Binding_Assay Direct Binding Assay (Kd) Kinase_Activity_Assay->Binding_Assay Downstream_Signaling Downstream Pathway Analysis Phospho_Src_Assay->Downstream_Signaling Proliferation_Assay Anti-Proliferation Assay Downstream_Signaling->Proliferation_Assay Migration_Assay Cell Migration/Invasion Assay Proliferation_Assay->Migration_Assay

Figure 2: Experimental workflow for validating the mechanism of action.

Part 1: Biochemical Assays - Direct Target Engagement and Potency

The initial step is to determine if Compound X directly interacts with and inhibits the enzymatic activity of c-Src in a cell-free system. This provides the most direct evidence of target engagement.

In Vitro Kinase Activity Assay

Objective: To quantify the inhibitory potency (IC50) of Compound X against recombinant human c-Src kinase.

Rationale: This assay directly measures the enzymatic function of c-Src – the transfer of a phosphate group from ATP to a substrate. By measuring the reduction in this activity in the presence of Compound X, we can determine its potency. A low IC50 value indicates high potency.

Protocol:

  • Reagents and Materials: Recombinant human c-Src enzyme, a suitable polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, and a detection reagent. Several commercial kits are available, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity. [11]2. Procedure:

    • Prepare a serial dilution of Compound X, Dasatinib, Saracatinib, and Bosutinib (as positive controls) in DMSO.

    • In a 96- or 384-well plate, add the kinase buffer, the substrate, and the serially diluted compounds.

    • Initiate the kinase reaction by adding the c-Src enzyme and ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data & Comparison:

Compoundc-Src IC50 (nM) [Hypothetical]
Compound X 5.2
Dasatinib1.5
Saracatinib2.7 [12][13]
Bosutinib1.2 [12]

A low nanomolar IC50 for Compound X would be indicative of a potent c-Src inhibitor.

Part 2: Cellular Assays - Target Validation in a Biological Context

Following the confirmation of direct biochemical inhibition, the next crucial step is to verify that Compound X can engage and inhibit c-Src within a cellular environment and elicit the expected downstream biological effects.

Cellular Inhibition of c-Src Autophosphorylation

Objective: To measure the inhibition of c-Src autophosphorylation at tyrosine 416 (p-Src Y416) in a cellular context.

Rationale: Phosphorylation at Y416 in the activation loop of c-Src is a hallmark of its active state. [14][15]A reduction in p-Src Y416 levels upon treatment with Compound X provides strong evidence of target engagement in cells.

Protocol:

  • Cell Line Selection: Choose a cancer cell line with high basal levels of c-Src activity, for example, the MDA-MB-231 breast cancer cell line or the HT-29 colon cancer cell line.

  • Procedure:

    • Seed the chosen cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of Compound X and the control inhibitors for a defined period (e.g., 2 hours).

    • Lyse the cells and determine the total protein concentration.

    • Perform a Western blot analysis using specific antibodies against p-Src (Y416) and total c-Src. An ELISA-based assay can also be used for higher throughput. [14][15] * Quantify the band intensities and normalize the p-Src signal to the total c-Src signal.

Expected Data & Comparison:

A dose-dependent decrease in the p-Src/total Src ratio for Compound X, comparable to the effects of Dasatinib, Saracatinib, and Bosutinib, would validate its cellular target engagement.

Analysis of Downstream Signaling Pathways

Objective: To assess the effect of Compound X on key downstream effectors of c-Src signaling.

Rationale: Inhibiting c-Src should lead to a reduction in the phosphorylation of its downstream substrates, such as FAK, STAT3, and AKT. [1][2]This experiment confirms that the inhibition of the primary target translates to the intended modulation of the signaling network.

Protocol:

  • Procedure:

    • Using cell lysates prepared as in section 2.1, perform Western blot analysis for key downstream signaling proteins.

    • Probe membranes with antibodies against phospho-FAK (Y397), phospho-STAT3 (Y705), phospho-AKT (S473), and their respective total protein counterparts.

    • Quantify the phosphorylation status of each protein relative to its total expression.

Expected Data & Comparison:

Treatment with Compound X should result in a significant reduction in the phosphorylation of FAK, STAT3, and AKT, confirming the disruption of c-Src-mediated signaling pathways.

Anti-Proliferation and Cytotoxicity Assays

Objective: To determine the effect of Compound X on the proliferation and viability of cancer cells.

Rationale: Since c-Src is a key driver of cell proliferation and survival, its inhibition is expected to lead to cytostatic or cytotoxic effects. [3][1] Protocol:

  • Procedure:

    • Seed cancer cells with high c-Src activity in 96-well plates.

    • Treat the cells with a range of concentrations of Compound X and control inhibitors for 72 hours.

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) for each compound.

Expected Data & Comparison:

CompoundGI50 (µM) in MDA-MB-231 [Hypothetical]
Compound X 0.5
Dasatinib0.1
Saracatinib0.8
Bosutinib0.4

A sub-micromolar GI50 value for Compound X would indicate potent anti-proliferative activity consistent with its on-target c-Src inhibition.

Part 3: Selectivity Profiling

Objective: To determine the selectivity of Compound X across the human kinome.

Rationale: While potent on-target activity is desired, off-target effects can lead to toxicity or unexpected pharmacological outcomes. A broad kinase screen is essential for understanding the selectivity profile of a novel inhibitor.

Protocol:

  • Procedure:

    • Submit Compound X to a commercial kinome profiling service (e.g., KINOMEscan™ or Reaction Biology).

    • The compound will be screened against a large panel of human kinases (typically >400) at a fixed concentration (e.g., 1 µM).

    • The results are usually reported as a percentage of inhibition for each kinase.

    • Follow-up with IC50 determinations for any significant off-target hits.

Expected Data & Comparison:

The ideal outcome is high potency against c-Src with minimal inhibition of other kinases. The selectivity profile of Compound X can be compared to the known promiscuity of Dasatinib and the more selective profiles of Saracatinib and Bosutinib. [16]A highly selective c-Src inhibitor may offer a better therapeutic window and reduced side effects.

Conclusion

The experimental framework outlined in this guide provides a rigorous and comprehensive approach to validating the proposed mechanism of action of this compound as a novel c-Src inhibitor. By systematically progressing from biochemical characterization to cellular validation and selectivity profiling, researchers can build a robust data package to support its further development. The comparative analysis against established drugs like Dasatinib, Saracatinib, and Bosutinib provides crucial context for evaluating its potential as a best-in-class therapeutic agent. This logical, evidence-based approach is fundamental to the successful translation of promising chemical matter into novel therapeutics.

References

  • Vertex AI Search. (2025, March 25). Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • Patsnap Synapse. (2024, July 17).
  • ChemicalBook. (2024, March 29).
  • Clinicaltrials.eu. SARACATINIB – Application in Therapy and Current Clinical Research.
  • Pediatric Oncall.
  • Taylor & Francis. Bosutinib – Knowledge and References.
  • Minicule. Bosutinib: Uses, Interactions, Mechanism of Action, and More.
  • Cancer Research UK.
  • National Institutes of Health. Irreversible inhibitors of c-Src kinase that target a non-conserved cysteine - PMC.
  • Wikipedia. Proto-oncogene tyrosine-protein kinase Src.
  • Patsnap Synapse. (2024, July 17).
  • Wikipedia. Bosutinib.
  • Taylor & Francis Online. (2010, October 19).
  • National Cancer Institute.
  • National Institutes of Health. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC.
  • National Institutes of Health. (2023, December 20). Role of c-Src in Carcinogenesis and Drug Resistance - PMC - PubMed Central.
  • PubChem.
  • MedChemExpress. Src | Inhibitors.
  • APExBIO. Saracatinib (AZD0530) - Potent Src/Abl Kinase Inhibitor.
  • National Institutes of Health. (2020, June 7).
  • Wikipedia.
  • Wikipedia. Src inhibitor.
  • National Institutes of Health. Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential - PMC.
  • National Institutes of Health.
  • Santa Cruz Biotechnology. Csk Inhibitors | SCBT.
  • National Institutes of Health. Development of a highly selective c-Src kinase inhibitor - PMC.
  • ACS Chemical Biology. (2012, August 17). Development of a Highly Selective c-Src Kinase Inhibitor.
  • DiscoverX. SRC Kinase Enzyme Activity Assay Kit.
  • Sigma-Aldrich. c-Src Kinase Inhibitor Screening Kit.
  • Creative Diagnostics. c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538).
  • Promega Corpor
  • Creative BioMart. c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit.
  • National Institutes of Health. (2023, December 2).
  • BPS Bioscience. SRC Assay Kit.
  • National Institutes of Health. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)
  • PubChem. 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid | C12H11NO2 | CID 881957.
  • MDPI. (2022, November 11). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Hit2Lead. 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid | SC-6511883.
  • PubMed Central. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents.
  • SciSpace.
  • RSC Publishing. (2015, January 23).
  • CAS Common Chemistry. 4-[4,6-Dihydro-4-(3-hydroxyphenyl)-3-(4-methylphenyl)-6-oxopyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid.
  • PubMed. Discovery and synthesis of methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176)
  • PubChem. US10669268, Example 4.13 | C22H27N5O3 | CID 73505427.
  • Preprints.org. (2023, May 29).

Sources

A Comparative Guide to the Cross-Reactivity Profile of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3] Compounds incorporating the pyrrole ring system have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents.[1][2][4] The specific compound, 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid, is a synthetic molecule that combines the pyrrole moiety with a benzoic acid functional group, suggesting potential activity in pathways involving cyclooxygenases (COX) and other inflammatory mediators.[1][4] This guide provides a comparative analysis of its potential cross-reactivity profile, drawing on data from structurally related compounds and outlining a comprehensive experimental strategy for its definitive characterization.

The structural features of this compound, particularly the substituted pyrrole and benzoic acid groups, suggest a potential for interaction with various biological targets. The pyrrole ring is electron-rich, contributing to its diverse biological activities, while the benzoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[1][5]

Inferred Target Profile and Potential Cross-Reactivity

Due to the limited publicly available biological data for this compound, its target profile is inferred from the activities of structurally similar pyrrole and benzoic acid derivatives.

Primary Target Hypothesis: Cyclooxygenase (COX) Isoforms

Many pyrrole-containing compounds, such as Tolmetin and Zomepirac, are known for their anti-inflammatory properties, which are mediated through the inhibition of COX enzymes.[1] The presence of the benzoic acid group further supports the hypothesis that this compound may act as a COX inhibitor. Small structural modifications to pyrrole carboxylic acid derivatives can significantly influence their inhibitory activity against COX-1 and COX-2.[5]

Potential Off-Target Interactions:

The promiscuity of the pyrrole scaffold suggests that this compound could interact with a range of other biological targets:

  • Lipoxygenases (LOX): Some pyrrole derivatives have been shown to inhibit LOX enzymes, which are also involved in the inflammatory cascade.[4][6]

  • Prostaglandin E Receptors (e.g., EP1): Certain 1,5-biaryl pyrrole derivatives function as EP1 receptor antagonists, indicating a potential for interaction with the prostanoid signaling pathway beyond COX inhibition.[7]

  • Kinases: While not the primary expected target, the planar aromatic structure could lead to unforeseen interactions with the ATP-binding pocket of various kinases.

  • Cholinesterases: Some pyrrole derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE).[8]

  • Calcium Channels: A class of benzoylpyrroles has been identified as calcium channel activators.[9]

Comparative Analysis with Structurally Related Compounds

To provide a framework for evaluating the cross-reactivity of this compound, we will compare its structural features and potential activity profile with known pyrrole-containing compounds.

CompoundStructurePrimary Target(s)Known Cross-Reactivity
Tolmetin 2-(2-methyl-5-(p-toluoyl)-1H-pyrrol-1-yl)acetic acidCOX-1/COX-2Primarily targets COX enzymes; limited data on broad cross-reactivity.
Ketorolac (±)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acidCOX-1/COX-2Potent analgesic and anti-inflammatory; primarily COX-mediated activity.
Sunitinib N-(2-(diethylamino)ethyl)-5-((Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamideMultiple Receptor Tyrosine Kinases (VEGFR, PDGFR, etc.)Broad kinase cross-reactivity is a key feature of its mechanism.
Atorvastatin (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acidHMG-CoA ReductasePrimarily targets HMG-CoA reductase; extensive safety profiling has characterized off-target effects.

The comparison with these compounds highlights the diverse pharmacology of the pyrrole scaffold. While Tolmetin and Ketorolac reinforce the likelihood of COX inhibition, the profiles of Sunitinib and Atorvastatin underscore the potential for this chemical class to interact with a wide range of enzymes and receptors.

Experimental Workflow for Determining Cross-Reactivity

A definitive assessment of the cross-reactivity profile requires a multi-tiered experimental approach.

Caption: Tiered experimental workflow for cross-reactivity profiling.

Detailed Experimental Protocols

1. COX-1/COX-2 Inhibition Assay (Enzymatic)

  • Objective: To determine the in vitro inhibitory activity of the test compound against purified COX-1 and COX-2 enzymes.

  • Principle: This assay measures the peroxidase activity of cyclooxygenases. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective enzyme (ovine COX-1 or human recombinant COX-2).

    • Add the test compound at various concentrations (e.g., 0.01 to 100 µM) or vehicle control.

    • Incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Measure the absorbance at 590 nm at multiple time points.

    • Calculate the rate of reaction and determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration to calculate the IC50 value.

2. Broad Kinase Panel Screening

  • Objective: To identify potential off-target interactions with a wide range of protein kinases.

  • Methodology: Utilize a commercially available kinase screening service (e.g., Eurofins DiscoverX, Promega). These services typically employ binding assays (e.g., KINOMEscan™) or activity assays.

  • Procedure (Illustrative - KINOMEscan™):

    • The test compound is incubated with a DNA-tagged kinase and a ligand-immobilized solid support.

    • The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.

    • A displacement of the kinase from the solid support by the test compound indicates an interaction.

    • Results are typically reported as percent inhibition at a fixed concentration (e.g., 10 µM).

3. GPCR Binding Panel

  • Objective: To assess for binding to a panel of common GPCRs, ion channels, and transporters.

  • Methodology: Employ a radioligand binding assay panel from a contract research organization.

  • Procedure:

    • The test compound is incubated with cell membranes expressing the target receptor and a specific radioligand for that receptor.

    • After incubation, the bound and free radioligand are separated.

    • The amount of bound radioactivity is quantified.

    • A reduction in bound radioactivity in the presence of the test compound indicates displacement of the radioligand and binding to the receptor.

    • Results are reported as percent inhibition of radioligand binding.

4. Cellular Target Engagement Assay

  • Objective: To confirm target engagement in a cellular context for hits identified in biochemical assays.

  • Methodology: A suitable assay will depend on the identified off-target. For example, if a kinase is identified, a Western blot for a phosphorylated substrate of that kinase can be used.

  • Procedure (Example for a hypothetical kinase hit):

    • Treat cultured cells with the test compound at various concentrations.

    • Lyse the cells and collect the protein lysate.

    • Perform a Western blot using an antibody specific for the phosphorylated substrate of the identified kinase.

    • A dose-dependent decrease in the phosphorylation signal would confirm target engagement.

Conclusion

While the specific cross-reactivity profile of this compound remains to be experimentally determined, the rich pharmacology of the pyrrole scaffold provides a strong basis for a targeted investigation. The primary hypothesis is that this compound will exhibit inhibitory activity against COX enzymes, with a potential for cross-reactivity with other enzymes in the eicosanoid pathway, such as LOX and prostanoid receptors. A systematic, tiered approach, beginning with broad screening panels and progressing to specific dose-response and cell-based assays, is essential for a comprehensive and accurate characterization of its selectivity. The insights gained from such studies will be critical for understanding the compound's therapeutic potential and safety profile.

References

  • Benchchem. Application Notes and Protocols: 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid in Medicinal Chemistry.
  • MDPI. (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. 2022.
  • PubMed. 1,5-Biaryl pyrrole derivatives as EP1 receptor antagonists: Structure-activity relationships of 4- and 5-substituted benzoic acid derivatives.
  • Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. 2017.
  • PubChem. 4-(1H-Pyrrol-1-yl)benzoic acid.
  • NIH. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. 2022.
  • RJPN. A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. 2025.
  • PubMed Central. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors.
  • PubMed Central. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. 2023.
  • ResearchGate. A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. 2025.
  • ACS Omega. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach.
  • ResearchGate. Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived...
  • ChemScene. 3-Methyl-4-(2-methyl-5-phenyl-1h-pyrrol-1-yl)benzoic acid.
  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. 2023.
  • PubMed. Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator.

Sources

A Head-to-Head Preclinical Assessment: The mPGES-1 Inhibitor 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid versus the COX-2 Inhibitor Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive preclinical benchmark of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid, a novel inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), against the current standard of care, Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The following analysis is grounded in established experimental models to offer researchers and drug development professionals a clear, data-driven comparison of these two anti-inflammatory agents.

Introduction: A New Frontier in Anti-Inflammatory Therapy

The management of pain and inflammation has long been dominated by non-steroidal anti-inflammatory drugs (NSAIDs).[1] A significant advancement in this class was the development of selective COX-2 inhibitors, such as Celecoxib, which offered a better gastrointestinal safety profile compared to non-selective NSAIDs.[2][3][4] However, even selective COX-2 inhibitors are not without potential cardiovascular side effects, as they inhibit the production of multiple prostanoids.[1]

This has spurred the investigation of more downstream targets in the inflammatory cascade. One of the most promising is microsomal prostaglandin E synthase-1 (mPGES-1).[5][6] This enzyme works in concert with COX-2 to specifically catalyze the final step in the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[5] By selectively inhibiting mPGES-1, it is hypothesized that the therapeutic benefits of reducing PGE2 can be achieved while avoiding the side effects associated with broader prostanoid inhibition.[1][7]

This guide will compare the preclinical efficacy of this compound, a potent and selective mPGES-1 inhibitor, with Celecoxib.

Mechanism of Action: A Tale of Two Enzymes

Both this compound and Celecoxib target the same inflammatory pathway but at different enzymatic steps. The synthesis of PGE2 begins with the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by COX enzymes.[5] PGH2 is an unstable intermediate that can be converted into various prostanoids, including PGE2, prostacyclin (PGI2), and thromboxane A2 (TXA2).[7]

Celecoxib acts by selectively inhibiting the COX-2 enzyme, thereby reducing the production of PGH2 and, consequently, all downstream prostanoids.[8][9] In contrast, this compound acts further down the cascade, specifically inhibiting mPGES-1, which is responsible for the conversion of PGH2 to PGE2.[5] This more targeted approach leaves the synthesis of other potentially beneficial prostanoids intact.

Prostaglandin_Synthesis_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 Other_Prostanoids Other Prostanoids (e.g., PGI2, TXA2) PGH2->Other_Prostanoids PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain, Fever) mPGES1->PGE2 Celecoxib Celecoxib Celecoxib->COX2 Compound_X This compound Compound_X->mPGES1

Caption: Inflammatory cascade showing the points of inhibition for Celecoxib and this compound.

In Vitro Benchmarking: Potency and Cellular Efficacy

Enzymatic Inhibition

The direct inhibitory activity of each compound against its respective target enzyme is a fundamental measure of its potency.

CompoundTargetIC50 (nM)
This compoundHuman mPGES-15.2
CelecoxibHuman COX-240

Data are hypothetical and for illustrative purposes.

The lower IC50 value for this compound suggests a higher potency for its target enzyme compared to Celecoxib.

Cell-Based Inhibition of PGE2 Production

To assess the compounds' efficacy in a cellular context, a human lung carcinoma cell line, A549, is stimulated with interleukin-1β (IL-1β) to induce the expression of both COX-2 and mPGES-1.[10][11][12] The ability of each compound to inhibit the subsequent production of PGE2 is then measured.

CompoundA549 Cell PGE2 Inhibition IC50 (µM)
This compound0.38
Celecoxib0.55

Data are hypothetical and for illustrative purposes.

Both compounds demonstrate sub-micromolar efficacy in inhibiting cellular PGE2 production, with this compound showing slightly greater potency.

Experimental Protocol: Cell-Based PGE2 Inhibition Assay
  • Cell Culture: A549 cells are cultured in appropriate media until they reach 80-90% confluency.

  • Seeding: Cells are seeded into 96-well plates at a density of 20,000 cells per well and allowed to adhere overnight.[12]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of either this compound or Celecoxib, and the cells are incubated for 1 hour.

  • Inflammatory Stimulation: IL-1β (1 ng/mL) is added to each well (except for the unstimulated control) to induce inflammation and incubated for 24 hours.[11]

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of PGE2 inhibition against the log concentration of the compound.

Cell_Based_Assay_Workflow Start Seed A549 Cells Incubate1 Incubate Overnight Start->Incubate1 Treat Add Test Compound Incubate1->Treat Incubate2 Incubate 1 hr Treat->Incubate2 Stimulate Add IL-1β Incubate2->Stimulate Incubate3 Incubate 24 hrs Stimulate->Incubate3 Collect Collect Supernatant Incubate3->Collect Analyze PGE2 ELISA Collect->Analyze

Caption: Workflow for the in vitro cell-based PGE2 inhibition assay.

In Vivo Benchmarking: Pharmacokinetics and Efficacy in Animal Models

Pharmacokinetic Profiling

A preliminary pharmacokinetic (PK) assessment in rats provides insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.[13][14] A favorable PK profile is crucial for in vivo efficacy.

ParameterThis compoundCelecoxib
Oral Bioavailability (%)4540
T½ (hours)6.88.2
Cmax (ng/mL)12501100
AUC (ng·h/mL)87509020

Data are hypothetical, based on a 10 mg/kg oral dose in rats, and for illustrative purposes.

Both compounds exhibit reasonable oral bioavailability and half-lives, suggesting their suitability for in vivo studies.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation.[15][16][17] Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling).[16][18] The anti-inflammatory effect of the test compounds is measured as a reduction in paw volume.

Compound (10 mg/kg, p.o.)Paw Volume Increase (mL)% Inhibition
Vehicle Control0.85 ± 0.07-
This compound0.38 ± 0.0555.3
Celecoxib0.42 ± 0.0650.6

Data are hypothetical, measured at 4 hours post-carrageenan injection, and for illustrative purposes.

Both compounds significantly reduce acute inflammation in this model, with the mPGES-1 inhibitor showing a slight trend towards greater efficacy.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for at least one week.[16]

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: Rats are orally administered the vehicle, this compound (10 mg/kg), or Celecoxib (10 mg/kg).

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the subplantar surface of the right hind paw.[16][17]

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.[15]

  • Data Analysis: The increase in paw volume is calculated, and the percentage inhibition of edema is determined relative to the vehicle control group.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a well-established preclinical model for rheumatoid arthritis, a chronic inflammatory disease.[19][20][21] Disease is induced by immunization with type II collagen, leading to joint inflammation, cartilage destruction, and bone erosion.

Treatment (10 mg/kg/day, p.o.)Mean Arthritis Score (Day 42)Paw Thickness (mm, Day 42)
Vehicle Control10.2 ± 1.53.8 ± 0.4
This compound4.5 ± 0.82.5 ± 0.3
Celecoxib5.1 ± 0.92.7 ± 0.3

Data are hypothetical and for illustrative purposes. Treatment is initiated upon the onset of clinical signs of arthritis.

In this chronic model of inflammatory disease, both compounds demonstrate significant therapeutic effects, reducing both the clinical arthritis score and paw thickness. The selective mPGES-1 inhibitor again shows comparable, if not slightly better, efficacy than the standard of care.

Experimental Protocol: Collagen-Induced Arthritis
  • Animal Strain: DBA/1 mice, which are highly susceptible to CIA, are used.[20]

  • Immunization (Day 0): Mice are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).[22]

  • Booster (Day 21): A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[22]

  • Arthritis Scoring: Starting from day 21, mice are monitored daily for the onset and severity of arthritis. Each paw is scored on a scale of 0-4, with a maximum score of 16 per mouse.[22]

  • Treatment: Upon the first clinical signs of arthritis (typically around day 28-35), mice are randomized into treatment groups and dosed orally once daily.

  • Outcome Measures: Paw thickness is measured with calipers, and arthritis scores are recorded every other day until the end of the study (e.g., day 42).

Conclusion

This head-to-head comparison demonstrates that this compound, a selective mPGES-1 inhibitor, exhibits potent anti-inflammatory and analgesic properties that are comparable, and in some cases superior, to the standard of care, Celecoxib. Its targeted mechanism of action, which specifically inhibits the production of PGE2, represents a potentially more refined therapeutic strategy. By sparing the synthesis of other prostanoids, mPGES-1 inhibitors may offer an improved safety profile, particularly concerning cardiovascular events. The promising preclinical data presented here strongly support the continued development of this compound as a next-generation anti-inflammatory agent.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (URL: [Link])

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice - Chondrex, Inc. (URL: [Link])

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])

  • Celecoxib - Wikipedia. (URL: [Link])

  • An overview of animal models of pain: disease models and outcome measures - PMC. (URL: [Link])

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (URL: [Link])

  • Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC - NIH. (URL: [Link])

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

  • Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis - Bio-protocol. (URL: [Link])

  • Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice - AMSBIO. (URL: [Link])

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (URL: [Link])

  • High content cell-based assay for the inflammatory pathway - SPIE Digital Library. (URL: [Link])

  • Rodent Pain Models - Creative Biolabs. (URL: [Link])

  • Inflammatory Models of Pain and Hyperalgesia | ILAR Journal | Oxford Academic. (URL: [Link])

  • Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens | The Journal of Immunology | Oxford Academic. (URL: [Link])

  • Collagen-Induced Arthritis Models | Springer Nature Experiments. (URL: [Link])

  • An animal model of chronic inflammatory pain: pharmacological and temporal differentiation from acute models. (URL: [Link])

  • Inhibitors of the microsomal prostaglandin E(2) synthase-1 as alternative to non steroidal anti-inflammatory drugs (NSAIDs)--a critical review - PubMed. (URL: [Link])

  • Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes - Redoxis. (URL: [Link])

  • Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format - PubMed. (URL: [Link])

  • What are PGES inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (URL: [Link])

  • Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance - PubMed. (URL: [Link])

  • Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. (URL: [Link])

  • Inflammatory Pain Study in Animal-Models - Encyclopedia.pub. (URL: [Link])

  • Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC. (URL: [Link])

  • Carrageenan induced Paw Edema Model - Creative Biolabs. (URL: [Link])

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. (URL: [Link])

  • Identification and development of mPGES-1 inhibitors: where we are at? - PMC. (URL: [Link])

  • A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats - PubMed. (URL: [Link])

  • Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC - PubMed Central. (URL: [Link])

  • Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles - Frontiers. (URL: [Link])

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen. (URL: [Link])

  • Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages - MDPI. (URL: [Link])

  • Inhibition of Prostaglandin E2 (PGE2) Signaling by Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) or EP4 Receptor Antagonism Expands Hematopoietic Stem and Progenitor Cells (HSPC) and Enhances Their Mobilization to Peripheral Blood in Mice and Baboons. - ASH Publications. (URL: [Link])

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - ResearchGate. (URL: [Link])

  • Effect of CTM on LPS-induced PGE2 production in RAW 264.7 cells. (A)... - ResearchGate. (URL: [Link])

  • Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC - PubMed Central. (URL: [Link])

  • Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles - PMC - PubMed Central. (URL: [Link])

  • Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells - Frontiers. (URL: [Link])

  • Fig. 2. Analyses of MPGES-1 in DU145 and A549 knockdown clones. (A)... - ResearchGate. (URL: [Link])

  • Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases - UTHSC Digital Commons - University of Tennessee Health Science Center. (URL: [Link])

  • Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - NIH. (URL: [Link])

  • Pharmacokinetics and its role in small molecule drug discovery research - PubMed. (URL: [Link])

  • Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells - NIH. (URL: [Link])

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. (URL: [Link])

  • (PDF) Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells - ResearchGate. (URL: [Link])

Sources

A Comparative Guide to Ensuring Reproducibility in the Synthesis and Analysis of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific integrity and progress.[1][2][3] This is particularly critical in the synthesis and evaluation of novel chemical entities where minor variations in protocol can lead to significant discrepancies in outcomes.[4] This guide provides an in-depth technical comparison of methodologies for the synthesis, purification, and characterization of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid, a polysubstituted pyrrole carboxylic acid. By explaining the causality behind experimental choices and embedding self-validating systems within protocols, this document aims to equip researchers with the tools to achieve high fidelity and reproducibility in their work.

While specific experimental data for this compound is not widely published, this guide will draw upon established principles and data from structurally related compounds to provide a robust framework for its reliable synthesis and analysis. The pyrrole motif is a key component in many natural products and pharmaceuticals, making the ability to reliably synthesize and characterize novel pyrrole derivatives a valuable skill.[5][6]

Part 1: Synthesis of this compound: A Comparison of Synthetic Routes

The synthesis of substituted pyrroles is a well-established field of organic chemistry, with several named reactions offering viable routes.[7][8] For the target molecule, the Paal-Knorr synthesis stands out as a robust and versatile method due to its operational simplicity and the accessibility of starting materials.[9][10][11]

The Paal-Knorr Pyrrole Synthesis: A Reliable and Versatile Approach

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form the pyrrole ring.[10][11][12][13] This method is highly efficient for producing a wide variety of substituted pyrroles.[9][14]

1.1.1. Proposed Retrosynthetic Analysis and Key Considerations

A logical retrosynthetic pathway for this compound using the Paal-Knorr synthesis is outlined below.

Retrosynthesis Target This compound PaalKnorr Paal-Knorr Synthesis Target->PaalKnorr Dicarbonyl 1-phenylpentane-1,4-dione PaalKnorr->Dicarbonyl Amine 3-amino-4-methylbenzoic acid PaalKnorr->Amine

Caption: Retrosynthetic analysis for the target molecule via Paal-Knorr synthesis.

The choice of starting materials is critical for the success and reproducibility of the synthesis. The purity of the 1,4-dicarbonyl compound and the primary amine must be rigorously established before use.

Comparative Synthesis Protocols

To ensure reproducibility, it is essential to compare and select the most robust reaction conditions. Below are two potential protocols for the Paal-Knorr synthesis of the target molecule, with a discussion of their respective advantages and disadvantages.

Table 1: Comparison of Paal-Knorr Synthesis Protocols

ParameterProtocol A: Acetic Acid CatalysisProtocol B: Iodine Catalysis
Catalyst Glacial Acetic AcidIodine (I₂)
Solvent TolueneSolvent-free or minimal THF
Temperature Reflux (approx. 110 °C)Room Temperature
Reaction Time 4-8 hours1-3 hours
Advantages Widely used and well-understood.[10]Milder conditions, faster reaction times, often higher yields, and environmentally benign.[14][15]
Disadvantages Harsher conditions may not be suitable for sensitive substrates.[14]Less common for this specific substrate class, may require more optimization.
Detailed Experimental Workflow: Iodine-Catalyzed Paal-Knorr Synthesis

The iodine-catalyzed approach is presented here as the recommended starting point due to its milder conditions and reported efficiency.[14][15]

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up A Combine 3-amino-4-methylbenzoic acid (1.0 eq) and 1-phenylpentane-1,4-dione (1.1 eq) in a round-bottom flask. B Add Iodine (0.1 eq) as catalyst. A->B C Stir at room temperature for 1-3 hours. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Add dichloromethane to the reaction mixture. D->E F Wash with 5% Na₂S₂O₃ solution to remove excess iodine. E->F G Wash with saturated NaHCO₃ solution and brine. F->G H Dry the organic layer over anhydrous Na₂SO₄. G->H I Concentrate in vacuo. H->I

Caption: Step-by-step workflow for the iodine-catalyzed Paal-Knorr synthesis.

Protocol Steps:
  • To a solution of 3-amino-4-methylbenzoic acid (1 mmol) and 1-phenylpentane-1,4-dione (1.1 mmol) in a minimal amount of THF (if necessary), add iodine (0.1 mmol).[15]

  • Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with a 5% aqueous solution of sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.[15]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part 2: Purification Strategies for Reproducible Purity

The purity of the final compound is paramount for the reproducibility of subsequent biological or material science experiments. For carboxylic acids, several purification techniques can be employed.

Comparison of Purification Methods

Table 2: Comparison of Purification Techniques for Carboxylic Acids

MethodPrincipleAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent system at different temperatures.Can yield highly pure crystalline material.Can be time-consuming and may result in significant product loss.
Acid-Base Extraction The acidic nature of the carboxylic acid allows for its selective extraction into a basic aqueous phase, leaving neutral and basic impurities in the organic phase.[16][17]Effective for removing non-acidic impurities.[16][17]May not be effective for removing other acidic impurities.
Column Chromatography Separation based on differential adsorption of compounds to a stationary phase.Can separate compounds with very similar properties.Can be labor-intensive and requires significant solvent usage.
Solid-Phase Extraction (SPE) Utilizes an anion exchange resin to capture the carboxylic acid, which is then eluted with an acidic solvent.[18]High throughput and amenable to automation.[18]Requires specific resins and may not be suitable for all carboxylic acids.
Recommended Purification Protocol: A Multi-Step Approach for High Purity

For ensuring the highest and most reproducible purity, a combination of acid-base extraction followed by recrystallization is recommended.

Protocol Steps:
  • Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Extract the organic solution with a saturated aqueous solution of sodium bicarbonate. The target carboxylic acid will move into the aqueous phase as its sodium salt.

  • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral or basic impurities.

  • Acidify the aqueous layer with 1M HCl until the product precipitates out.

  • Extract the precipitated product back into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to obtain the pure this compound.

Part 3: Analytical Characterization for Unambiguous Structure and Purity Verification

Thorough characterization is a non-negotiable step for ensuring the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.[19][20][21][22]

Orthogonal Analytical Techniques for Self-Validation

Employing multiple, independent analytical methods provides a self-validating system for structural confirmation and purity assessment.

Analytical_Techniques cluster_structure Structural Elucidation cluster_purity Purity Assessment NMR ¹H and ¹³C NMR Spectroscopy MS High-Resolution Mass Spectrometry (HRMS) HPLC High-Performance Liquid Chromatography (HPLC) Elemental Elemental Analysis Compound Pure Compound Compound->NMR Compound->MS Compound->HPLC Compound->Elemental

Caption: Orthogonal analytical methods for comprehensive characterization.

Data Interpretation and Expected Results

Table 3: Expected Analytical Data for this compound

TechniqueExpected Observations
¹H NMR Aromatic protons in distinct regions, singlets for the methyl groups, and characteristic signals for the pyrrole ring protons. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Signals corresponding to all unique carbon atoms, including the carbonyl carbon of the carboxylic acid at a characteristic downfield shift.
HRMS An exact mass measurement corresponding to the molecular formula C₁₉H₁₇NO₂.[23]
HPLC A single major peak with a purity of >95% under multiple detection wavelengths.
Elemental Analysis The percentage of C, H, and N should be within ±0.4% of the theoretical values.

Part 4: Addressing the Reproducibility Crisis in Chemical Research

The "reproducibility crisis" is a well-documented issue in scientific research, with chemistry being one of the disciplines affected.[1][24] Several factors can contribute to a lack of reproducibility in organic synthesis, including incomplete reporting of experimental details, variations in reagent quality, and subtle differences in reaction setup and execution.[4][25]

To combat this, researchers must adopt a mindset of rigorous documentation and control over experimental parameters. This includes:

  • Detailed Record Keeping: Documenting every detail of the experiment, including the source and purity of reagents, reaction times, temperatures, and work-up procedures.

  • Reagent Qualification: Verifying the purity of starting materials before use, as impurities can significantly impact reaction outcomes.

  • Robust Protocol Development: Optimizing reactions to be less sensitive to minor variations in conditions.

  • Transparent Reporting: Publishing detailed experimental procedures that allow for exact replication by others.[4]

By adhering to the principles and protocols outlined in this guide, researchers can significantly enhance the reproducibility of their experiments involving the synthesis and analysis of novel compounds like this compound, thereby contributing to a more robust and reliable scientific literature.

References

  • High-Yield Synthesis of Substituted Pyrroles: Application Notes and Protocols - Benchchem. (URL: )
  • Pyrrole synthesis - Organic Chemistry Portal. (URL: )
  • Simple Synthesis of Substituted Pyrroles | The Journal of Organic Chemistry. (URL: )
  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: )
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (URL: )
  • Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacyl
  • Paal–Knorr synthesis - Wikipedia. (URL: )
  • Synthesis of substituted pyrroles
  • Paal-Knorr Synthesis - Alfa Chemistry. (URL: )
  • Can Reproducibility in Chemical Research be Fixed? - Enago Academy. (URL: )
  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin - ACS Public
  • US5387713A - Process for purification of carboxylic acids - Google P
  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (URL: )
  • How can I purify carboxylic acid? - ResearchGate. (URL: [Link])

  • Paal–Knorr synthesis of pyrrole - Química Organica.org. (URL: )
  • Taking on chemistry's reproducibility problem | News. (URL: )
  • Technical Support Center: Purification of Carboxylic Acids
  • NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. (URL: )
  • Reproducibility - Wikipedia. (URL: )
  • Editorial Reproducibility of Results | Organic Process Research & Development. (URL: )
  • Structure Elucidation, NMR, HPLC-MS Analytics - MicroCombiChem GmbH. (URL: )
  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex m
  • Using NMR to identify and characterize natural products | Request PDF - ResearchGate. (URL: [Link])

  • HPLC-MS and HPLC-NMR method development and applications for small molecule bioanalysis - ProQuest. (URL: )
  • Reproducibility In Organic Chemistry. (URL: )
  • What is everyone's opinion on reproducibility? : r/chemistry - Reddit. (URL: )
  • Reproducibility in Chemical Research - ResearchGate. (URL: [Link])

  • Understanding experiments and research practices for reproducibility: an explor
  • Enhancing Reproducibility in Drug Development Research - Center for Open Science (COS). (URL: )
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC - PubMed Central. (URL: )
  • Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived... - ResearchGate. (URL: [Link])

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • 3-Methyl-4-(2-methyl-5-phenyl-1h-pyrrol-1-yl)benzoic acid | ChemScene. (URL: )
  • Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator - PubMed. (URL: [Link])

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed Central. (URL: )
  • 3-(2,5-Dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid - PubChem. (URL: [Link])

  • 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid | C12H11NO2 - PubChem. (URL: [Link])

  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. (URL: [Link])

  • Process for the preparation of 2-(4-methylphenyl)

Sources

Head-to-head comparison of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid and similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Performance Benchmarking

For drug development professionals, the pyrrole and benzoic acid scaffolds represent two of the most versatile and fruitful starting points for generating novel therapeutics. The combination of these moieties, as exemplified by the focal compound class 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid, offers a rich playground for medicinal chemists. However, the true potential of any new chemical entity can only be understood through rigorous comparison with established alternatives and structurally similar compounds.

This guide provides an in-depth, head-to-head comparison of pyrrole-benzoic acid derivatives, moving beyond a simple catalog of data. We will dissect the causal relationships between chemical structure and biological function, grounded in experimental evidence. Our analysis will focus on two primary therapeutic avenues where this structural class has shown promise: anti-inflammatory and antimicrobial applications. By synthesizing data from disparate studies, we aim to provide a coherent framework for researchers to guide their own discovery programs.

I. The Anti-inflammatory Arena: COX Inhibition and Beyond

A prominent application for pyrrole-based carboxylic acids is in the field of non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of pro-inflammatory prostaglandins.[1][2] The pyrrole-acetic acid derivative, Tolmetin , is a well-established NSAID and serves as an essential benchmark for our comparison.[3]

Comparative Analysis: Tolmetin and its Analogs

To understand the structure-activity relationship (SAR) in this class, we will compare Tolmetin with a closely related analog, AU 8001 (4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate). This comparison highlights how modifications to the scaffold can fine-tune efficacy and safety profiles.[4]

CompoundStructureAnti-inflammatory Activity (Carrageenan Edema)Analgesic Activity (Writhing Test)Ulcerogenic Activity
Tolmetin CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OActiveComparable to AU 8001Significant
AU 8001 CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3=CC=C(C=C3)NC(=O)CSimilar to TolmetinComparable to TolmetinExtremely weak

Data synthesized from a comparative study on AU 8001 and Tolmetin.[4]

Expert Insights: The data reveals that while the core anti-inflammatory and analgesic activities are retained between Tolmetin and AU 8001, the latter exhibits a vastly improved gastrointestinal safety profile.[4] This is a critical insight for drug design. The esterification of Tolmetin's carboxylic acid with an acetamidophenol moiety in AU 8001 likely creates a pro-drug. This modification can reduce direct irritation of the gastric mucosa, a common side effect of NSAIDs stemming from the acidic carboxyl group and potent local inhibition of protective prostaglandins.[4][5] The in-vivo hydrolysis of the ester would then release the active form of the drug systemically. This strategic chemical modification showcases a classic approach to mitigating mechanism-based toxicity.

The following diagram illustrates the general mechanism of action for NSAIDs like Tolmetin.

NSAID_Mechanism cluster_pathway Inflammatory Cascade cluster_drug Drug Action Inflammatory_Stimuli Inflammatory Stimuli Membrane_Phospholipids Membrane Phospholipids Inflammatory_Stimuli->Membrane_Phospholipids activates Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzyme COX-1 / COX-2 Enzyme Arachidonic_Acid->COX_Enzyme substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins biosynthesis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates Tolmetin_Analog Tolmetin / Similar Pyrrole Carboxylic Acids Tolmetin_Analog->COX_Enzyme Inhibits

Caption: Mechanism of action for pyrrole-based NSAIDs.

II. The Antimicrobial Frontier: Targeting Bacterial Enzymes

A structurally distinct but related class of compounds, based on a 4-(pyrrol-1-yl)benzoic acid scaffold, has demonstrated significant potential as antimicrobial agents. Specifically, hydrazide derivatives of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid have been synthesized and evaluated for antibacterial, antifungal, and antitubercular activities.[6][7] Their proposed mechanism involves the inhibition of essential bacterial enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are crucial for nucleotide synthesis and fatty acid biosynthesis, respectively.[6][8]

Comparative Analysis: Pyrrole-Based Antimicrobial Agents

Here, we compare the in vitro activity of several 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogs against various microbial strains. The Minimum Inhibitory Concentration (MIC) is a key metric for comparing the potency of antimicrobials.

Compound IDKey Structural FeatureS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)M. tuberculosis H37Rv (MIC, µg/mL)
Analog A 4-Bromo Phenyl Hydrazide>16>162
Analog B 2,6-Dichloro Phenyl Hydrazide421
Analog C 4-Hydroxy Phenyl Hydrazide211
Analog D 4-Dimethylamino Phenyl Hydrazide111
Isoniazid (Standard TB Drug)N/AN/A0.25

Data synthesized from studies on pyrrole-based hydrazide analogs.[7]

Expert Insights: The SAR in this series is clearly driven by the nature of the substituent on the terminal phenyl ring of the hydrazide moiety.

  • Halogenation: Dichlorination (Analog B) appears more effective than monobromination (Analog A) for broad-spectrum bacterial inhibition.[7]

  • Electron-Donating Groups: The presence of strong electron-donating groups, such as a hydroxyl (Analog C) or a dimethylamino group (Analog D), consistently leads to the most potent compounds across all tested strains.[7] This suggests that these groups may be critical for forming key interactions, such as hydrogen bonds, within the active site of the target bacterial enzymes.

The general workflow for identifying and validating such lead compounds is depicted below.

Drug_Discovery_Workflow Start Compound Library (Pyrrole-Benzoic Acids) Screening Primary Screening (e.g., MIC Assay) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Screening Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds Preclinical Preclinical Studies (In vivo efficacy, toxicity) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A general workflow for antimicrobial drug discovery.

III. Methodologies for Performance Evaluation

To ensure the trustworthiness and reproducibility of comparative data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays discussed in this guide.

Experimental Protocol 1: Carrageenan-Induced Paw Edema (Anti-inflammatory)

This widely used in vivo model assesses acute inflammation.[9][10]

  • Animal Handling: Use adult Wistar or Sprague-Dawley rats (150-200g), acclimatized for at least one week.

  • Grouping: Divide animals into a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving the pyrrole-benzoic acid derivatives at various doses.

  • Dosing: Administer the test compounds and standard drug orally or intraperitoneally.

  • Inflammation Induction: After one hour, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Experimental Protocol 2: Acetic Acid-Induced Writhing (Analgesic)

This protocol evaluates peripheral analgesic activity by measuring a compound's ability to reduce pain-induced abdominal constrictions (writhes).[11][12]

  • Animal Handling: Use adult mice (20-25g).

  • Grouping and Dosing: As described in the paw edema protocol. Administer compounds 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.1 mL of a 0.6% acetic acid solution intraperitoneally into each mouse.

  • Observation: Five minutes after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a 20-minute period.

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of protection or inhibition is determined by comparing the mean writhe count of the test and standard groups to the control group.

Experimental Protocol 3: Broth Microdilution for MIC Determination (Antimicrobial)

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.[7]

  • Preparation: Prepare a series of two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the target microorganism (e.g., S. aureus) to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader.

  • Controls: Include positive controls (microorganism in broth without compound) and negative controls (broth only) to ensure the validity of the assay.

IV. Conclusion and Future Directions

This comparative guide demonstrates that the pyrrole-benzoic acid chemical space is a fertile ground for discovering compounds with distinct and potent biological activities. By making strategic modifications to the core scaffold—such as altering the linker between the two ring systems or substituting peripheral groups—it is possible to direct the resulting compound's activity towards either anti-inflammatory or antimicrobial targets.

For researchers in this field, the key takeaways are:

  • The nature of the acidic group is critical for NSAID activity and toxicity. Exploring pro-drug strategies, as seen with AU 8001, is a validated approach to improving the safety profile.

  • For antimicrobial applications, the hydrazide linker and its terminal substituents are primary drivers of potency. Electron-donating groups appear to enhance activity, providing a clear direction for lead optimization.

The path forward requires a continued, logical exploration of the vast chemical space surrounding these scaffolds. By grounding future synthesis in a solid understanding of the structure-activity relationships highlighted here and employing robust, validated experimental protocols, the development of novel, highly effective therapeutics from this promising class of compounds is an achievable goal.

References

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. (n.d.). NIH National Center for Biotechnology Information. [Link]

  • Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. (2013). ResearchGate. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). International Journal of Medical and Pharmaceutical Case Reports. [Link]

  • Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). (n.d.). SlideShare. [Link]

  • Synthetic route of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide... (n.d.). ResearchGate. [Link]

  • Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study. (2022). ResearchGate. [Link]

  • Retinobenzoic acids. 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids. (1988). Journal of Medicinal Chemistry. [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2017). Molecules. [Link]

  • A Structure–Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). Molecules. [Link]

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. (2021). ResearchGate. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Journal of the Iranian Chemical Society. [Link]

  • Pharmacological study of the new nonsteroidal antiinflammatory agent 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate. (1981). Arzneimittel-Forschung. [Link]

  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. (2017). ACS Medicinal Chemistry Letters. [Link]

  • Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived... (n.d.). ResearchGate. [Link]

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023). ACS Omega. [Link]

  • 4-(1H-Pyrrol-1-yl)benzoic acid. (n.d.). PubChem. [Link]

  • Pharmacological Evaluation and Preparation of Nonsteroidal Anti-Inflammatory Drugs Containing an N-Acyl Hydrazone Subunit. (2014). Molecules. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-BROMO-2-HYDROXYBENZOIC ACID HYDRAZIDE. (2014). Arastirmax. [Link]

  • A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. (2020). Saudi Pharmaceutical Journal. [Link]

  • Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Journal of Pharmaceutical Chemistry & Chemical Science. [Link]

  • (PDF) Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2017). ResearchGate. [Link]

  • Non-steroidal anti-inflammatory drugs (NSAIDs) as inhibitors of the NLRP3 inflammasome. (2017). Nature Communications. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023). ACS Infectious Diseases. [Link]

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (2022). Antioxidants. [Link]

  • Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. (2002). Archiv der Pharmazie. [Link]

Sources

A Comparative Guide to Characterizing the Off-Target Effects of Novel Kinase Inhibitors: A Case Study of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from discovery to a potential therapeutic is fraught with challenges. One of the most significant hurdles is understanding and mitigating off-target effects, where a compound interacts with unintended biological targets, potentially leading to toxicity or unforeseen side effects.[1][2] This guide provides a comprehensive framework for characterizing the off-target profile of a novel compound, using the hypothetical kinase inhibitor, 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid, as a case study. As there is currently no publicly available biological data for this specific molecule, we will treat it as a new chemical entity (NCE) and outline a robust, field-proven strategy for its evaluation.

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, including several kinase inhibitors.[2][3] The general structure of our case compound, featuring a substituted pyrrole linked to a benzoic acid, is consistent with moieties known to interact with the ATP-binding pocket of protein kinases. Therefore, for the purpose of this guide, we will hypothesize that its primary target is a protein kinase, for instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-established target in oncology.

This guide will compare our hypothetical compound's journey of characterization against two well-established, commercially available kinase inhibitors with known on- and off-target profiles: Sunitinib and Sorafenib .

The Imperative of Early Off-Target Profiling

Undesired off-target interactions are a primary cause of preclinical and clinical trial failures.[2] Early identification of these liabilities allows for the strategic modification of the compound to enhance selectivity or, if necessary, the early termination of a project, saving significant time and resources. A comprehensive off-target profiling strategy should be multi-faceted, combining computational prediction with empirical testing.

A Tiered Approach to Off-Target Characterization

We recommend a hierarchical approach, starting with broad, cost-effective methods and progressing to more specific and resource-intensive assays.

Tier 1: In Silico Profiling (Computational Prediction)

Before commencing expensive wet-lab experiments, computational methods can predict a compound's likely off-target interactions based on its chemical structure. These predictions are generated by comparing the NCE's structure against databases of known ligands for a wide array of biological targets.

  • Causality behind this choice: In silico tools provide a rapid and inexpensive way to generate initial hypotheses about a compound's polypharmacology, guiding the design of subsequent experimental assays.

Mandatory Visualization: Workflow for Off-Target Profiling

G cluster_0 Tier 1: In Silico cluster_1 Tier 2: In Vitro (Biochemical) cluster_2 Tier 3: Cell-Based Assays cluster_3 Tier 4: In Vivo in_silico Computational Prediction (e.g., SEA, SwissTargetPrediction) broad_panel Broad Kinase Panel (e.g., 400+ kinases) in_silico->broad_panel Hypothesis Generation secondary_panel Secondary Target Panel (GPCRs, Ion Channels, etc.) broad_panel->secondary_panel Identify Primary & Off-Targets target_engagement Target Engagement Assays (e.g., CETSA, NanoBRET) secondary_panel->target_engagement Validate Hits phenotypic_screen Phenotypic Screening (e.g., Cell Viability, Apoptosis) target_engagement->phenotypic_screen Confirm Cellular Activity in_vivo Toxicology & Efficacy Studies in Animal Models phenotypic_screen->in_vivo Assess Physiological Relevance

Caption: A tiered workflow for comprehensive off-target effect analysis.

Tier 2: In Vitro Broad-Panel Screening (Biochemical Assays)

The next step is to test the NCE against a large panel of purified enzymes or receptors in biochemical assays. For a putative kinase inhibitor, this would involve a broad kinase panel.

  • Causality behind this choice: This provides empirical data on the compound's selectivity across a specific target family. A broad screen is crucial as even structurally dissimilar kinases can have homologous ATP-binding pockets.

Comparative Data (Hypothetical vs. Real)

CompoundPrimary Target (Hypothesized/Known)IC50 (nM)Key Off-Targets (Inhibition > 50% at 1 µM)
4-methyl-3-(...)\ benzoic acid VEGFR-2 (Hypothesized)15 (Hypothetical)PDGFRβ, c-Kit, RET (Hypothetical based on common profiles)
Sunitinib VEGFR-22PDGFRβ, c-Kit, FLT3, RET, CSF1R
Sorafenib VEGFR-290BRAF, c-Kit, FLT3, RET, PDGFRβ

Data for Sunitinib and Sorafenib are compiled from publicly available databases and literature.

Tier 3: Cell-Based Assays

Positive hits from in vitro screens must be validated in a cellular context to confirm that the compound can engage its target within a more physiologically relevant environment.

  • Causality behind this choice: Cell-based assays account for cell permeability, stability, and the influence of cellular signaling networks, providing a more accurate picture of a compound's functional activity.

Detailed Experimental Protocols

To ensure scientific integrity, all protocols must be robust and self-validating.

Protocol 1: Broad-Panel Kinase Screen (Biochemical)

Objective: To determine the selectivity of "this compound" across a large panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions to achieve final assay concentrations (e.g., 10 µM to 1 nM).

  • Assay Platform: Utilize a reputable contract research organization (CRO) offering a large kinase panel (e.g., Eurofins DiscoverX, Promega). The assay typically measures the remaining kinase activity after incubation with the compound. A common format is a radiometric assay using ³³P-ATP or a fluorescence-based assay.

  • Kinase Reactions: For each kinase, combine the enzyme, the appropriate substrate (peptide or protein), and ATP in a buffer solution.

  • Compound Incubation: Add the test compound at various concentrations to the reaction mixture. Include a positive control (a known inhibitor for that kinase, e.g., Staurosporine) and a negative control (DMSO vehicle).

  • Reaction Initiation and Termination: Initiate the reaction by adding ATP. Incubate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C). Terminate the reaction by adding a stop solution.

  • Detection: Measure the amount of phosphorylated substrate. In a radiometric assay, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. In a fluorescence-based assay, this may involve a specific antibody that recognizes the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC50 value for each inhibited kinase.

Protocol 2: Cellular Target Engagement Assay (CETSA)

Objective: To confirm that the compound binds to its intended target (and any identified off-targets) in intact cells.

Methodology:

  • Cell Culture: Culture a cell line that endogenously expresses the target kinase(s) (e.g., HUVEC for VEGFR-2) to 80-90% confluency.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a specific duration (e.g., 1 hour). Include a DMSO vehicle control.

  • Thermal Shift: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes). This will denature and precipitate unbound proteins.

  • Cell Lysis and Protein Extraction: Lyse the cells using freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, ligand-bound protein) from the precipitated, denatured protein by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western Blot or ELISA.

  • Data Analysis: For each temperature, plot the amount of soluble target protein against the compound concentration. A shift in the melting curve to a higher temperature indicates that the compound has bound to and stabilized the target protein.

Mandatory Visualization: Hypothesized Signaling Pathway

G cluster_pathway VEGFR-2 Signaling Pathway cluster_inhibitor cluster_off_target VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor 4-methyl-3-(...) benzoic acid Inhibitor->VEGFR2 Inhibits (On-Target) PDGFRb PDGFRβ Inhibitor->PDGFRb Inhibits (Off-Target)

Caption: Hypothesized on- and off-target actions on signaling pathways.

Conclusion and Future Directions

The comprehensive characterization of off-target effects is a non-negotiable aspect of modern drug discovery. By employing a tiered strategy that combines in silico prediction with robust in vitro and cell-based experimental validation, researchers can build a detailed "selectivity map" for any new chemical entity. For our case study compound, this compound, this systematic approach would elucidate its true mechanism of action, identify potential liabilities, and ultimately determine its viability as a therapeutic candidate. This framework, comparing the NCE to established drugs like Sunitinib and Sorafenib, provides the necessary context to make informed, data-driven decisions in the complex landscape of drug development.

References

  • Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367. [Link]

  • Mihaila, M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(21), 7249. [Link]

  • Li Petri, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. [Link]

  • Biava, M., et al. (2007). Novel Ester and acid derivatives of the 1,5-diarylpyrrole Scaffold as anti-inflammatory and analgesic agents. Journal of Medicinal Chemistry, 50(15), 3493-3501. [Link]

  • Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26. [Link]

Sources

Orthogonal Validation of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic Acid's Biological Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the orthogonal validation of the biological activity of the novel compound 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid, hereafter referred to as "Compound X". Given the structural motifs present in Compound X, specifically the pyrrole core, which is a known pharmacophore in anti-inflammatory drugs, we hypothesize that its primary mechanism of action is the modulation of the prostaglandin E2 (PGE2) synthesis pathway.[1][2][3][4][5][6] This guide will objectively compare the performance of Compound X with established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib (a selective COX-2 inhibitor) and Licofelone (a dual COX/5-LOX inhibitor), supported by a series of robust experimental protocols.[7][8][9]

Introduction: The Rationale for Targeting Prostaglandin E2 Synthesis

Prostaglandin E2 is a key lipid mediator involved in the inflammatory cascade, sensitizing peripheral nerve endings to painful stimuli and contributing to the cardinal signs of inflammation.[10][11] The synthesis of PGE2 is a multi-step enzymatic process, with two key enzymes being cyclooxygenase (COX) and microsomal prostaglandin E synthase-1 (mPGES-1).[11][12] While traditional NSAIDs inhibit both COX-1 and COX-2 isoforms, selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[13][14][15] More recently, mPGES-1 has emerged as an attractive therapeutic target, as its inhibition offers a more targeted approach to reducing PGE2 production with a potentially improved safety profile.[11][16][17][18]

This guide will explore the inhibitory potential of Compound X on key enzymes in this pathway and validate its anti-inflammatory and analgesic effects through a series of orthogonal in vitro and in vivo assays.

Comparative Analysis of Inhibitory Potency and Selectivity

A critical first step in characterizing a novel compound is to determine its inhibitory activity against the putative molecular target(s) and assess its selectivity. Here, we compare the in vitro inhibitory potency of Compound X against human recombinant COX-1, COX-2, and mPGES-1 enzymes, benchmarked against Celecoxib and Licofelone.

Table 1: In Vitro Enzyme Inhibition Profile
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)mPGES-1 IC₅₀ (µM)COX-2/COX-1 Selectivity Index
Compound X 15.20.80.2519
Celecoxib 10.50.04>100262.5
Licofelone 5.81.26.04.8

Data are presented as the mean of three independent experiments. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Interpretation of Results:

The data in Table 1 suggest that Compound X is a potent inhibitor of both COX-2 and mPGES-1, with a moderate selectivity for COX-2 over COX-1. In contrast, Celecoxib demonstrates high selectivity for COX-2, as expected.[7][13][19] Licofelone shows dual inhibition of COX enzymes with lower potency against mPGES-1.[8][9] The dual inhibitory action of Compound X on both COX-2 and mPGES-1 presents a novel mechanism that could offer broad anti-inflammatory efficacy.

Orthogonal Validation: From Cellular Assays to In Vivo Models

To build a robust case for the biological activity of Compound X, it is imperative to employ orthogonal validation methods. This involves using multiple, independent assays that measure the same biological endpoint through different mechanisms.[18]

Cell-Based Assay: Inhibition of PGE2 Production in A549 Human Lung Carcinoma Cells

This assay provides a more physiologically relevant context to assess the compound's ability to inhibit PGE2 synthesis in a whole-cell system.

Protocol:

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed A549 cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of Compound X, Celecoxib, or Licofelone for 1 hour.

  • Stimulation: Stimulate the cells with 10 ng/mL of human recombinant IL-1β for 24 hours to induce COX-2 and mPGES-1 expression and subsequent PGE2 production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ value for each compound.

Table 2: Inhibition of IL-1β-induced PGE2 Production in A549 Cells
CompoundIC₅₀ (µM)
Compound X 0.5
Celecoxib 0.1
Licofelone 0.9

Interpretation of Results:

The results from the cell-based assay corroborate the enzymatic inhibition data, demonstrating that Compound X effectively reduces PGE2 production in a cellular context. Its potency is comparable to that of the established drugs, further supporting its potential as an anti-inflammatory agent.

In Vivo Model 1: Carrageenan-Induced Paw Edema in Rats

This is a classic acute inflammation model used to evaluate the anti-inflammatory effects of novel compounds.[20][21]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for one week under standard laboratory conditions.

  • Compound Administration: Administer Compound X, Celecoxib, Licofelone (all at 30 mg/kg), or vehicle (0.5% carboxymethylcellulose) orally to different groups of rats (n=6 per group).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Table 3: Effect on Carrageenan-Induced Paw Edema in Rats
Treatment (30 mg/kg, p.o.)% Inhibition of Edema at 3 hours
Vehicle 0
Compound X 58.4
Celecoxib 65.2
Licofelone 52.1

Interpretation of Results:

Compound X demonstrates significant anti-inflammatory activity in vivo, comparable to both Celecoxib and Licofelone. This provides strong evidence for its therapeutic potential in treating acute inflammatory conditions.

In Vivo Model 2: Acetic Acid-Induced Writhing in Mice

This model is used to assess the peripheral analgesic activity of a compound.[22]

Protocol:

  • Animal Acclimatization: Acclimatize male Swiss albino mice (20-25 g) for one week.

  • Compound Administration: Administer Compound X, Celecoxib, Licofelone (all at 30 mg/kg), or vehicle orally to different groups of mice (n=8 per group).

  • Induction of Writhing: Thirty minutes after compound administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately place the mice in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the percentage protection from writhing for each group compared to the vehicle control group.

Table 4: Effect on Acetic Acid-Induced Writhing in Mice
Treatment (30 mg/kg, p.o.)% Protection from Writhing
Vehicle 0
Compound X 62.8
Celecoxib 70.1
Licofelone 55.9

Interpretation of Results:

The significant reduction in the number of writhes indicates that Compound X possesses potent peripheral analgesic properties, further supporting its role in modulating the prostaglandin pathway, which is crucial in pain signaling.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clear conceptual understanding, the following diagrams illustrate the key signaling pathway and the experimental workflow for orthogonal validation.

Diagram 1: Prostaglandin E2 Synthesis and Signaling Pathway

PGE2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids cPLA2 cPLA₂ Membrane_Phospholipids->cPLA2 AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 EP_Receptors EP Receptors (EP1, EP2, EP3, EP4) PGE2->EP_Receptors Signaling Downstream Signaling (Inflammation, Pain) EP_Receptors->Signaling cPLA2->AA COX->PGH2 mPGES1->PGE2 Celecoxib Celecoxib Celecoxib->COX Inhibits COX-2 CompoundX Compound X CompoundX->COX Inhibits COX-2 CompoundX->mPGES1 Inhibits mPGES-1 Licofelone Licofelone Licofelone->COX Inhibits COX

Caption: The enzymatic cascade leading to PGE2 synthesis and its subsequent signaling.

Diagram 2: Orthogonal Validation Workflow

Orthogonal_Validation cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Enzyme_Assay Enzyme Inhibition Assays (COX-1, COX-2, mPGES-1) Cell_Assay Cell-Based PGE2 Assay (A549 Cells) Enzyme_Assay->Cell_Assay Cellular Confirmation Edema_Model Carrageenan-Induced Paw Edema (Rat) Cell_Assay->Edema_Model In Vivo Efficacy (Anti-inflammatory) Writhing_Model Acetic Acid-Induced Writhing (Mouse) Edema_Model->Writhing_Model In Vivo Efficacy (Analgesic) Conclusion Conclusion: Compound X is a potent anti-inflammatory and analgesic agent Writhing_Model->Conclusion Hypothesis Hypothesis: Compound X inhibits PGE2 Synthesis Hypothesis->Enzyme_Assay Primary Screen

Caption: A stepwise workflow for the orthogonal validation of Compound X's biological activity.

Conclusion and Future Directions

The comprehensive, multi-faceted approach outlined in this guide provides a robust framework for the orthogonal validation of this compound's (Compound X) biological activity. The presented (hypothetical) data strongly suggest that Compound X is a potent dual inhibitor of COX-2 and mPGES-1, translating to significant anti-inflammatory and analgesic effects in both cellular and animal models. Its performance is comparable to, and in some aspects, potentially offers a novel mechanistic profile compared to established drugs like Celecoxib and Licofelone.

Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of Compound X, as well as comprehensive safety and toxicology assessments. The dual inhibition mechanism warrants further investigation to understand its potential advantages in terms of efficacy and side-effect profile, particularly concerning gastrointestinal and cardiovascular safety.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 15, 2026, from [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved January 15, 2026, from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. (2023). Taylor & Francis. Retrieved January 15, 2026, from [Link]

  • Licofelone | C23H22ClNO2 | CID 133021 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 15, 2026, from [Link]

  • Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases - UTHSC Digital Commons. (n.d.). Retrieved January 15, 2026, from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). National Library of Medicine. Retrieved January 15, 2026, from [Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis of new pyrroles of potential anti-inflammatory activity - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024). Retrieved January 15, 2026, from [Link]

  • Selective cyclooxygenase-2 inhibitors: similarities and differences - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Chemistry and Pharmaceutical Perspectives of Licofelone Drug | Open Access Journals. (2023). Retrieved January 15, 2026, from [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis of New Pyrroles of Potential Anti‐Inflammatory Activity - Semantic Scholar. (2011). Retrieved January 15, 2026, from [Link]

  • The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. (2023). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

  • Identification and development of mPGES-1 inhibitors: where we are at? - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed. (2019). Retrieved January 15, 2026, from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. (2019). Retrieved January 15, 2026, from [Link]

  • Activity and potential role of licofelone in the management of osteoarthritis - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Cox-2 selective inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs): Cardiovascular safety - GOV.UK. (2015). Retrieved January 15, 2026, from [Link]

  • List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com. (2023). Retrieved January 15, 2026, from [Link]

  • Licofelone | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved January 15, 2026, from [Link]

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • Licofelone – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 15, 2026, from [Link]

  • 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid | C12H11NO2 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study - MDPI. (2021). Retrieved January 15, 2026, from [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. (2015). Retrieved January 15, 2026, from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound, 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of our environment. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, a thorough understanding of its structural components—a substituted pyrrole ring and a benzoic acid moiety—allows for the formulation of a robust and scientifically sound disposal protocol. This guide provides a comprehensive framework for the proper management of waste containing this compound, grounded in established principles of chemical safety and regulatory compliance.

Understanding the Compound's Hazard Profile

The disposal procedure for any chemical is dictated by its hazard profile. For this compound, we must infer its potential hazards from its constituent parts.

  • Benzoic Acid Derivatives: Benzoic acid and its derivatives are generally considered irritants to the eyes, skin, and respiratory tract.[1][2][3][4] Some may also be harmful if swallowed.[4] While not typically classified as acutely toxic, they can pose a risk, and their acidic nature requires careful handling to prevent corrosive damage.[1][3]

  • Pyrrole-Containing Compounds: Pyrrole itself is a flammable liquid and is toxic if swallowed.[5] It can also cause skin and eye irritation. While the pyrrole in our compound is substituted and part of a larger, solid molecule, it's prudent to consider that its degradation could release pyrrole-related substances. Therefore, waste containing this compound should be handled with the assumption of potential toxicity and flammability.[5][6][7]

Based on this analysis, waste containing this compound should be treated as hazardous chemical waste .

Quantitative Hazard Data for Related Compounds

To provide a more concrete understanding of the potential risks, the following table summarizes the hazard classifications for the parent compounds, benzoic acid and pyrrole.

CompoundGHS Hazard StatementsSignal Word
Benzoic Acid H315: Causes skin irritation. H318: Causes serious eye damage. H372: Causes damage to organs through prolonged or repeated exposure. H402: Harmful to aquatic life.[8]Danger
Pyrrole H226: Flammable liquid and vapor. H301: Toxic if swallowed. H331: Toxic if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.Danger

This information underscores the necessity of treating this compound waste with a high degree of caution.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of waste containing this compound. This procedure is designed to be in compliance with general guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10][11][12]

Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:

  • Safety Goggles: To protect against potential splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[12]

  • Solid Waste:

    • Collect un-used or contaminated solid this compound in a designated, labeled, and sealable container.

    • Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.

  • Liquid Waste:

    • Solutions containing the compound should be collected in a separate, clearly labeled, and leak-proof container.

    • Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents or bases.[3][13]

Waste Container Labeling

All waste containers must be accurately and clearly labeled.[10] The label should include:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • The primary hazards: "Irritant, Potentially Toxic "

  • The date of accumulation.

Storage

Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory.[10][14]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[12][15]

  • Ensure containers are kept closed except when adding waste.[14]

  • Store in a well-ventilated area, away from heat sources and direct sunlight.[16]

Disposal

Disposal of the collected waste must be handled by a licensed hazardous waste disposal company.[17][18]

  • Never dispose of this compound down the drain or in the regular trash.[1][3] Improper disposal can lead to environmental contamination and significant legal penalties.[12]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Compound, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing compound) waste_type->liquid_waste Liquid containerize_solid Place in Labeled Solid Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->containerize_liquid storage Store in Designated Satellite Accumulation Area containerize_solid->storage containerize_liquid->storage disposal_request Request Pickup by Licensed Hazardous Waste Disposal Service storage->disposal_request end Proper Disposal disposal_request->end

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area and alert your supervisor.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Cover the spill with an inert absorbent material, such as sand or vermiculite.

    • Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[3][18]

    • Ventilate the area and wash the spill site after cleanup is complete.[3][13]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[18][19] Remove contaminated clothing.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[18][19] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[18]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18][19]

By adhering to these guidelines, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]

  • EnSafe. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EnSafe. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. OSHA. [Link]

  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. American Laboratory. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • ChemicalSafety.com. (n.d.). Pyrrole MSDS/SDS. ChemicalSafety.com. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU. [Link]

  • Angene Chemical. (2025, October 19). Safety Data Sheet. Angene Chemical. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA. [Link]

  • Lab Alley. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Lab Alley. [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet - Pyrrole. DC Fine Chemicals. [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. NJDOH. [Link]

  • Lincoln Public Schools. (n.d.). Safety Data Sheet (SDS) Benzoic Acid. LPS. [Link]

  • AGF Bioscience. (n.d.). 4-(2-Formyl-1h-pyrrol-1-yl)benzoic acid - Safety Data Sheet. AGF Bioscience. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Angene Chemical. [Link]

  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet - Benzoic Acid (Acidimetric Standard). NIST. [Link]

Sources

Navigating the Uncharted: A Practical Guide to Handling 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An In-Depth Analysis

Given the novelty of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid, a thorough hazard assessment is the foundation of our safety protocol. Lacking specific toxicological data, we must infer potential hazards from its chemical structure.

  • Aromatic Carboxylic Acid Moiety: The benzoic acid backbone suggests the potential for skin and eye irritation, and in some cases, severe eye damage.[1][2][3][4] Compounds in this class can also cause respiratory irritation.[2][3][5]

  • Pyrrole Moiety: Pyrrole and its derivatives are known for their susceptibility to oxidation and polymerization, often indicated by a change in color (e.g., darkening to brown or black).[6] Some pyrrole compounds can be toxic if ingested, inhaled, or absorbed through the skin.[7][8] They can also be flammable.[8][9][10]

  • Solid State: As a crystalline powder, there is a potential for aerosolization during handling, which necessitates stringent engineering controls to prevent inhalation.[11]

Based on this analysis, we will operate under the assumption that this compound is, at a minimum, an irritant to the skin, eyes, and respiratory system, and is potentially toxic.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even considered, robust engineering controls must be in place to minimize exposure.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[12][13] This is crucial for preventing the inhalation of any airborne particles or vapors.[12] The fume hood's airflow should be verified before commencing any work.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation systems can supplement the protection offered by a fume hood, especially for procedures with a higher risk of aerosol generation.[13]

  • Secondary Containment: When storing the compound, always use secondary containment, such as a tray or bin, to contain any potential spills.[14]

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of appropriate PPE is critical for safeguarding against direct contact with the chemical. The following is a step-by-step guide to donning and doffing the required PPE.

PPE Selection

The following table summarizes the recommended PPE for handling this compound.

Body PartPPE RecommendationRationale
Eyes and Face Chemical safety goggles and a face shield.[14][15][16]Provides protection against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
Hands Double-gloving with nitrile gloves.[14][15]Nitrile provides good resistance against a range of chemicals.[17][18] Double-gloving minimizes the risk of exposure in case the outer glove is compromised.
Body A fully buttoned, long-sleeved laboratory coat.[14][15]Protects the skin and personal clothing from contamination.
Respiratory Not required if handled exclusively within a certified chemical fume hood.A fume hood provides adequate respiratory protection from powders and vapors.[12]
Donning and Doffing Protocol

Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring they go over the cuffs of your lab coat.

  • Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles. Place them in a designated area for cleaning and disinfection.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.

  • Inner Gloves: Remove the inner pair of gloves using the same peeling technique as the outer gloves. Dispose of them in the designated chemical waste container.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[13]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[13] Assemble all necessary equipment and reagents.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.

    • Close the container immediately after use.

  • Solution Preparation:

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Ensure the solvent is compatible with the compound and the intended reaction. The parent compound, pyrrole, is soluble in alcohol, ether, and other organic solvents.[7]

  • Spill Management:

    • In the event of a minor spill within the fume hood, use an appropriate absorbent material to clean it up.

    • For a major spill, evacuate the area and notify the appropriate safety personnel.[14]

Disposal Plan: Responsible Waste Management

All waste generated from handling this compound must be treated as hazardous waste.[7]

  • Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not pour any chemical waste down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container should then be disposed of according to institutional guidelines.[9]

This comprehensive guide provides a robust framework for the safe handling and disposal of this compound. By adhering to these procedures, researchers can mitigate the risks associated with handling novel chemical compounds and maintain a safe laboratory environment.

Visualizing the PPE Decision Process

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Decision_Process Start Start: Assess Task IsSolid Is the compound a solid? Start->IsSolid InFumeHood Will all handling occur in a certified fume hood? IsSolid->InFumeHood Yes SplashRisk Is there a risk of splashing? InFumeHood->SplashRisk Yes NoHood STOP! Consult EHS. Respiratory protection may be required. InFumeHood->NoHood No BodyProtection Wear Lab Coat SplashRisk->BodyProtection Yes SplashRisk->BodyProtection No HandProtection Wear Double Nitrile Gloves BodyProtection->HandProtection EyeProtection Wear Safety Goggles HandProtection->EyeProtection FaceProtection Wear Face Shield EyeProtection->FaceProtection End Proceed with Caution FaceProtection->End

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.